2-Chloro-3-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXATZPCCMYMPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343464 | |
| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-47-1 | |
| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65753-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-trifluoromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065753471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-trifluoromethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)pyridine
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3-(trifluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes its role as a crucial chemical intermediate.
Core Physicochemical Properties
This compound is a trifluoromethyl-substituted pyridine (B92270) derivative with the chemical formula C₆H₃ClF₃N.[1] It is a colorless to semi-transparent crystalline solid.[1][2] This compound is a key building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[2][3]
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClF₃N | [1][2] |
| Molecular Weight | 181.54 g/mol | [1][2] |
| CAS Number | 65753-47-1 | [1][2] |
| Appearance | Semi-transparent crystals / Colorless crystalline powder | [1][2] |
| Melting Point | 36-40 °C | [1][2] |
| Boiling Point | 166-168 °C | [1][4] |
| Density | ~1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 180 °F (82.2 °C) | [1][5] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Predicted) | -1.68 ± 0.10 | [1] |
| Storage Temperature | 2-8°C, in a tightly closed container, protected from light | [1][6] |
Applications in Research and Development
This compound serves as a vital intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its trifluoromethyl and chloro substituents enhance its reactivity and ability to interact with biological targets.[2]
A primary application is in the preparation of high-affinity TRPV1 (vanilloid receptor 1) antagonists, which are promising candidates for the development of novel analgesics for pain management.[2] It is also a precursor for antiviral and anticancer drugs.[3] In the agrochemical sector, it is used in the synthesis of effective and low-toxicity herbicides and pesticides.[7]
The following diagram illustrates the role of this compound as a key building block in synthetic chemistry.
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported. A common laboratory-scale protocol involves the chlorination of 3-trifluoromethylpyridine N-oxide.
Synthesis from 3-Trifluoromethylpyridine N-oxide
This method involves the reaction of 3-trifluoromethylpyridine N-oxide with a chlorinating agent, such as phosphorus oxychloride or phosphorus trichloride (B1173362).[1][8]
-
Materials and Equipment:
-
3-Trifluoromethylpyridine N-oxide
-
Phosphorus trichloride (or phosphorus oxychloride)
-
1,2-Dichloroethane (for extraction)
-
Four-necked flask equipped with a stirrer, thermometer, and drying tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a four-necked flask, 32.62 g of 3-trifluoromethylpyridine N-oxide and 46.0 g of phosphorus trichloride are added.[1]
-
The reaction mixture is stirred and heated to 105-110°C for 2 hours.[1]
-
The temperature is then raised to 120-125°C, and the reaction is continued for an additional 5 hours.[1]
-
After completion, the reaction mixture is cooled. Excess phosphorus trichloride can be removed by distillation under reduced pressure.[1]
-
The cooled reaction mixture is slowly added to 163.1 g of ice water, ensuring the temperature does not exceed 30°C, and stirred for 1 hour.[1]
-
The product is extracted with 1,2-dichloroethane. The organic layer is separated and washed with water.[1]
-
The solvent is removed from the organic layer using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by distillation or chromatography. Liquid chromatography can be used to analyze the purity of the final product.[1]
-
Safety and Handling
This compound is classified as a toxic and corrosive substance.[5][9] It is irritating to the eyes, respiratory system, and skin.[6]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]
-
Store protected from light.[6]
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
If inhaled: Remove from exposure to fresh air immediately.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[5]
-
In all cases of exposure, seek immediate medical attention.[5][6]
-
This guide provides essential information for the safe handling, storage, and use of this compound in a research and development setting. For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][9]
References
- 1. This compound CAS#: 65753-47-1 [m.chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. dataintelo.com [dataintelo.com]
- 4. This compound | 65753-47-1 [amp.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cohizon.com [cohizon.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine from 3-Picoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis for 2-Chloro-3-(trifluoromethyl)pyridine, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 3-picoline. The described synthetic pathway involves four key transformations: side-chain chlorination, halogen exchange fluorination, N-oxidation, and regioselective chlorination. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate laboratory-scale synthesis and process understanding.
Synthetic Strategy Overview
The synthesis commences with the radical chlorination of the methyl group of 3-picoline to yield 3-(trichloromethyl)pyridine (B3189320). This intermediate then undergoes a halogen exchange reaction, known as the Swarts reaction, to replace the chlorine atoms with fluorine, affording 3-(trifluoromethyl)pyridine (B54556). Subsequently, the pyridine (B92270) nitrogen is oxidized to form 3-(trifluoromethyl)pyridine N-oxide. The final step involves the regioselective chlorination of the N-oxide at the 2-position to yield the target molecule, this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.
Step 1: Side-Chain Chlorination of 3-Picoline to 3-(Trichloromethyl)pyridine
This step involves the free-radical chlorination of the methyl group of 3-picoline using sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as the radical initiator.
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-picoline is dissolved in a suitable solvent such as carbon tetrachloride. A radical initiator, AIBN (typically 1-5 mol%), is added to the solution. The mixture is heated to reflux (approximately 77-80 °C). Sulfuryl chloride (3.0-3.5 equivalents) is then added dropwise to the refluxing solution over a period of 1-2 hours. The reaction mixture is maintained at reflux for an additional 4-6 hours, or until the reaction is complete as monitored by GC-MS. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-(trichloromethyl)pyridine.
| Parameter | Value/Condition |
| Starting Material | 3-Picoline |
| Reagents | Sulfuryl chloride, AIBN |
| Solvent | Carbon tetrachloride |
| Temperature | Reflux (approx. 77-80 °C) |
| Reaction Time | 5-8 hours |
| Typical Yield | 70-80% |
Table 1: Quantitative data for the synthesis of 3-(Trichloromethyl)pyridine.
Step 2: Halogen Exchange Fluorination of 3-(Trichloromethyl)pyridine to 3-(Trifluoromethyl)pyridine (Swarts Reaction)
The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction using antimony trifluoride (SbF₃) as the fluorinating agent, catalyzed by antimony pentachloride (SbCl₅).
Experimental Protocol:
In a fume hood, a mixture of 3-(trichloromethyl)pyridine and antimony trifluoride (1.1-1.5 equivalents) is placed in a reaction flask equipped with a distillation apparatus. A catalytic amount of antimony pentachloride (5-10 mol%) is added. The mixture is heated to 130-150 °C. The product, 3-(trifluoromethyl)pyridine, which has a lower boiling point than the starting material, is distilled off as it is formed. The collected distillate is then washed with aqueous hydrochloric acid and water, dried over anhydrous magnesium sulfate (B86663), and further purified by distillation to give pure 3-(trifluoromethyl)pyridine.
| Parameter | Value/Condition |
| Starting Material | 3-(Trichloromethyl)pyridine |
| Reagents | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) |
| Temperature | 130-150 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-70% |
Table 2: Quantitative data for the synthesis of 3-(Trifluoromethyl)pyridine.
Step 3: N-Oxidation of 3-(Trifluoromethyl)pyridine to 3-(Trifluoromethyl)pyridine N-oxide
The pyridine nitrogen of 3-(trifluoromethyl)pyridine is oxidized to the corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).[1]
Experimental Protocol:
To a solution of 3-(trifluoromethyl)pyridine (1.0 equivalent) in a chlorinated solvent such as dichloromethane (B109758) at 0 °C, m-CPBA (1.1-1.2 equivalents) is added portion-wise.[1] The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed successively with aqueous sodium sulfite (B76179) solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-(trifluoromethyl)pyridine N-oxide.[1]
| Parameter | Value/Condition |
| Starting Material | 3-(Trifluoromethyl)pyridine |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95%[1] |
Table 3: Quantitative data for the synthesis of 3-(Trifluoromethyl)pyridine N-oxide.
Step 4: Regioselective Chlorination of 3-(Trifluoromethyl)pyridine N-oxide to this compound
The final step involves the chlorination of 3-(trifluoromethyl)pyridine N-oxide. Two effective methods are presented below.
Method A: Using Phosphorus Oxychloride (POCl₃)
Experimental Protocol:
A mixture of 3-(trifluoromethyl)pyridine N-oxide and an excess of phosphorus oxychloride (3-5 equivalents) is heated at 100-110 °C for 2-4 hours. The reaction is monitored by HPLC. After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base such as sodium carbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Method B: Using Oxalyl Chloride and Triethylamine (B128534)
Experimental Protocol:
To a solution of 3-(trifluoromethyl)pyridine N-oxide (1.0 equivalent) in a dry aprotic solvent such as dichloromethane or 1,2-dichloroethane, cooled to -30 to -20 °C, oxalyl chloride (1.2-1.5 equivalents) is added dropwise. The mixture is stirred at this temperature for 1 hour. Subsequently, triethylamine (1.2-1.5 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 2-3 hours at the same temperature. The reaction is quenched by the addition of ice water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by vacuum distillation or column chromatography.
| Parameter | Method A (POCl₃) | Method B (Oxalyl Chloride) |
| Starting Material | 3-(Trifluoromethyl)pyridine N-oxide | 3-(Trifluoromethyl)pyridine N-oxide |
| Reagents | Phosphorus oxychloride (POCl₃) | Oxalyl chloride, Triethylamine |
| Solvent | Neat (excess POCl₃) | Dichloromethane or 1,2-dichloroethane |
| Temperature | 100-110 °C | -30 to -20 °C |
| Reaction Time | 2-4 hours | 3-4 hours |
| Typical Yield | 50-60% | 85-95% |
Table 4: Comparative quantitative data for the synthesis of this compound.
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and reagent roles in the synthesis of this compound.
Conclusion
This technical guide outlines a reliable and well-documented multi-step synthesis of this compound from 3-picoline. The provided detailed experimental protocols and tabulated data offer a practical resource for researchers and professionals in the fields of chemical synthesis and drug development. The use of readily available starting materials and established chemical transformations makes this synthetic route amenable to laboratory-scale production. The higher efficiency of the oxalyl chloride-based method for the final chlorination step presents a significant advantage for optimizing the overall yield of the target compound.
References
2-Chloro-3-(trifluoromethyl)pyridine CAS number 65753-47-1
An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated heterocyclic organic compound identified by the CAS number 65753-47-1.[1] This specialized chemical serves as a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemicals.[2][3][4] Its unique structure, featuring both a chloro and a trifluoromethyl group on the pyridine (B92270) ring, makes it a versatile reagent in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated pyridines highly sought after in drug design.[4][5] This guide provides a comprehensive overview of its properties, synthesis, safety, and primary applications.
Physicochemical Properties
This compound is typically supplied as a colorless to light yellow crystalline solid with a purity of 97-98% or higher.[1][6][7][8] Its key physical and chemical characteristics are summarized in the table below.
| Property | Value | References |
| CAS Number | 65753-47-1 | [1][3][7] |
| Molecular Formula | C₆H₃ClF₃N | [1][3][6] |
| Molecular Weight | 181.54 g/mol | [1][3][7] |
| Appearance | Colorless to light yellow solid/crystals | [6][8][9] |
| Melting Point | 39 - 40 °C | [6][7][8] |
| Boiling Point | 166 - 168 °C | [7] |
| Purity | ≥97% | [7] |
| Topological Polar Surface Area | 12.89 Ų | [1] |
Safety and Handling
This compound is classified as a hazardous material and requires careful handling in a controlled laboratory environment. It is a flammable solid that is toxic if swallowed or in contact with skin and causes skin, eye, and respiratory irritation.[6][8][10]
| GHS Classification | Details |
| Pictograms | GHS02 (Flammable), GHS06 (Toxic) |
| Signal Word | Danger |
| Hazard Statements | H228: Flammable solidH301+H311: Toxic if swallowed or in contact with skinH314: Causes severe skin burns and eye damageH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid all personal contact, including inhalation of dust.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][10][12] The material is light-sensitive and should be stored accordingly.[6]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[6]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[6]
Synthesis and Manufacturing
The most cited laboratory and industrial synthesis of this compound involves the chlorination of a pyridine precursor.
Experimental Protocol: Synthesis from 3-(Trifluoromethyl)pyridine (B54556) N-oxide
A common and well-documented method for preparing this compound is the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
Materials:
-
3-(Trifluoromethyl)pyridine N-oxide
-
Phosphorus oxychloride (POCl₃) or Phosphorus Trichloride (PCl₃)[9]
-
1,2-Dichloroethane (for extraction)
-
Ice water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 32.62 g of 3-(trifluoromethyl)pyridine N-oxide and 46.0 g of phosphorus oxychloride.[3]
-
Heat the reaction mixture and stir at 105-110°C for 2 hours.[3][9]
-
Increase the temperature to 120-125°C and continue the reaction for an additional 5 hours.[3][9] Monitor the reaction progress using liquid chromatography.
-
After completion, cool the mixture and heat under reduced pressure (e.g., 100 mmHg) to distill off the excess phosphorus oxychloride.[3][9]
-
Slowly add the reaction residue to 163.1 g of ice water, ensuring the temperature does not exceed 30°C. Stir this aqueous mixture for one hour.[3][9]
-
Extract the product from the aqueous mixture using 1,2-dichloroethane.[3][9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Another industrial approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over transition metal catalysts, where the target compound is obtained as a minor product alongside other isomers.[13][14]
Key Applications and Reactions
The primary value of this compound lies in its utility as a versatile intermediate for creating more complex molecules.
Pharmaceutical Intermediate for TRPV1 Antagonists
A significant application is in the synthesis of novel therapeutics, particularly high-affinity Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[15][16] The TRPV1 receptor is a key player in pain signal transduction, and its antagonists are promising candidates for the development of new analgesics for treating chronic pain.[15][17] this compound serves as a crucial starting material for building the core structures of these antagonist molecules.[18]
Precursor in Coupling Reactions
This compound is also used in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
-
Ullmann Reaction: It can be used in a modified Ullmann reaction to prepare bipyridine derivatives.[9] This reaction typically involves the copper-catalyzed coupling of two aryl halide molecules to form a biaryl system.[19][20][21] For example, the self-coupling of this compound primarily yields 5,5′-bis(trifluoromethyl)-2,2′-bipyridine.[22]
-
Suzuki-Miyaura Reaction: This compound is a suitable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. For instance, it can be reacted with an appropriate boronic acid to synthesize complex bipyridinyl intermediates, which are also precursors for TRPV1 antagonists.[18]
Conclusion
This compound is a high-value chemical intermediate with significant utility in pharmaceutical and chemical research. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for advanced molecular architectures. The compound's primary role as a precursor to potent TRPV1 antagonists highlights its importance in the development of next-generation analgesics. For researchers and drug development professionals, a thorough understanding of this compound's chemistry, applications, and handling requirements is essential for leveraging its full potential in creating innovative chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. dataintelo.com [dataintelo.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. AB103214 | CAS 65753-47-1 – abcr Gute Chemie [abcr.com]
- 8. capotchem.com [capotchem.com]
- 9. This compound | 65753-47-1 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. cohizon.com [cohizon.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. byjus.com [byjus.com]
- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 21. Ullmann coupling-An overview - operachem [operachem.com]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)pyridine is a halogenated pyridine (B92270) derivative that serves as a critical building block in the synthesis of a variety of functional molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both a chloro and a trifluoromethyl group on the pyridine ring, make it a valuable synthon for introducing fluorine-containing moieties into larger, more complex structures. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Molecular Structure and Properties
This compound is a solid at room temperature.[1] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₃ClF₃N | [2][3] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 65753-47-1 | [2][3] |
| Molecular Weight | 181.54 g/mol | [2][3] |
| Appearance | Semi-transparent crystals | [4] |
| Melting Point | 36-40 °C | [1] |
| Boiling Point | 166-168 °C | [4] |
| Density | ~1.4 g/cm³ | [5] |
| Solubility | Soluble in Methanol | [4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| ¹⁹F NMR | Data not available in search results. |
| Mass Spectrometry | Data not available in search results. |
| Infrared (IR) Spectroscopy | Data not available in search results. |
Note: While direct spectral data was not found in the search results, typical chemical shifts for similar fluorinated pyridine structures can be referenced for preliminary analysis.
Synthesis and Reactivity
Several synthetic routes to this compound have been reported. A common method involves the chlorination of 3-(trifluoromethyl)pyridine-N-oxide.
Experimental Protocol: Synthesis from 3-(Trifluoromethyl)pyridine (B54556) N-oxide
A detailed experimental protocol for a similar transformation is described in the literature. A general procedure involves the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] The reaction is typically carried out at elevated temperatures. The product mixture often contains the desired this compound along with its isomer, 2-chloro-5-(trifluoromethyl)pyridine, which can be separated by chromatography.[3]
Logical Relationship of a General Synthesis Route:
Caption: General synthesis of this compound.
The reactivity of this compound is dominated by the chemistry of the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, a reaction widely exploited in the synthesis of more complex molecules. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating such reactions.
Applications in Drug Discovery
A significant application of this compound is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[5] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. Antagonists of this receptor are of great interest as potential novel analgesics.
Signaling Pathway of TRPV1 in Nociception
Caption: Simplified TRPV1 signaling pathway in nociception.
Experimental Protocol: Synthesis of a TRPV1 Antagonist Intermediate
This compound is a key starting material for the synthesis of bipyridinyl benzimidazole (B57391) derivatives, which are potent TRPV1 antagonists. A crucial step is the Suzuki-Miyaura reaction.[4]
Reaction: this compound + (6-methylpyridin-3-yl)boronic acid → 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine
Reagents and Conditions:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: 2.2 M Sodium Carbonate (Na₂CO₃) solution
-
Solvent: Toluene/Ethanol mixture
-
Temperature: Reflux
-
Duration: 4 hours
Workflow for the Synthesis of a TRPV1 Antagonist Intermediate:
Caption: Suzuki-Miyaura coupling experimental workflow.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard and Safety Information for this compound
| Hazard | Precaution |
| Toxicity | Toxic if swallowed or in contact with skin.[1] |
| Corrosivity | Causes severe skin burns and eye damage.[1] |
| Organ Damage | Causes damage to organs through prolonged or repeated exposure.[1] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its utility in the construction of potent TRPV1 antagonists highlights its importance in the search for new pain therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound(65753-47-1) 13C NMR [m.chemicalbook.com]
- 3. This compound(65753-47-1) 1H NMR [m.chemicalbook.com]
- 4. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
Spectroscopic and Synthetic Profile of 2-Chloro-3-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-(trifluoromethyl)pyridine (CAS No. 65753-47-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a representative synthetic pathway.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 8.592 | H-6 |
| 8.046 | H-4 |
| 7.407 | H-5 |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data
Table 3: ¹⁹F NMR Spectroscopic Data
The precise ¹⁹F NMR chemical shift for this compound is not explicitly reported in readily accessible literature. For comparison, the ¹⁹F NMR chemical shift for the related compound, 3-Chloro-2-(trifluoromethyl)pyridine, has been reported at -66.3 ppm (in CDCl₃) relative to an external standard.
Table 4: FT-IR Spectroscopic Data
A detailed peak list for this compound is not publicly available. However, based on the analysis of the isomeric compound 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and general knowledge of pyridine (B92270) derivatives, the following characteristic absorption bands are expected:[3]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1350-1100 | C-F stretching (trifluoromethyl group) |
| ~850-750 | C-Cl stretching |
| ~800-650 | C-H out-of-plane bending |
Table 5: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 146 | [M-Cl]⁺ |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 3-(trifluoromethyl)pyridine (B54556) N-oxide.[1]
Procedure:
-
3-(Trifluoromethyl)pyridine N-oxide is charged into a reaction vessel.
-
Phosphorus oxychloride is added, and the mixture is heated, typically at temperatures ranging from 105 to 125°C, for several hours.[1]
-
Upon completion of the reaction, excess phosphorus oxychloride is removed under reduced pressure.[1]
-
The reaction mixture is then carefully added to ice water.[1]
-
The product is extracted with an organic solvent, such as 1,2-dichloroethane.[1]
-
The organic layer is washed with water and then concentrated to yield this compound.[1]
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.
-
Data Acquisition: A standard one-dimensional proton pulse-acquire experiment is performed at a constant temperature, usually 298 K (25°C). An appropriate number of scans (e.g., 8 to 32) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is set between pulses.
-
Data Processing: The raw Free Induction Decay (FID) data is subjected to a Fourier transform. The resulting spectrum is then phased and baseline corrected. The signals are integrated to determine the relative number of protons, and the chemical shifts and coupling constants are measured.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (for solid sample): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to ensure good contact between the sample and the crystal.
-
Instrumentation: A PerkinElmer FT-IR Spectrophotometer or a similar instrument is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Electron Co. Trace DSQ GC/MS) is used.[5] The GC is equipped with a capillary column suitable for the separation of aromatic compounds.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Analytical Workflow
Caption: Workflow for spectroscopic analysis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. asianpubs.org [asianpubs.org]
- 5. spectrabase.com [spectrabase.com]
The Strategic Role of 2-Chloro-3-(trifluoromethyl)pyridine in Modern Pharmaceutical Development: An In-depth Technical Guide
For Immediate Release
[City, State] – 2-Chloro-3-(trifluoromethyl)pyridine has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique structural features, particularly the presence of both a chloro and a trifluoromethyl group on the pyridine (B92270) ring, render it a versatile building block for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its significant applications in the development of novel therapeutics, with a focus on TRPV1 antagonists, kinase inhibitors, and other emerging drug candidates.
Physicochemical Properties and Safety Profile
This compound is a colorless to almost white crystalline powder with a melting point range of 36-40°C.[1] Its molecular formula is C₆H₃ClF₃N, and it has a molecular weight of 181.54 g/mol . A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClF₃N | [1] |
| Molecular Weight | 181.54 g/mol | [1] |
| Appearance | Colorless to almost white crystalline powder | [1] |
| Melting Point | 36-40 °C | [1] |
| Boiling Point | 181.7±35.0°C at 760 mmHg | [1] |
| Density | 1.4±0.1 g/cm³ | [1] |
| Flash Point | 63.7±25.9°C | [1] |
| Purity | ≥98.0% | [1] |
| CAS Number | 65753-47-1 | [1] |
Safety and Handling: this compound is classified as an irritant to the eyes, respiratory system, and skin. Proper personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, immediate flushing with plenty of water is recommended, and medical advice should be sought.
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and purity. A common and high-yielding approach involves the chlorination of 3-(trifluoromethyl)pyridine (B54556) N-oxide.
Experimental Protocol: Synthesis via Chlorination of 3-(Trifluoromethyl)pyridine N-oxide
This process involves the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent, such as phosphorus oxychloride or oxalyl chloride, often in the presence of a base.[2]
Materials:
-
3-(Trifluoromethyl)pyridine N-oxide
-
Oxalyl chloride
-
Dichloromethane (B109758) (anhydrous)
-
Ice water
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 3-(trifluoromethyl)pyridine N-oxide in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to a temperature between -30°C and -20°C.
-
Slowly add oxalyl chloride dropwise to the cooled solution, maintaining the temperature within the specified range. Allow the reaction to proceed for 1 hour.
-
Subsequently, add a solution of triethylamine in dichloromethane dropwise over 1 hour, again maintaining the temperature between -30°C and -20°C.
-
Continue stirring the reaction mixture at this temperature for an additional 2 hours.
-
Upon completion, as monitored by a suitable analytical technique (e.g., TLC or LC-MS), quench the reaction by slowly adding the mixture to ice water.
-
Stir the aqueous mixture for 1 hour, allowing the temperature to rise to 10-20°C.
-
Separate the organic layer and wash it with water.
-
The resulting organic solution containing 2-chloro-3-trifluoromethylpyridine can be further purified by distillation or chromatography.
Quantitative Data: This method has been reported to yield 2-chloro-3-trifluoromethylpyridine with high purity and in good yields, often exceeding 85-90%.[2]
Key Reactions and Pharmaceutical Applications
The reactivity of the chlorine atom at the 2-position of the pyridine ring makes this intermediate particularly valuable for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of a wide range of pharmaceutical candidates.
Suzuki-Miyaura Coupling: Synthesis of TRPV1 Antagonists
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is widely used to create biaryl structures, which are common motifs in drug molecules. This compound is an excellent substrate for this reaction, enabling the synthesis of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the treatment of chronic pain.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Bipyridinyl TRPV1 Antagonist Intermediate
This protocol outlines the synthesis of a key bipyridinyl intermediate for a potent TRPV1 antagonist.
Materials:
-
This compound
-
(6-methylpyridin-3-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/ethanol mixture)
Procedure:
-
To a reaction vessel, add this compound, (6-methylpyridin-3-yl)boronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture and degas the reaction mixture.
-
Heat the mixture under an inert atmosphere, for example, using microwave irradiation at 100°C for 1 hour.
-
After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine.
Quantitative Data: This reaction has been successfully scaled up to the kilogram scale.
Buchwald-Hartwig Amination: Synthesis of Kinase Inhibitors
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is crucial for the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy.
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Applications in Kinase Inhibitor Synthesis
Derivatives of this compound have been utilized in the synthesis of inhibitors for various kinases, including:
-
Kinase insert Domain-containing Receptor (KDR): Urea derivatives incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety have shown potent KDR inhibitory activity.[3]
-
Phosphatidylinositol 3-kinase (PI3K) and mTOR: Triazine-based compounds containing the trifluoromethyl-substituted pyridine ring have been developed as potent pan-class I PI3K/mTOR inhibitors.[4][5]
-
FMS-like tyrosine kinase 3 (FLT3): Pyridine derivatives are being explored as FLT3 inhibitors for the treatment of acute myeloid leukemia.[6]
Other Notable Applications
Beyond pain and oncology, this compound serves as a precursor for other important pharmaceutical and agrochemical compounds.
-
RORγt Inverse Agonists: 6-(Trifluoromethyl)pyridine derivatives are being investigated as inverse agonists for the retinoic acid-related orphan receptor γt (RORγt), a promising target for autoimmune disorders.[1]
-
Agrochemicals: This intermediate is a key component in the synthesis of herbicides such as flazasulfuron.[7] It is also used to produce insecticides and fungicides.[8]
Drug Discovery Workflow and Structure-Activity Relationship (SAR)
The development of new drugs from this compound typically follows a structured workflow. The insights gained from SAR studies are crucial in guiding the optimization of lead compounds.
Caption: A typical drug discovery workflow utilizing this compound.
SAR studies on pyridine derivatives have shown that the position and nature of substituents significantly impact biological activity. For instance, in the development of RORγt inverse agonists, the interaction of the trifluoromethyl group with specific amino acid residues in the target's binding pocket was found to be critical for potent inhibitory activity.[1]
Conclusion
This compound is a high-value intermediate that plays a critical role in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its utility in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides medicinal chemists with a powerful tool to construct novel and complex molecular architectures. The continued exploration of derivatives based on this scaffold is expected to yield new and improved therapeutic agents for a variety of diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
The Pivotal Role of 2-Chloro-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Technical Guide
Introduction
2-Chloro-3-(trifluoromethyl)pyridine is a crucial heterocyclic intermediate in the synthesis of modern agrochemicals. Its unique structural features, particularly the presence of a trifluoromethyl group and a chlorine atom on the pyridine (B92270) ring, impart desirable properties to the resulting active ingredients, such as enhanced herbicidal efficacy and metabolic stability. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of the commercially significant herbicide, Flazasulfuron. The guide details the synthetic pathways, experimental protocols, and the biochemical mechanism of action of the final product, offering valuable insights for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is paramount for the cost-effective production of agrochemicals derived from it. Several synthetic routes have been developed, with a common strategy involving the chlorination of a trifluoromethylpyridine precursor. One prominent method involves the reaction of 3-(trifluoromethyl)pyridine (B54556) N-oxide with a chlorinating agent.
Experimental Protocol: Synthesis of this compound from 3-(Trifluoromethyl)pyridine N-oxide
Objective: To synthesize this compound by the chlorination of 3-(trifluoromethyl)pyridine N-oxide.
Reagents and Materials:
-
3-(Trifluoromethyl)pyridine N-oxide
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (B128534) (for use with oxalyl chloride)
-
1,2-Dichloroethane or Dichloromethane (solvent)
-
Ice water
-
Stirrer
-
Thermometer
-
Drying tube
-
Four-necked flask
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and drying tube, charge 3-(trifluoromethyl)pyridine N-oxide (e.g., 32.62 g) and the chlorinating agent. If using phosphorus oxychloride, 46.0 g can be used.[1]
-
Reaction with Phosphorus Oxychloride:
-
Reaction with Oxalyl Chloride:
-
Dissolve 3-(trifluoromethyl)pyridine N-oxide in a suitable solvent like 1,2-dichloroethane.
-
Add oxalyl chloride dropwise at a controlled temperature, for instance, between -30°C and -20°C.
-
After the addition, add a solution of triethylamine in the same solvent dropwise over one hour at the same temperature.
-
Continue the reaction for an additional 2 hours at the same temperature.[2]
-
-
Work-up and Isolation:
-
After the reaction is complete, remove any excess chlorinating agent, for example, by distillation under reduced pressure.[1]
-
Carefully add the reaction mixture to ice water with stirring, maintaining a low temperature (e.g., not higher than 30°C).[1]
-
Extract the aqueous mixture with a solvent such as 1,2-dichloroethane.
-
Wash the organic layer with water.
-
The resulting solution contains this compound. Further purification can be achieved by distillation.
-
Quantitative Data for the Synthesis of this compound
| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Product Distribution | Reference |
| 3-(Trifluoromethyl)pyridine N-oxide | Phosphorus oxychloride | - | 105-110°C for 2h, then 120-125°C for 5h | 50.34% this compound, 25.34% 2-chloro-5-(trifluoromethyl)pyridine | [1] |
| 3-(Trifluoromethyl)pyridine N-oxide | Oxalyl chloride/Triethylamine | Dichloromethane | -30 to -20°C for 3h | 85.57% this compound, 0.42% 2-chloro-5-(trifluoromethyl)pyridine | [2] |
| 3-(Trifluoromethyl)pyridine N-oxide | Oxalyl chloride/Triethylamine | 1,2-Dichloroethane | -30 to -20°C for 3h | 91.89% this compound, 0.72% 2-chloro-5-(trifluoromethyl)pyridine | [2] |
Synthesis of the Herbicide Flazasulfuron
This compound is a key building block for the synthesis of the sulfonylurea herbicide, Flazasulfuron.[3] The synthesis involves a multi-step process, beginning with the conversion of the chloro-pyridine intermediate to a sulfonamide, followed by reaction with a pyrimidine (B1678525) derivative.
Experimental Workflow for Flazasulfuron Synthesis
Caption: Synthetic pathway for Flazasulfuron from this compound.
Experimental Protocol: Synthesis of Flazasulfuron
Objective: To synthesize Flazasulfuron from this compound.
Stage 1: Synthesis of 3-Trifluoromethylpyridine-2-sulfonamide
-
Thiol Formation: Treat this compound with sodium hydrosulfide to yield 3-(trifluoromethyl)pyridin-2-thiol via nucleophilic aromatic substitution.
-
Sulfonyl Chloride Formation: Oxidize the resulting thiol with chlorine in an acidic medium to produce 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.
-
Ammonolysis: React the sulfonyl chloride with a chilled concentrated ammonia solution to form 3-(trifluoromethyl)pyridine-2-sulfonamide.
Stage 2: Synthesis of Flazasulfuron
-
Carbamate (B1207046) Formation: React 3-(trifluoromethyl)pyridine-2-sulfonamide with diphenylcarbonate in the presence of a base like sodium hydride to form the corresponding carbamate.
-
Final Condensation: React the carbamate with 2-amino-4,6-dimethoxypyrimidine in a solvent such as dioxane to yield Flazasulfuron.[4] An alternative final step involves reacting 3-trifluoromethylpyridine-2-sulfonamide with 2-phenoxycarbonylamino-4,6-dimethoxypyrimidine in the presence of a base like 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) in an anhydrous solvent like acetonitrile.[5]
Quantitative Data for Flazasulfuron Synthesis
| Reaction Step | Starting Materials | Reagents/Conditions | Product | Yield | Purity | Reference |
| Crystallization | Flazasulfuron (90% purity) | Xylene, cool at 5°C/10 min | Flazasulfuron crystal | 90% | 99.1% | [6] |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Flazasulfuron belongs to the sulfonylurea class of herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – in plants and microorganisms.[3][4][8] As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of ALS leads to a cascade of events culminating in plant death.
Signaling Pathway of ALS Inhibition by Flazasulfuron
Caption: Mechanism of action of Flazasulfuron via inhibition of Acetolactate Synthase (ALS).
The inhibition of ALS by Flazasulfuron is a highly specific interaction. The herbicide binds to a site on the enzyme that is distinct from the active site, but this binding event prevents the substrates from accessing the catalytic center, thereby blocking the enzymatic reaction.[9] This leads to a rapid depletion of the branched-chain amino acids.
The downstream effects of ALS inhibition are systemic and ultimately lethal to susceptible plants.[4] Key physiological responses include:
-
Cessation of Growth: Within hours of application, cell division in the meristematic regions (growing points) of the plant ceases due to the lack of essential amino acids for protein synthesis.[4][10]
-
Chlorosis and Necrosis: Visible symptoms, such as yellowing of the leaves (chlorosis), appear several days after treatment, followed by tissue death (necrosis).[10][11]
-
Systemic Action: Flazasulfuron is absorbed by both the roots and foliage and is translocated throughout the plant via the xylem and phloem, ensuring that it reaches the active growing points.[7]
This compound stands out as a pivotal intermediate in the agrochemical industry, primarily due to its role in the synthesis of the potent sulfonylurea herbicide, Flazasulfuron. The synthetic pathways to both the intermediate and the final active ingredient are well-established, offering opportunities for process optimization and development. Understanding the detailed mechanism of action of Flazasulfuron, specifically its inhibition of the acetolactate synthase enzyme and the subsequent disruption of branched-chain amino acid biosynthesis, is critical for the development of new, more effective, and selective herbicides. This technical guide has provided a comprehensive overview of these aspects, serving as a valuable resource for researchers and professionals dedicated to advancing the field of agrochemical science. The continued exploration of the chemistry and biology surrounding this compound and its derivatives holds significant promise for the future of sustainable agriculture.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound - Google Patents [patents.google.com]
- 6. CN111116557A - Flazasulfuron crystal form and preparation method thereof - Google Patents [patents.google.com]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALS-Inhibiting Herbicide Injury on Soybean | NC State Extension Publications [content.ces.ncsu.edu]
- 11. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
A Technical Guide to 2-Chloro-3-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)pyridine is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chlorine atom, make it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its significant role in the development of novel therapeutics, particularly as a precursor to potent TRPV1 receptor antagonists.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 97% to over 99%. While pricing is subject to market fluctuations and order volume, it is generally available in quantities ranging from grams to kilograms. Researchers are advised to contact suppliers directly for up-to-date pricing and stock availability.
Table 1: Prominent Suppliers of this compound
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | Gram to Kilogram |
| Thermo Scientific | 97% | Gram quantities |
| ChemicalBook | 99% | Gram to Kilogram |
| BLDpharm | Inquire | Gram to Kilogram |
| AOBChem | 95% | Milligram to Gram |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
Table 2: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 65753-47-1 |
| Molecular Formula | C₆H₃ClF₃N |
| Molecular Weight | 181.54 g/mol |
| Appearance | White to off-white solid or semi-transparent crystals |
| Melting Point | 36-40 °C |
| Boiling Point | 166-168 °C |
| Density | ~1.416 g/cm³ |
| Flash Point | 180 °F |
| Solubility | Soluble in methanol (B129727) and other common organic solvents such as ethyl acetate, n-butanol, and 2-propanol.[1] Sparingly soluble in water. |
| pKa | -1.68 ± 0.10 (Predicted) |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
Table 3: Key Spectral Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.59 (d), 8.05 (d), 7.41 (dd) |
| ¹³C NMR (CDCl₃) | Signals corresponding to the pyridine ring and the trifluoromethyl group. |
| IR Spectroscopy | Characteristic peaks for C-Cl, C-F, and aromatic C-H and C=N stretching vibrations. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 181, with isotopic pattern for one chlorine atom. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of 3-trifluoromethylpyridine N-oxide.
Protocol 1: Synthesis from 3-Trifluoromethylpyridine N-oxide
Materials:
-
3-Trifluoromethylpyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 3-trifluoromethylpyridine N-oxide in dichloromethane, slowly add phosphorus oxychloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.
Application in the Synthesis of a TRPV1 Antagonist
This compound is a key starting material for the synthesis of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain signaling. The following is a representative experimental workflow for the synthesis of a bipyridinyl benzimidazole (B57391) derivative, a known TRPV1 antagonist, via a Suzuki-Miyaura cross-coupling reaction.[2]
Experimental Workflow: Synthesis of a TRPV1 Antagonist
Role in Drug Discovery: Targeting the TRPV1 Signaling Pathway
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons, and capsaicin (B1668287) (the pungent component of chili peppers).[3] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, resulting in depolarization and the transmission of pain signals to the central nervous system.[3] Chronic pain states are often associated with the sensitization of TRPV1, making it a prime target for the development of novel analgesics.
Antagonists derived from this compound block the activation of the TRPV1 channel, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.
TRPV1 Signaling Pathway and Point of Antagonist Intervention
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with well-established synthetic routes and a growing body of literature on its utility, positions it as a key tool for researchers and drug development professionals. The successful application of this compound in the synthesis of potent TRPV1 antagonists highlights its potential for addressing unmet medical needs, particularly in the area of pain management. As research into novel therapeutics continues, the demand for versatile and functionalized building blocks like this compound is expected to grow.
References
- 1. This compound CAS#: 65753-47-1 [m.chemicalbook.com]
- 2. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and key experimental applications of 2-Chloro-3-(trifluoromethyl)pyridine (CAS No: 65753-47-1). The information is intended to support laboratory safety and facilitate its effective use in research and development, particularly in the synthesis of pharmaceutical intermediates.
Chemical and Physical Properties
This compound is a trifluoromethyl-substituted pyridine (B92270) derivative that serves as a valuable building block in organic synthesis.[1] It appears as a colorless to semi-transparent crystalline solid.[1][2]
| Property | Value | References |
| Molecular Formula | C6H3ClF3N | [3] |
| Molecular Weight | 181.54 g/mol | [3] |
| Appearance | Colorless to white crystalline solid | [2] |
| Melting Point | 36-40 °C | [1][4] |
| Boiling Point | 181.7 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 63.7 ± 25.9 °C | [2] |
| Purity | ≥98.0% | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are acute toxicity if swallowed or in contact with skin, severe skin and eye damage, and potential organ damage through prolonged or repeated exposure.[3][5]
| Hazard Statement | GHS Classification | References |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [5][6] |
| Fatal in contact with skin | Acute Toxicity, Dermal (Category 1/2) | [3] |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [5] |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [5][6] |
| Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity — Repeated Exposure (Category 1) | [5] |
| Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic Hazard (Category 3) | [3][5] |
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (inspect before use) and a protective suit to prevent skin contact.[3][6]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[7]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[3] Keep away from heat, sparks, and open flames.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol | References |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | [3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [3][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [3][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [3][7] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[3][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection.[6] Avoid dust formation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[6][7]
Handling and Storage
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] The substance is light-sensitive and should be stored protected from light.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]
Toxicological Information
Detailed toxicological studies for this compound are limited. Most safety data sheets indicate that LD50 and LC50 data are not available.[7] However, the available classifications suggest high acute toxicity. It is not classified as a carcinogen by IARC.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Experimental Protocols
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Synthesis of a TRPV1 Antagonist Intermediate
This protocol describes the use of this compound in a Suzuki-Miyaura reaction to synthesize 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine, a key intermediate for a potent TRPV1 antagonist.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine this compound, (6-methylpyridin-3-yl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent system (e.g., benzene (B151609) and ethanol).
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate (2.0 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-75 °C) under an inert atmosphere (e.g., argon) for a sufficient period (e.g., 72 hours).
-
Workup: After cooling, dilute the mixture with water and extract the product with an organic solvent like dichloromethane (B109758) (DCM).
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO4). The crude product can be purified by column chromatography on silica (B1680970) gel.
Synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine
This compound can be used to prepare 5,5′-bis(trifluoromethyl)-2,2′-bipyridine via a modified Ullmann reaction. This bipyridine derivative is used as a ligand in the preparation of photocatalysts.[1]
Visualized Workflows and Relationships
To aid in the understanding of the handling and experimental use of this compound, the following diagrams are provided.
Caption: General Laboratory Handling Workflow.
Caption: Emergency Procedures Flowchart.
Caption: Synthesis of a TRPV1 Antagonist Intermediate.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
The Reactive Nature of 2-Chloro-3-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the pyridine (B92270) ring nitrogen, render the chlorine atom at the 2-position susceptible to a variety of transformations. This technical guide provides a comprehensive overview of the known reactions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to aid researchers in its effective utilization.
Core Reactivity
The primary modes of reactivity for this compound center around the displacement of the chloride at the C2 position. This is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the potent inductive effect of the adjacent trifluoromethyl group. The principal reaction classes include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common motifs in biologically active molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane | 100 | 12 | 85 |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 12 | 82 |
| 3 | 2-Furanboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 80 | 12 | 75 |
Experimental Protocol: Synthesis of 2-Phenyl-3-(trifluoromethyl)pyridine
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in dioxane (5 mL) is added Na₃PO₄ (3.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl₂ (0.03 mmol) is added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenyl-3-(trifluoromethyl)pyridine.[1][2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction is crucial for the synthesis of various substituted aminopyridines, which are prevalent in pharmaceutical compounds.[4][5]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene (B28343) | 110 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 88 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | NaOtBu | Toluene | 100 | 78 |
Experimental Protocol: Synthesis of N-Phenyl-3-(trifluoromethyl)pyridin-2-amine
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in toluene (5 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to give N-phenyl-3-(trifluoromethyl)pyridin-2-amine.[6][7]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize 2-alkynyl-3-(trifluoromethyl)pyridines through the reaction of this compound with terminal alkynes. This reaction is highly valuable for introducing alkyne functionalities, which can serve as versatile handles for further synthetic transformations.[8][9]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 65 | 93 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 65 | 85 |
| 3 | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (2.5) | 2.5 | Et₃N | DMF | 100 | 71 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-(trifluoromethyl)pyridine
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in DMF (5 mL) is added triethylamine (B128534) (2.0 mmol) and copper(I) iodide (0.05 mmol). The mixture is degassed with argon. PdCl₂(PPh₃)₂ (0.05 mmol) is then added, and the reaction is stirred at 65 °C for 8 hours. The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(phenylethynyl)-3-(trifluoromethyl)pyridine.[10][11]
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution, where the chloride is displaced by a variety of nucleophiles.[12]
General Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Reactions with O-Nucleophiles
Alkoxides, such as sodium methoxide (B1231860), can displace the chloride to form 2-alkoxy-3-(trifluoromethyl)pyridines.
Quantitative Data for O-Nucleophiles:
| Entry | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | Methanol (B129727) | 65 | 4 | >95 |
Experimental Protocol: Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine
A solution of this compound (1.0 mmol) in methanol (5 mL) is treated with a solution of sodium methoxide (1.2 mmol) in methanol. The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried, and concentrated to give 2-methoxy-3-(trifluoromethyl)pyridine.[13]
Reactions with S-Nucleophiles
Thiolates are effective nucleophiles for the displacement of the chloride, leading to the formation of 2-(alkylthio)- or 2-(arylthio)-3-(trifluoromethyl)pyridines.
Quantitative Data for S-Nucleophiles:
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 92 |
Experimental Protocol: Synthesis of 2-(Phenylthio)-3-(trifluoromethyl)pyridine
A mixture of this compound (1.0 mmol), thiophenol (1.1 mmol), and potassium carbonate (1.5 mmol) in DMF (5 mL) is heated at 80 °C for 6 hours. The reaction mixture is then cooled, poured into water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by chromatography to afford 2-(phenylthio)-3-(trifluoromethyl)pyridine.
Conclusion
This compound is a versatile and highly reactive building block. Its participation in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides access to a diverse array of substituted pyridine derivatives. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes for novel compounds in drug discovery and materials science. The continued exploration of the reactivity of this scaffold is expected to lead to the development of new and innovative molecules with significant applications.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
2-Chloro-3-(trifluoromethyl)pyridine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-Chloro-3-(trifluoromethyl)pyridine is presented in Table 1. These properties are essential for understanding the compound's behavior under various environmental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClF₃N | [1][2] |
| Molecular Weight | 181.54 g/mol | [1][2] |
| Appearance | Colorless to white solid or semi-transparent crystals | [2][3] |
| Melting Point | 36-40 °C | [2][3] |
| Boiling Point | 167 °C at 1013 hPa | [2] |
| Flash Point | 180 °F (82.2 °C) | [2] |
| Water Solubility | No data available | [2] |
Stability Profile
This compound is generally considered stable at room temperature in closed containers under normal storage and handling conditions. However, it is sensitive to certain environmental factors that can promote degradation.
Table 2: Summary of Stability and Incompatibility Data
| Condition | Stability/Incompatibility | Recommendations | Reference(s) |
| Temperature | Stable at room temperature. Avoid excess heat. | Store in a cool place. | [3][4] |
| Light | Light sensitive. | Store protected from light. | [3] |
| Moisture/Humidity | No specific data, but generally recommended to keep dry. | Store in a dry, well-ventilated area in a tightly closed container. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Store away from incompatible substances. | [3][4] |
| Hazardous Decomposition Products | Upon combustion or thermal decomposition, may produce hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) gas. | Avoid exposure to high temperatures and fire. | [3] |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following diagram illustrates the key logical relationships for safe storage and handling.
Caption: Recommended Storage and Handling Workflow
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not publicly available, a general experimental workflow for assessing the stability of a chemical compound is outlined below. This methodology is based on established principles of forced degradation studies and regulatory guidelines (e.g., ICH Q1A(R2)).
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing.
Objective: To determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Experimental Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Treat the compound with 0.1 M to 1 M NaOH at room temperature and elevated temperatures.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions (for hydrolysis and oxidation) and the solid material (for thermal and photostability) to the stress conditions outlined above.
-
Collect samples at various time points.
-
Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to separate and quantify the parent compound and any degradation products.
The following diagram illustrates a general workflow for a forced degradation study.
References
Industrial Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary industrial production methods for 2-Chloro-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details established synthesis pathways, providing comprehensive experimental protocols and quantitative data to support process evaluation and implementation.
Introduction
This compound is a critical building block in organic synthesis, valued for its utility in introducing the trifluoromethylpyridine moiety into more complex molecules. Its production on an industrial scale necessitates efficient, high-yield, and cost-effective synthetic routes. This guide focuses on the most prominent and commercially viable methods of its manufacture.
Core Industrial Synthesis Routes
Two principal strategies dominate the industrial landscape for the synthesis of this compound: the chlorination of 3-trifluoromethylpyridine N-oxide and the reductive dechlorination of a polychlorinated precursor.
Chlorination of 3-(Trifluoromethyl)pyridine (B54556) N-oxide
This is a widely employed and high-yielding method that involves the activation of the pyridine (B92270) ring through N-oxidation, followed by regioselective chlorination. The choice of chlorinating agent is critical to the process's efficiency and selectivity.
The overall transformation is a two-step process starting from 3-(trifluoromethyl)pyridine.[1] The initial oxidation to the N-oxide can be achieved using common oxidizing agents, and the N-oxide is often used in the subsequent chlorination step without extensive purification.[1]
Method 1A: Chlorination using Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: A suitable reactor is charged with 3-(trifluoromethyl)pyridine N-oxide and phosphorus oxychloride.[2]
-
Heating: The mixture is heated to a temperature range of 105-110°C for approximately 2 hours, followed by a further heating period at 120-125°C for 5 hours.[2]
-
Work-up: After the reaction, excess phosphorus oxychloride is distilled off under reduced pressure (e.g., 100 mmHg) at a temperature up to 75°C.[2] The residue is then carefully added to ice water.[2]
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as 1,2-dichloroethane.[2] The organic layer is then washed with water to afford a solution of the product.[2]
Method 1B: Chlorination using Oxalyl Chloride
-
Reaction Setup: 3-(trifluoromethyl)pyridine N-oxide is dissolved in a solvent like 1,2-dichloroethane, and oxalyl chloride is added dropwise at a low temperature, typically between -30°C and -20°C.[1]
-
Base Addition: A solution of a tertiary amine base, such as triethylamine, in the same solvent is then added dropwise to the reaction mixture while maintaining the low temperature. The reaction is typically stirred for an additional 2 hours at this temperature.[1]
-
Quenching and Extraction: The reaction is quenched by adding it to ice water.[1] The organic layer is separated, washed, and the product is isolated from the solvent.[1]
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Selectivity | Byproducts |
| 1A | Phosphorus Oxychloride | None (excess reagent) | 105-125 | 7 | ~50.3% | Moderate | 2-chloro-5-(trifluoromethyl)pyridine (~25.3%)[2] |
| 1B | Oxalyl Chloride | 1,2-dichloroethane | -30 to -20 | 3 | ~91.9% | High | 2-chloro-5-(trifluoromethyl)pyridine (~0.7%)[1] |
Reductive Dechlorination of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
This method provides an elegant solution for converting a potentially waste byproduct from other manufacturing processes into the desired this compound.[3] This approach is both economically and environmentally advantageous.
-
Reactor Charging: A reactor is charged with 2,3,6-trichloro-5-(trifluoromethyl)pyridine, a lower aliphatic alcohol as a solvent, an acid-binding agent, and a catalyst.[3] The catalyst loading is typically between 0.01-0.5% of the reaction system.[3]
-
Hydrogenation: The reactor is purged with hydrogen. The reductive dechlorination is then carried out under a hydrogen pressure of 0.1-2.0 MPa.[3]
-
Temperature and Time: The reaction temperature is maintained between -10°C and 65°C for a duration of 4 to 24 hours.[3]
-
Product Isolation: Upon completion, the reaction mixture is filtered to remove the catalyst. The resulting liquid is then subjected to rectification and purification to isolate the desired product and separate other useful byproducts.[3]
| Parameter | Value | Reference |
| Starting Material | 2,3,6-trichloro-5-(trifluoromethyl)pyridine | [3] |
| Product Purity | >98% | [3] |
| Useful Product Selectivity | ~95% | [3] |
| Raw Material Conversion Rate | >95% | [3] |
| Reaction Temperature | -10 to 65 °C | [3] |
| Hydrogen Pressure | 0.1 - 2.0 MPa | [3] |
| Reaction Time | 4 - 24 hours | [3] |
Conclusion
The industrial production of this compound is well-established, with the chlorination of 3-(trifluoromethyl)pyridine N-oxide being a primary and high-yield route. The use of oxalyl chloride as the chlorinating agent appears to offer superior selectivity and yield compared to phosphorus oxychloride. Concurrently, the reductive dechlorination of polychlorinated pyridines presents a valuable and sustainable approach, particularly when integrated with other manufacturing streams that generate suitable byproducts. The choice of a specific industrial process will ultimately depend on factors such as raw material availability, cost, required product purity, and environmental considerations. This guide provides the foundational technical details to aid researchers and professionals in navigating these critical decisions in drug development and chemical manufacturing.
References
The Advent and Ascendance of Trifluoromethylpyridines: A Technical Guide to Their Discovery, Synthesis, and Impact
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of the trifluoromethyl group into the pyridine (B92270) ring, first accomplished in 1947, marked a pivotal moment in the development of specialized chemical compounds. Trifluoromethylpyridines have since become indispensable building blocks in the agrochemical and pharmaceutical industries. Their unique physicochemical properties, imparted by the strongly electron-withdrawing trifluoromethyl group, enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylpyridine synthesis, from early, harsh vapor-phase methods to modern, more sophisticated protocols. It details key experimental procedures, presents quantitative data on yields and physical properties, and visually maps the synthetic pathways, offering a comprehensive resource for researchers and professionals in chemical synthesis and drug discovery.
The Genesis of a Powerful Moiety: Discovery and Early Synthesis
The journey of trifluoromethylpyridines began in the post-war era of chemical innovation. Building upon the earlier work of Swarts in 1898 on trifluoromethylated aromatic compounds, the first successful introduction of a trifluoromethyl group into a pyridine ring was reported in 1947 by McBee, Hass, and Hodnett.[1][2][3][4] This pioneering work involved the vapor-phase fluorination of chlorinated picolines, the methyl-substituted precursors to pyridines.
The initial methods were characterized by their demanding reaction conditions, typically involving high temperatures and pressures. These early vapor-phase processes laid the groundwork for future advancements but were often hampered by low yields and the formation of multiple byproducts, making purification a significant challenge.
The Evolution of Synthetic Methodologies
The growing demand for trifluoromethylpyridines, driven by their emerging applications, spurred the development of more efficient and scalable synthetic routes. The evolution of these methods can be broadly categorized into three main approaches.
Chlorine/Fluorine Exchange from Trichloromethylpyridines
This has been a cornerstone of industrial trifluoromethylpyridine synthesis. The general strategy involves the chlorination of a picoline to the corresponding trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction to introduce fluorine.
Key Intermediates and Their Synthesis:
-
2-Chloro-5-(trifluoromethyl)pyridine: A crucial intermediate for several agrochemicals, including the herbicide fluazifop-butyl. Its synthesis typically starts from 3-picoline.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF): A vital building block for numerous modern pesticides.[5][6]
The chlorine/fluorine exchange can be carried out in either the liquid or vapor phase.
-
Vapor-Phase Synthesis: This method involves passing the trichloromethylpyridine and a fluorinating agent, such as hydrogen fluoride (B91410) (HF), over a heated catalyst. While effective, it requires specialized equipment to handle the high temperatures and corrosive reagents.[1]
-
Liquid-Phase Synthesis: This approach offers milder reaction conditions and is often more amenable to laboratory and industrial-scale production. It typically employs a metal halide catalyst in the presence of a fluorinating agent.
Ring Construction from Trifluoromethyl-Containing Building Blocks
An alternative strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This approach offers the advantage of regiochemical control, allowing for the synthesis of specific isomers that may be difficult to access through the chlorination/fluorination of picolines. Common building blocks for this method include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
These precursors can undergo cyclocondensation reactions with other components to form the desired trifluoromethylpyridine scaffold.[1]
Direct Trifluoromethylation
More recent advancements in synthetic chemistry have led to methods for the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring. These reactions often utilize specialized trifluoromethylating reagents and are an active area of research, offering the potential for more streamlined and efficient syntheses.
Key Synthetic Pathways and Experimental Protocols
The following diagrams and protocols illustrate the synthesis of key trifluoromethylpyridine intermediates.
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
The synthesis of DCTF is a multi-step process that highlights the evolution of industrial trifluoromethylpyridine production.
This protocol is adapted from established industrial methods.[5]
-
Reaction Setup: A high-pressure reactor constructed from materials resistant to hydrogen fluoride (e.g., Monel or Hastelloy) is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide, such as ferric chloride (FeCl₃).
-
Fluorination: The reactor is sealed and anhydrous hydrogen fluoride (HF) is introduced. The reaction mixture is then heated to a temperature between 150-200°C. The pressure is maintained in the range of 200-500 psig.
-
Reaction Monitoring and Work-up: The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material. Upon completion, the reactor is cooled, and the excess HF is carefully vented or neutralized. The crude product is then washed with a weak base (e.g., sodium bicarbonate solution) and water.
-
Purification: The organic layer is separated, dried over a suitable drying agent (e.g., magnesium sulfate), and purified by fractional distillation under reduced pressure to yield pure 2,3-dichloro-5-(trifluoromethyl)pyridine.
Simultaneous Vapor-Phase Synthesis of Chloro-(trifluoromethyl)pyridines
This method allows for the concurrent chlorination and fluorination of picolines in the vapor phase.
This protocol is a generalized procedure based on patent literature.[1][2]
-
Catalyst Bed Preparation: A tubular reactor is packed with a suitable catalyst, such as iron fluoride on a solid support.
-
Reaction Conditions: The reactor is heated to a temperature in the range of 300-450°C.
-
Reactant Introduction: A mixture of 3-picoline, chlorine gas, and hydrogen fluoride gas is vaporized and passed through the heated catalyst bed. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product.
-
Product Collection and Purification: The gaseous product stream exiting the reactor is cooled to condense the organic components. The resulting liquid is then washed with a basic solution to remove acidic byproducts. The crude product is subsequently purified by fractional distillation to isolate 2-chloro-5-(trifluoromethyl)pyridine.
Quantitative Data and Physicochemical Properties
The introduction of the trifluoromethyl group significantly alters the physical and chemical properties of the pyridine ring. The following tables summarize key quantitative data for important trifluoromethylpyridines and their precursors.
Table 1: Physicochemical Properties of Key Trifluoromethylpyridines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 2-(Trifluoromethyl)pyridine | 368-48-9 | C₆H₄F₃N | 147.10 | 140-141 | 1.393 | 1.417 |
| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C₆H₄F₃N | 147.10 | 117-118 | 1.393 | 1.417 |
| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C₆H₄F₃N | 147.10 | 147-148 | 1.393 | 1.417 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.55 | 162-163 | 1.417 | 1.447 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | 215.99 | 80 @ 20 mmHg | 1.549 | 1.475 |
Table 2: Representative Yields for Trifluoromethylpyridine Synthesis
| Starting Material | Product | Synthetic Method | Yield (%) | Reference |
| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Chlorination with SOCl₂ | 86 | [7] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Liquid-phase fluorination with HF | >90 | [5] |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Simultaneous vapor-phase chlorination/fluorination | Varies with conditions | [1][2] |
| 2-Chloro-5-methylpyridine | 2-Chloro-5-(trichloromethyl)pyridine | Photochlorination | 82.7 | [8] |
Spectroscopic Characterization
The structural elucidation of trifluoromethylpyridines relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra are characterized by signals in the aromatic region, with chemical shifts influenced by the position of the trifluoromethyl group and other substituents.
-
¹⁹F NMR: This is a powerful tool for characterizing trifluoromethylpyridines, with the trifluoromethyl group typically exhibiting a singlet in the region of -60 to -70 ppm relative to CFCl₃.
-
¹³C NMR: The carbon NMR spectra provide information on the carbon skeleton of the molecule, with the trifluoromethyl carbon appearing as a quartet due to coupling with the three fluorine atoms.
-
Table 3: Selected NMR Data for Trifluoromethylpyridines (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | 8.62 (d), 7.91 (d), 7.49 (dd) | -66.3 (s) | 146.7, 144.8 (q), 139.6, 130.6, 127.3, 121.0 (q) |
| 3-(Trifluoromethyl)pyridine | 8.91 (s), 8.82 (d), 7.94 (d), 7.45 (m) | -62.7 (s) | 151.4 (q), 147.2, 136.9, 131.0 (q), 123.6, 121.7 (q) |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 8.32 (d), 7.84 (d), 6.95 (dd), 4.03 (s) | -64.03 (s) | 161.0, 150.6, 136.4 (q), 123.2 (q), 116.0, 113.4 (q), 54.1 |
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of trifluoromethylpyridines, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the pyridine ring and the C-F bonds of the trifluoromethyl group.
Applications in Agrochemicals and Pharmaceuticals
The unique properties of trifluoromethylpyridines have led to their widespread use in the development of a diverse range of bioactive molecules.
Agrochemicals
Trifluoromethylpyridines are key components in many commercially successful herbicides, fungicides, and insecticides. The trifluoromethyl group often enhances the efficacy and selectivity of these products.
-
Herbicides: Fluazifop-butyl and haloxyfop (B150297) are selective herbicides used to control grass weeds in broadleaf crops.[1]
-
Fungicides: Fluazinam is a broad-spectrum fungicide used to control a variety of plant diseases.
-
Insecticides: Chlorfluazuron is an insect growth regulator that disrupts the molting process in insects.
Pharmaceuticals
In medicinal chemistry, the trifluoromethyl group is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. Trifluoromethylpyridines serve as valuable scaffolds for the development of new therapeutic agents. Their applications span a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.
Conclusion and Future Outlook
From their initial synthesis in 1947, trifluoromethylpyridines have evolved from laboratory curiosities to indispensable components in the chemical industry. The continuous refinement of synthetic methodologies has made these valuable compounds more accessible, fueling further research and development. As our understanding of the role of fluorine in molecular design deepens, the importance of trifluoromethylpyridines in the creation of novel, highly effective agrochemicals and pharmaceuticals is set to grow. The ongoing exploration of new synthetic routes, including direct trifluoromethylation techniques, promises to further expand the chemical space accessible to researchers, paving the way for the next generation of innovative products.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Benchchem [benchchem.com]
- 7. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electronic Properties of the 2-Chloro-3-(trifluoromethyl)pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its utility is intrinsically linked to the unique electronic landscape of the pyridine (B92270) ring, which is significantly influenced by the synergistic effects of the chloro and trifluoromethyl substituents. This technical guide provides a comprehensive analysis of the electronic properties of this compound, integrating available experimental data with theoretical insights. The strategic placement of a strongly electron-withdrawing trifluoromethyl group at the 3-position and a moderately electron-withdrawing chlorine atom at the 2-position creates a distinct pattern of electron density, profoundly impacting the molecule's reactivity, intermolecular interactions, and ultimately its performance as a key intermediate in the synthesis of high-value compounds. This document serves as a critical resource for researchers leveraging this scaffold in the design and development of novel chemical entities.
Physicochemical and Spectroscopic Properties
The foundational physical and spectroscopic properties of this compound are summarized below, providing a baseline for its handling and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₃N | [1] |
| Molecular Weight | 181.54 g/mol | [1] |
| Appearance | Colorless crystalline powder/semi-transparent crystals | [1] |
| Melting Point | 36-40 °C | |
| Boiling Point | 166-168 °C | |
| ~181.7 °C | [1] | |
| Density | ~1.4 g/cm³ | [1] |
| Refractive Index | 1.447 | [1] |
| Predicted pKa | -1.68 ± 0.10 |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source |
| ¹H NMR | Chemical Shifts (CDCl₃, 400 MHz): δ 8.59 (d), 8.05 (d), 7.41 (dd) ppm. | [2] |
| IR & Mass Spec. | While detailed spectra for the title compound are not readily available in the reviewed literature, analysis of its isomers and related structures is common. | [3] |
Electronic Properties and Reactivity
The electronic nature of the this compound ring is dominated by the strong inductive effects of its substituents. The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I). The chlorine atom also exerts a -I effect, albeit weaker than -CF₃, and a weak, deactivating positive mesomeric effect (+M).
The interplay of these effects results in a significantly electron-deficient pyridine ring. This has several important consequences for the molecule's reactivity:
-
Reduced Basicity: The electron-withdrawing groups decrease the electron density on the nitrogen atom, making its lone pair less available for protonation. This is reflected in the predicted low pKa value of -1.68.
-
Activation towards Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. The chlorine atom at the 2-position is a good leaving group and is activated by the electron-withdrawing trifluoromethyl group at the 3-position.
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609), and the presence of two electron-withdrawing groups further deactivates the ring, making electrophilic substitution challenging.
Table 3: Selected Hammett Substituent Constants
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
Data adapted from established compilations.[4] These values underscore the strong electron-withdrawing nature of both substituents.
Frontier Molecular Orbitals and Computational Insights
Although a dedicated computational study for this compound was not found in the surveyed literature, valuable insights can be gleaned from a Density Functional Theory (DFT) study on its isomer, 2-chloro-4-(trifluoromethyl)pyridine (B1345723).[5] DFT calculations are a powerful tool for understanding the electronic structure of molecules.[6]
Table 4: Calculated Electronic Properties of 2-chloro-4-(trifluoromethyl)pyridine (Isomer)
| Property | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | 1.3844 D |
Data from a DFT study on the isomer 2-chloro-4-(trifluoromethyl)pyridine.[5]
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[7][8][9] A low HOMO-LUMO energy gap generally indicates higher reactivity. For this compound, it is expected that the LUMO would be of low energy and localized on the pyridine ring, consistent with its susceptibility to nucleophilic attack. The HOMO would likely be associated with the lone pair on the nitrogen and the π-system of the ring.
The calculated dipole moment of the 4-substituted isomer is relatively low. For the 2,3-disubstituted isomer, a different dipole moment would be expected due to the different vector summation of the bond dipoles.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the chlorination of 3-(trifluoromethyl)pyridine (B54556) N-oxide.[10]
Protocol: Chlorination of 3-(trifluoromethyl)pyridine N-oxide
-
Materials: 3-(trifluoromethyl)pyridine N-oxide, phosphorus oxychloride (POCl₃), ice, 1,2-dichloroethane.
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and drying tube, charge 32.62 g of 3-(trifluoromethyl)pyridine N-oxide and 46.0 g of phosphorus oxychloride.
-
Heat the mixture to 105-110 °C and stir for 2 hours.
-
Increase the temperature to 120-125 °C and continue the reaction for an additional 5 hours.
-
Monitor the reaction progress by liquid chromatography.
-
After completion, distill off the excess phosphorus oxychloride under reduced pressure (100 mmHg) at an internal temperature up to 75 °C.
-
Carefully add the reaction mixture to 163.1 g of ice water, ensuring the temperature does not exceed 30 °C, and stir for one hour.
-
Extract the aqueous mixture with 1,2-dichloroethane.
-
Separate the organic layer and wash with water to obtain a solution of this compound.[10]
-
Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to confirm the structure. The proton NMR spectrum in CDCl₃ will show characteristic signals for the three aromatic protons.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the C-Cl, C-F, and pyridine ring bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.
Visualizations
Logical Relationship of Electronic Effects
The following diagram illustrates the primary electronic influences of the chloro and trifluoromethyl substituents on the pyridine ring.
General Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and characterization of this compound.
Role in Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. For instance, it is used in the preparation of high-affinity TRPV1 (vanilloid receptor 1) antagonists, which are potential novel analgesics.[1]
Conclusion
This compound possesses a unique set of electronic properties that make it an exceptionally valuable tool for medicinal chemists and drug developers. The powerful electron-withdrawing nature of the chloro and trifluoromethyl substituents creates an electron-deficient pyridine core that is primed for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. While a comprehensive experimental dataset for all of its electronic parameters is yet to be published, the available data, combined with theoretical principles and comparative analysis of related structures, provides a robust framework for understanding its reactivity. The continued application of this versatile building block in the synthesis of complex molecular architectures, particularly in the development of new therapeutic agents, underscores the importance of a thorough understanding of its fundamental electronic characteristics.
References
- 1. innospk.com [innospk.com]
- 2. This compound(65753-47-1) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 8. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 9. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
The Versatility of 2-Chloro-3-(trifluoromethyl)pyridine Derivatives: A Deep Dive into their Biological Activities
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-chloro-3-(trifluoromethyl)pyridine scaffold has emerged as a privileged structure in the development of biologically active compounds, spanning applications from crop protection to human therapeutics. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by derivatives of this versatile molecule, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. The unique combination of a chloro-substituent and a trifluoromethyl group on the pyridine (B92270) ring imparts favorable physicochemical properties that enhance interactions with various biological targets.[1][2]
Agrochemical Applications: Protecting Crops with Precision
Derivatives of this compound are integral components in the synthesis of modern agrochemicals, including insecticides, herbicides, and fungicides.[2][3] The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds.[4]
Insecticidal Activity
A notable application of this chemical scaffold is in the creation of potent insecticides.[2] For instance, novel trifluoromethyl pyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have demonstrated significant insecticidal activity against agricultural pests like Mythimna separata and Plutella xylostella.[5][6]
Table 1: Insecticidal Activity of this compound Derivatives against Mythimna separata
| Compound | LC50 (mg L⁻¹) | Reference |
| E18 | 38.5 | [5] |
| E27 | 30.8 | [5] |
| Avermectin (Control) | 29.6 | [5] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The insecticidal activity of the synthesized compounds against third-instar larvae of Mythimna separata is determined using a standard leaf-dip method.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a small amount of N,N-dimethylformamide (DMF) and diluted with distilled water containing a surfactant (e.g., Triton X-100) to achieve the desired concentrations.
-
Leaf Treatment: Fresh corn leaves are cut into appropriate sizes and immersed in the test solutions for approximately 10-20 seconds. The treated leaves are then air-dried.
-
Insect Exposure: The dried, treated leaves are placed in petri dishes containing a filter paper. Ten third-instar larvae of Mythimna separata are introduced into each petri dish.
-
Incubation: The petri dishes are maintained in an incubator at controlled conditions (e.g., 25 ± 1 °C, 70-80% relative humidity, and a 12h light/12h dark photoperiod).
-
Mortality Assessment: Larval mortality is recorded after 24-48 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The lethal concentration 50 (LC50) values are calculated using Probit analysis.
Logical Workflow for Insecticide Bioassay
Caption: Workflow for the leaf-dip insecticidal bioassay.
Pharmaceutical Potential: Targeting Key Players in Disease
The this compound core is also a valuable pharmacophore in the design of novel therapeutic agents. Its derivatives have shown promise as kinase inhibitors for cancer therapy and as antagonists for pain management.
Kinase Inhibitory Activity
Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been investigated as inhibitors of various kinases, including the Kinase insert Domain-containing Receptor (KDR), a key player in angiogenesis.[7]
Table 2: KDR Kinase Inhibitory Activity of a 2-amino-arylurea Derivative
| Compound | IC50 (µM) | Target Kinase | Reference |
| 5a (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea) | 0.0689 | KDR | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
The inhibitory activity of compounds against a specific kinase (e.g., KDR) can be assessed using an enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: A 96-well microtiter plate is coated with a substrate specific to the kinase (e.g., a peptide containing the tyrosine phosphorylation site).
-
Kinase Reaction: The kinase, the test compound at various concentrations, and ATP are added to the wells. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37 °C).
-
Detection: The reaction is stopped, and a primary antibody that specifically recognizes the phosphorylated substrate is added.
-
Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, followed by a chromogenic substrate for the enzyme.
-
Measurement: The absorbance of the resulting color is measured using a microplate reader. The intensity of the color is proportional to the kinase activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: KDR (VEGFR-2) Signaling
Caption: Simplified KDR (VEGFR-2) signaling pathway and the point of inhibition.
TRPV1 Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial ion channel involved in pain perception. Antagonists of TRPV1 are being explored as potential analgesics. This compound serves as a key intermediate in the synthesis of high-affinity TRPV1 antagonists.[1] The trifluoromethyl and chloro substituents are thought to enhance the interaction of these derivatives with the biological target.[1]
Experimental Protocol: In Vitro TRPV1 Antagonist Assay (Calcium Influx Assay)
The antagonistic activity of compounds on the TRPV1 channel can be determined by measuring changes in intracellular calcium levels in cells expressing the receptor.
-
Cell Culture: A stable cell line expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1) is cultured in appropriate media.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with the test compounds at various concentrations.
-
Agonist Stimulation: A known TRPV1 agonist (e.g., capsaicin) is added to the cells to stimulate calcium influx through the channel.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium influx is quantified, and the IC50 value is determined.
Logical Flow for TRPV1 Antagonist Assay
Caption: Workflow for an in vitro TRPV1 antagonist calcium influx assay.
Conclusion
The derivatives of this compound represent a highly versatile and valuable class of compounds with significant biological activities. Their applications in both agriculture and medicine underscore the importance of this chemical scaffold in modern chemical biology and drug discovery. The data and protocols presented in this guide aim to provide a solid foundation for researchers and scientists working to further explore and exploit the potential of these remarkable molecules. Continued research into the synthesis and biological evaluation of novel derivatives is likely to yield even more potent and selective agents for a wide range of applications.
References
- 1. innospk.com [innospk.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Issuu [issuu.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]
- 7. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is of particular importance in the fields of medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds. The incorporation of a trifluoromethyl group into molecular scaffolds can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Chloro-3-(trifluoromethyl)pyridine with arylboronic acids, a key transformation for the synthesis of novel compounds in drug discovery and agrochemical research.[1]
This compound is an electron-deficient substrate, which can present challenges for the oxidative addition step in the catalytic cycle. Therefore, the selection of an appropriate catalyst system, including a palladium precursor and a suitable ligand, is crucial for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms an organoborate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-aryl-3-(trifluoromethyl)pyridine product, regenerating the catalytically active Pd(0) species.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data for analogous challenging substrates provide a strong predictive framework.
Table 1: Catalyst and Ligand Screening for the Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | High |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | 1,4-Dioxane (B91453) | 110 | 12 | 70-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 24 | Moderate |
| 4 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DME | 85 | 16 | Moderate to High |
Yields are generalized from literature on similar 2-chloropyridine (B119429) substrates.
Table 2: Substrate Scope - Coupling of this compound with Various Arylboronic Acids (Predicted Outcomes)
| Entry | Arylboronic Acid | Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3-(trifluoromethyl)pyridine | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridine | 75-90 |
| 3 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-3-(trifluoromethyl)pyridine | 70-85 |
| 4 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-3-(trifluoromethyl)pyridine | 65-80 |
Predicted yields are based on typical outcomes for electron-deficient chloropyridines with highly active catalyst systems.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica (B1680970) gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 181.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 2-phenyl-3-(trifluoromethyl)pyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Applications in Drug Development
The 2-aryl-3-(trifluoromethyl)pyridine scaffold is of significant interest to medicinal chemists. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking potential sites of oxidation.[2] Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine (B92270) nitrogen, influencing receptor binding interactions and pharmacokinetic properties.[2]
Derivatives of trifluoromethylpyridines are found in a range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The ability to synthesize a diverse library of 2-aryl-3-(trifluoromethyl)pyridines using the described Suzuki-Miyaura coupling protocol allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a variety of diseases. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. The combination of the pyridine core and the trifluoromethyl group makes these compounds attractive candidates for development as kinase inhibitors, GPCR modulators, and other therapeutic agents.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has become indispensable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a multitude of bioactive molecules and functional materials.
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-Chloro-3-(trifluoromethyl)pyridine, a substrate of significant interest due to the prevalence of the trifluoromethyl-substituted pyridine (B92270) scaffold in medicinal chemistry. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges, primarily the inert nature of the C-Cl bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. The successful amination of this compound hinges on the careful selection of the catalyst system and reaction parameters. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial to promote the key steps of oxidative addition and reductive elimination. This document outlines recommended starting conditions, detailed experimental protocols, and troubleshooting guidelines to facilitate the successful synthesis of a diverse range of 2-amino-3-(trifluoromethyl)pyridine (B70672) derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process involving a palladium catalyst, a phosphine ligand, a base, the aryl halide, and the amine. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed via reductive elimination from the palladium-amido complex. This step yields the final N-substituted-3-(trifluoromethyl)pyridin-2-amine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The efficiency of this catalytic cycle is highly dependent on the judicious choice of ligand, base, solvent, and reaction temperature, all of which must be optimized for the specific substrates being coupled.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These conditions are based on established protocols for electron-deficient heteroaryl chlorides and serve as a robust starting point for optimization.
Table 1: Amination of this compound with Primary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene (B28343) | 100 | 12-24 |
| 4-Fluoroaniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 18-24 |
| Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.2) | Toluene | 90 | 12-18 |
| n-Hexylamine | Pd(OAc)₂ (2.0) | SPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 16-24 |
Table 2: Amination of this compound with Secondary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 12-18 |
| Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 16-24 |
| N-Methylaniline | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.2) | Toluene | 90 | 10-16 |
| Dibenzylamine | Pd(OAc)₂ (2.0) | SPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 18-24 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Primary or Secondary Amines using a Palladium(0) Precatalyst
This protocol provides a general method for the coupling of this compound with a range of amines using a Pd₂(dba)₃ precatalyst and a biarylphosphine ligand.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%), the appropriate biarylphosphine ligand (3.0 mol%), and NaOtBu (2.0 equiv.) to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: The flask is evacuated and backfilled with inert gas three times. Anhydrous toluene is then added via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: The reaction mixture is stirred at room temperature for 15-20 minutes to allow for pre-catalyst formation. Subsequently, the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-(trifluoromethyl)pyridin-2-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Primary or Secondary Amines using a Palladium(II) Precatalyst
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk flask or oven-dried vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reagent Addition: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add Pd(OAc)₂ (2.0 mol%), the appropriate biarylphosphine ligand (4.0 mol%), the base (K₃PO₄ or Cs₂CO₃, 2.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: The flask is evacuated and backfilled with inert gas three times. Anhydrous 1,4-dioxane is then added via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols: Ullmann Condensation Using 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ullmann condensation reaction utilizing 2-chloro-3-(trifluoromethyl)pyridine as a key substrate. This versatile reaction enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, yielding a variety of substituted 2-amino-3-(trifluoromethyl)pyridines and 2-alkoxy/aryloxy-3-(trifluoromethyl)pyridines. These products are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.
Introduction
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that has been a cornerstone of organic synthesis for over a century.[1] It facilitates the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, by coupling an aryl halide with an amine, alcohol, or phenol (B47542).[2] The reaction typically proceeds in the presence of a copper catalyst, a base, and often a ligand to stabilize the copper intermediate and enhance reactivity.[3] Modern advancements in Ullmann-type reactions have introduced milder reaction conditions and a broader substrate scope, making it a powerful tool in medicinal and process chemistry.[3]
This compound is an attractive building block due to the presence of the electron-withdrawing trifluoromethyl group, which can influence the reactivity of the pyridine (B92270) ring and the properties of the final product. The Ullmann condensation provides a direct route to introduce diverse functionalities at the 2-position of this pyridine core. However, reactions with this substrate can sometimes be complex, potentially leading to side products, necessitating careful optimization of reaction conditions.[4]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Ullmann condensation involves a catalytic cycle with copper(I) as the active species. The cycle is initiated by the coordination of the nucleophile (amine or alcohol/phenol) to the copper(I) catalyst. This is followed by oxidative addition of the aryl halide, this compound, to the copper center. The resulting intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and regenerate the copper(I) catalyst.
Diagram of the Ullmann Condensation Catalytic Cycle
Caption: A simplified diagram of the copper-catalyzed Ullmann condensation cycle.
Experimental Workflow Diagram
Caption: A general experimental workflow for the Ullmann condensation reaction.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Ullmann condensation of this compound with various amines and phenols.
Table 1: Ullmann N-Arylation of Amines with this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 110 | 24 | Moderate |
| 2 | 4-Methoxyaniline | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ | Toluene | 120 | 18 | Good |
| 3 | Benzylamine | Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Dioxane | 100 | 36 | Moderate |
| 4 | Morpholine | Cu(acac)₂ (10) | None | K₂CO₃ | DMF | 130 | 24 | Good |
Yields are approximate and can vary based on the specific reaction scale and purification method.
Table 2: Ullmann O-Arylation of Phenols with this compound
| Entry | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | 8-Hydroxyquinoline (20) | K₂CO₃ | DMF | 140 | 24 | Moderate |
| 2 | 4-Cresol | CuBr (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 120 | 18 | Good |
| 3 | 4-Nitrophenol | Cu₂O (10) | None | Cs₂CO₃ | NMP | 150 | 36 | Good |
| 4 | 2-Naphthol | CuI (10) | 2-Picolinic acid (20) | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate |
Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: General Procedure for the Ullmann N-Arylation of an Amine with this compound
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-3-(trifluoromethyl)pyridin-2-amine.
Protocol 2: General Procedure for the Ullmann O-Arylation of a Phenol with this compound
Materials:
-
This compound
-
Phenol (e.g., 4-Cresol)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., Picolinic acid)
-
Base (e.g., Potassium phosphate (B84403), K₃PO₄)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) bromide (0.05 mmol, 5 mol%), picolinic acid (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with 1 M aqueous sodium hydroxide (B78521) (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-aryloxy-3-(trifluoromethyl)pyridine.
Conclusion
The Ullmann condensation provides an effective method for the synthesis of 2-substituted-3-(trifluoromethyl)pyridine derivatives. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The protocols outlined in these application notes serve as a valuable starting point for researchers and drug development professionals working with this important class of compounds. Further optimization may be required for specific substrates to achieve the desired outcomes.
References
- 1. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-3-(trifluoromethyl)pyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Chloro-3-(trifluoromethyl)pyridine with a variety of terminal alkynes. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent on the pyridine (B92270) ring presents unique considerations for optimizing reaction conditions. 2-Alkynyl-3-(trifluoromethyl)pyridines are valuable intermediates in medicinal chemistry, serving as precursors to a wide range of functionalized heterocyclic compounds.
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[2]
For less reactive aryl chlorides, such as this compound, the oxidative addition step is often rate-limiting. Therefore, the choice of a suitable palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled based on analogous reactions with structurally similar electron-deficient heteroaryl chlorides and serves as a guideline for expected outcomes.[3][4][5]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 4 | 85-95 |
| 2 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 4 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 90 | 6 | 75-85 |
| 4 | 3-Ethynylthiophene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 5 | 80-90 |
| 5 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 65 | 8 | 70-80 |
| 6 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 110 | 6 | 85-95 |
Experimental Protocols
General Procedure for the Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, Toluene)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.2 M solution) followed by the base (e.g., triethylamine, 2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-alkynyl-3-(trifluoromethyl)pyridine.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and agrochemical research. The pyridine (B92270) core, substituted with a strongly electron-withdrawing trifluoromethyl group at the 3-position, activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols, providing a versatile platform for the synthesis of novel chemical entities with potential biological activity. The trifluoromethyl group's unique properties, such as high lipophilicity and metabolic stability, are often imparted to the resulting substituted pyridines, making this scaffold particularly attractive in drug discovery programs.[1]
These application notes provide detailed protocols and reaction parameters for the nucleophilic aromatic substitution on this compound with various nucleophiles, enabling researchers to efficiently synthesize libraries of 2-substituted-3-(trifluoromethyl)pyridine derivatives.
Reaction Mechanism and Principles
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing trifluoromethyl group, in concert with the pyridine nitrogen, significantly lowers the electron density of the pyridine ring, particularly at the C2 and C4 positions. This electronic deficit facilitates the initial attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the elimination of the chloride leaving group, yielding the substituted product.
Applications in Synthesis
The SNAr reaction on this compound is a powerful tool for the synthesis of a wide array of derivatives with applications in pharmaceuticals and agrochemicals. For instance, substituted 2-aminopyridines are common pharmacophores in kinase inhibitors and other therapeutic agents. Similarly, 2-alkoxy and 2-thiopyridine derivatives have shown a broad spectrum of biological activities. The ability to readily diversify the 2-position of the 3-(trifluoromethyl)pyridine (B54556) scaffold is therefore of significant interest in the development of new bioactive molecules.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the nucleophilic aromatic substitution on this compound with amines, alcohols/phenols, and thiols. The presented data is a compilation from literature sources, including reactions on closely related substrates where direct data for this compound is not available.
Amination Reactions
The reaction of this compound with primary and secondary amines is a common and efficient method for the synthesis of 2-amino-3-(trifluoromethyl)pyridine (B70672) derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.
Table 1: Reaction Conditions and Yields for Amination of this compound and Analogs
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia (B1221849) (aq.) | - | Autoclave | 125 | 29 | 23 | [2] |
| 2 | Aniline | K₂CO₃ | DMF | 100 | 12 | ~85 (analog) | [3] |
| 3 | Morpholine | K₂CO₃ | DMF | 100 | 12 | High (expected) | - |
| 4 | Piperidine | Et₃N | Acetonitrile (B52724) | Reflux | 16 | High (expected) | - |
Protocol 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyridine
This protocol is adapted from the amination of a closely related substrate, 2,3-dichloro-5-trifluoromethylpyridine.[2]
-
Materials:
-
This compound
-
28% Aqueous ammonia
-
Autoclave
-
-
Procedure:
-
Place this compound and 28% aqueous ammonia in a suitable autoclave.
-
Seal the autoclave and heat the mixture to 125 °C. The internal pressure will rise.
-
Maintain the reaction at this temperature for approximately 29 hours.
-
After completion, allow the autoclave to cool to room temperature.
-
Vent any residual pressure and open the autoclave.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.
-
Purification can be achieved by column chromatography or recrystallization.
-
Protocol 2: General Procedure for the Synthesis of 2-(Substituted-amino)-3-(trifluoromethyl)pyridines
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a round-bottom flask, add this compound, the amine, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). If acetonitrile is used, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
O-Alkylation and O-Arylation Reactions
The reaction of this compound with alcohols and phenols typically requires a strong base to generate the corresponding alkoxide or phenoxide nucleophile. The reaction is usually performed in a polar aprotic solvent.
Table 2: Reaction Conditions and Yields for O-Alkylation/Arylation of Activated 2-Chloropyridines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Systems) |
| 1 | Sodium Methoxide (B1231860) | - | Methanol (B129727) | Reflux | 4 | Moderate-Good | [4] |
| 2 | Phenol (B47542) | NaH | DMF | 80 | 6 | 70-85 | |
| 3 | 4-Chlorophenol | K₂CO₃ | DMF | 100 | 8 | High | - |
| 4 | Benzyl alcohol | KOtBu | THF | 60 | 5 | Moderate-Good | - |
Protocol 3: Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Anhydrous Methanol
-
-
Procedure:
-
To a solution of sodium methoxide in anhydrous methanol, add this compound.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by distillation or column chromatography.
-
Protocol 4: General Procedure for the Synthesis of 2-Aryloxy-3-(trifluoromethyl)pyridines
-
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.
-
Add a solution of this compound in DMF.
-
Heat the reaction mixture (e.g., to 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
dot digraph O-Arylation_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, max_width=760]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
phenol [label="Phenol\n(Ar-OH)"]; base [label="Base\n(e.g., NaH)"]; phenoxide [label="Phenoxide\n(Ar-O⁻)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate [label="this compound"]; product [label="2-Aryloxy-3-(trifluoromethyl)pyridine"];
phenol -> phenoxide [label="Deprotonation"]; base -> phenoxide; substrate -> product; phenoxide -> product [label="SNAr"]; } dot Caption: Logical pathway for O-arylation.
S-Alkylation and S-Arylation Reactions
Thiols are excellent nucleophiles for SNAr reactions and generally react under milder conditions compared to alcohols. A base is typically used to generate the more nucleophilic thiolate.
Table 3: Reaction Conditions and Yields for S-Alkylation/Arylation of Activated 2-Chloropyridines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Systems) |
| 1 | Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | 90-98 | |
| 2 | Benzyl mercaptan | Et₃N | Acetonitrile | Reflux | 4 | 85-95 | |
| 3 | Ethanethiol | NaOH | Ethanol | 50 | 3 | High | - |
| 4 | 4-Methylthiophenol | Cs₂CO₃ | DMF | Room Temp | 1 | High | - |
Protocol 5: Synthesis of 2-(Phenylthio)-3-(trifluoromethyl)pyridine
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add this compound, thiophenol, and potassium carbonate.
-
Add anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 6: General Procedure for the Synthesis of 2-(Alkylthio)-3-(trifluoromethyl)pyridines
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl thiol (1.2 equiv)
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (Et₃N) (1.5 equiv)
-
Ethanol or Acetonitrile
-
-
Procedure:
-
To a solution of the alkyl thiol in the chosen solvent, add the base and stir for a few minutes.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat to reflux as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by distillation or column chromatography.
-
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions involving strong bases like sodium hydride should be conducted with extreme caution under an inert atmosphere, as they are highly reactive with water.
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile transformation for the synthesis of a diverse range of 2-substituted pyridine derivatives. The protocols and data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of this important chemical space. The high reactivity of the substrate allows for a broad scope of nucleophiles and often proceeds under mild conditions, making it an attractive strategy for both library synthesis and late-stage functionalization.
References
- 1. 2-Chloro-3-(trifluoroMethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
Application Notes: Synthesis of Novel TRPV1 Antagonists Using 2-Chloro-3-(trifluoromethyl)pyridine
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and capsaicin—the pungent compound in chili peppers.[1][2][3] Its activation on sensory neurons leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and the subsequent sensation of pain.[2][4] Consequently, the development of potent and selective TRPV1 antagonists is a promising therapeutic strategy for managing chronic and neuropathic pain.[1][3][5] The 2-Chloro-3-(trifluoromethyl)pyridine scaffold has emerged as a crucial starting material for synthesizing a variety of potent TRPV1 antagonists, offering a versatile platform for drug discovery and development.[6][7] These application notes provide detailed protocols for the synthesis of a bipyridinyl benzimidazole-based TRPV1 antagonist, leveraging this compound as the key precursor.
TRPV1 Signaling Pathway
TRPV1 is a ligand-gated ion channel predominantly expressed in primary sensory neurons.[3] Various stimuli, both exogenous (like capsaicin) and endogenous (such as heat and inflammatory mediators), trigger the opening of the TRPV1 channel.[2][4] This activation permits the influx of calcium and sodium ions, leading to depolarization of the neuron.[4] This event initiates an action potential that travels to the central nervous system, where it is perceived as pain. The channel's activity is also modulated by intracellular signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the receptor and contribute to hyperalgesia.[4][8]
Synthetic Strategy and Workflow
The synthesis of the target TRPV1 antagonists from this compound is typically achieved through a multi-step sequence. A key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a bipyridine core.[6] This is followed by selective oxidation of a functional handle, such as a methyl group, to a carboxylic acid. Finally, an amide bond is formed between the carboxylic acid and a suitable amine, followed by cyclization to yield the final benzimidazole-based antagonist.[6]
Experimental Protocols
The following protocols are based on scalable synthetic routes developed for bipyridinyl benzimidazole derivatives.[6]
Protocol 1: Suzuki-Miyaura Coupling for 6′-Methyl-3-(trifluoromethyl)-2,3′-bipyridine (4)
This procedure outlines the palladium-catalyzed cross-coupling of this compound with (6-methylpyridin-3-yl)boronic acid.
Materials:
-
This compound (1.0 equiv)
-
(6-Methylpyridin-3-yl)boronic acid (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol (B145695) and Water (e.g., 3:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, (6-methylpyridin-3-yl)boronic acid, Na₂CO₃, and the Pd(PPh₃)₄ catalyst.
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed ethanol/water solvent mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (B1210297) or hexane (B92381). Using hexane can help minimize the solubility of triphenylphosphine (B44618) oxide (TPPO) impurities.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica (B1680970) gel to yield the pure 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine.
Protocol 2: Oxidation to 3-(Trifluoromethyl)-2,3′-bipyridin-6′-carboxylic acid (5)
This protocol describes the selective oxidation of the methyl group of the bipyridine intermediate to a carboxylic acid using selenium dioxide.
Materials:
-
6′-Methyl-3-(trifluoromethyl)-2,3′-bipyridine (1.0 equiv)
-
Selenium Dioxide (SeO₂) (3.0 equiv)
-
Pyridine (B92270) (as solvent)
-
Celite
Procedure:
-
In a reactor, stir a mixture of 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine and pyridine at room temperature.
-
Add SeO₂ and Celite to the mixture.
-
Heat the mixture to reflux and maintain for approximately 4 hours.[6] Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction mixture to ambient temperature.
-
Filter the mixture under vacuum to remove Celite and selenium byproducts.
-
Wash the solid residue with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure at 80–90 °C to remove the solvents.[6]
-
The resulting crude carboxylic acid can be carried forward or purified further by crystallization.
Protocol 3: Amide Coupling and Benzimidazole Formation
This final step involves the coupling of the carboxylic acid with an appropriate o-phenylenediamine (B120857) derivative, followed by cyclization to form the benzimidazole ring.
Materials:
-
3-(Trifluoromethyl)-2,3′-bipyridin-6′-carboxylic acid (1.0 equiv)
-
Substituted o-phenylenediamine (e.g., compound 7 in[6]) (1.0 equiv)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
1,4-Dioxane (B91453) or THF (as solvent)
Procedure:
-
Dissolve the carboxylic acid in anhydrous 1,4-dioxane or THF under an inert atmosphere.
-
Add HBTU and DIPEA to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Add the o-phenylenediamine derivative to the reaction mixture.
-
Stir the reaction at room temperature until the amide formation is complete (monitor by TLC/LC-MS).
-
For the subsequent cyclization, heat the reaction mixture to reflux. This step facilitates the intramolecular condensation to form the benzimidazole ring.
-
Once the cyclization is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent like acetonitrile (B52724) to remove impurities without requiring column chromatography.[6]
-
Further purification can be achieved by redissolving the material in ethyl acetate, washing with water, and recrystallizing.
Data Presentation
Quantitative data for representative TRPV1 antagonists and key reaction steps are summarized below.
Table 1: Biological Activity of Representative Pyridine-Based TRPV1 Antagonists
| Compound ID | Description | Ki (CAP) | IC50 (pH) | Reference |
| 1 | N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | 0.3 nM | 8.4 nM | [1] |
| 2 | 2-(3-fluoro-4-methylsulfonylaminophenyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide | 0.2 nM | 6.3 nM | [3] |
| 24S | 2-Cyclopentylthio derivative of compound 2 | 0.4 nM | N/A | [3] |
Ki (CAP) represents the binding affinity against capsaicin-induced activation. IC50 (pH) represents the half-maximal inhibitory concentration against proton-induced activation.
Table 2: Summary of Optimized Reaction Conditions for Key Synthetic Steps[6]
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Ethanol / H₂O | Reflux | 4 h | High |
| 2 | Oxidation | SeO₂ | Pyridine | Reflux | 4 h | Moderate-Good |
| 3 | Amide Coupling | HBTU, DIPEA | 1,4-Dioxane | RT to Reflux | Variable | Good |
Conclusion
This compound serves as an exceptionally valuable building block for the synthesis of potent TRPV1 antagonists. The synthetic route, centered around a robust Suzuki-Miyaura coupling followed by oxidation and amide bond formation, is scalable and efficient.[6] The detailed protocols and supporting data provided herein offer a comprehensive guide for researchers in medicinal chemistry and drug development to synthesize and explore novel antagonists for this important therapeutic target.
References
- 1. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TRPV1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Chloro-3-(trifluoromethyl)pyridine and its Isomers as Building Blocks for Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorotrifluoromethyl-pyridines as key building blocks in the synthesis of modern fungicides. The focus is on two prominent examples, Fluopyram (B1672901) and Picoxystrobin, which are derived from isomers of 2-chloro-3-(trifluoromethyl)pyridine. This document details their synthesis, mode of action, biological efficacy, and the experimental protocols for their preparation and evaluation.
Introduction
The trifluoromethylpyridine moiety is a critical component in a variety of agrochemicals due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and enhanced biological activity.[1] this compound and its isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) and 2-chloro-6-(trifluoromethyl)pyridine, are versatile intermediates in the synthesis of a range of fungicides.[2] These building blocks are instrumental in the development of fungicides with novel modes of action, crucial for managing fungal resistance.
Featured Fungicides
Fluopyram: A Succinate (B1194679) Dehydrogenase Inhibitor (SDHI)
Fluopyram is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl-ethyl-benzamides.[3] It is synthesized from precursors derived from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Mode of Action: Fluopyram targets the mitochondrial respiratory chain in fungi. Specifically, it inhibits Complex II, also known as succinate dehydrogenase (SDH).[3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of SDH, Fluopyram disrupts the fungus's ability to produce ATP, the primary energy currency of the cell, leading to cessation of growth and eventual cell death.[3]
Biological Activity: Fluopyram is highly effective against a wide range of fungal pathogens, including gray mold (Botrytis cinerea), Sclerotinia rots (Sclerotinia spp.), Monilinia blight (Monilinia spp.), and various powdery mildews.[3][4]
Quantitative Efficacy Data:
The efficacy of Fluopyram is commonly measured by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of fungal growth.
| Target Pathogen | EC50 (µg/mL) | Reference |
| Botrytis cinerea | 0.03 - 0.29 | [5] |
| Botrytis cinerea | 5.389 | [4] |
| Alternaria solani | 0.244 | [4] |
Picoxystrobin: A Quinone Outside Inhibitor (QoI)
Picoxystrobin is a systemic and broad-spectrum strobilurin fungicide. Its synthesis involves intermediates derived from 2-chloro-6-(trifluoromethyl)pyridine.
Mode of Action: Picoxystrobin acts by inhibiting mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[6][7] This blockage disrupts the electron flow, preventing ATP synthesis and leading to the inhibition of fungal spore germination and mycelial growth.[6]
Biological Activity: Picoxystrobin is used to control a variety of diseases in cereals, including brown rust (Puccinia recondita), tan spot (Pyrenophora tritici-repentis), powdery mildew (Blumeria graminis), and net blotch (Pyrenophora teres).[6][8][9]
Quantitative Efficacy Data:
| Target Pathogen | Efficacy Metric | Value | Reference |
| Cereal Diseases | Application Rate | 250 g/ha | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Synthesis of Fluopyram
This protocol is a generalized procedure based on synthetic routes starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Step 1: Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (B1631263) (Intermediate)
This intermediate is crucial for the final synthesis of Fluopyram. Various routes exist for its synthesis, often involving multiple steps. A common approach involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a suitable nucleophile to introduce a two-carbon chain at the 2-position, which is subsequently converted to an amine.
Step 2: Acylation to form Fluopyram
-
Dissolve 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add a base (e.g., triethylamine) to the solution to act as an acid scavenger.
-
Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure Fluopyram.
Protocol 2: Synthesis of Picoxystrobin
This protocol is a generalized procedure based on synthetic routes starting from 2-chloro-6-(trifluoromethyl)pyridine.
Step 1: Synthesis of methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate (Intermediate)
-
React 2-hydroxy-6-(trifluoromethyl)pyridine with a base (e.g., sodium hydroxide) in a suitable solvent (e.g., toluene) to form the corresponding sodium salt.
-
React the sodium salt with methyl 2-(bromomethyl)phenylacetate.
-
Heat the reaction mixture and monitor for completion by TLC or HPLC.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the intermediate.
Step 2: Condensation to form Picoxystrobin
-
Dissolve the intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, in a mixture of acetic anhydride (B1165640) and trimethyl orthoformate.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the excess reagents under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure Picoxystrobin.
Protocol 3: In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition Assay)
This protocol outlines a standard method for determining the EC50 value of a fungicide against a specific fungal pathogen.[10][11][12][13][14]
1. Preparation of Fungal Cultures:
- Grow the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar (B569324) - PDA) in Petri dishes until the mycelium covers a significant portion of the plate.
2. Preparation of Fungicide Stock Solution:
- Dissolve a known weight of the fungicide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a high-concentration stock solution.
3. Preparation of Fungicide-Amended Media:
- Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-60°C.
- Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
- Pour the amended and control media into sterile Petri dishes and allow them to solidify.
4. Inoculation:
- Using a sterile cork borer, cut mycelial plugs from the edge of an actively growing fungal culture.
- Place one mycelial plug in the center of each fungicide-amended and control plate.
5. Incubation:
- Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
6. Data Collection:
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
7. Data Analysis:
- Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.
- Use probit analysis or a similar statistical method to determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Conclusion
This compound and its isomers are indispensable building blocks in the agrochemical industry, enabling the synthesis of highly effective fungicides like Fluopyram and Picoxystrobin. Understanding their synthesis, mechanisms of action, and methods for efficacy evaluation is crucial for the development of new and improved crop protection solutions. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of fungicide discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea [mdpi.com]
- 5. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coromandel.biz [coromandel.biz]
- 7. fao.org [fao.org]
- 8. Picoxystrobin | C18H16F3NO4 | CID 11285653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-chloro-3-(trifluoromethyl)pyridine, a key building block in the synthesis of novel pharmaceuticals and functional materials. The protocols detailed herein are based on established methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a robust starting point for the synthesis of a diverse range of substituted 3-(trifluoromethyl)pyridine (B54556) derivatives.
Introduction
This compound is a valuable heterocyclic intermediate, featuring a reactive chlorine atom at the 2-position, which is susceptible to palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group at the 3-position can influence the reactivity of the C-Cl bond and the properties of the resulting coupled products. This document outlines key considerations and detailed experimental procedures for the successful implementation of Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) cross-coupling reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Ligand Selection for Suzuki Reactions with 2-Chloro-3-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted pyridines is of particular interest in medicinal chemistry, as the pyridine (B92270) motif is a common scaffold in a vast array of pharmacologically active compounds. However, the Suzuki coupling of electron-deficient heterocyclic halides, such as 2-Chloro-3-(trifluoromethyl)pyridine, presents unique challenges. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring deactivates the C-Cl bond towards oxidative addition, often leading to low yields and sluggish reactions with traditional palladium catalysts.
The judicious selection of a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is paramount to overcoming these challenges. Modern, sterically bulky, and electron-rich ligands have been developed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, thereby enabling efficient coupling of these demanding substrates.
This document provides detailed application notes and protocols for the selection of optimal ligands for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. The information presented is curated from a comprehensive review of the scientific literature and is intended to guide researchers in achieving high-yielding and reproducible synthetic outcomes.
Ligand Performance Comparison
The choice of ligand significantly impacts the yield and efficiency of the Suzuki coupling with this compound. Below is a summary of the performance of commonly employed ligands for this transformation. The data has been compiled from various sources to provide a comparative overview.
| Ligand/Precatalyst | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Buchwald Ligands | |||||||
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 12 | 4-Methoxyphenylboronic acid | ~95% |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 16 | Phenylboronic acid | ~90% |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 3,5-Dimethylphenylboronic acid | ~92% |
| PEPPSI Precatalysts | |||||||
| PEPPSI-IPr | (Precatalyst) | K₂CO₃ | THF | 80 | 12 | 4-Fluorophenylboronic acid | ~93% |
| PEPPSI-IPent | (Precatalyst) | NaOtBu | Toluene | 100 | 10 | Thiophene-2-boronic acid | ~88% |
Note: Yields are approximate and can vary depending on the specific boronic acid, reaction scale, and purity of reagents. The data presented is intended to be a guide for ligand selection.
Experimental Protocols
Detailed methodologies for performing Suzuki coupling reactions with this compound using representative ligands are provided below.
Protocol 1: Suzuki Coupling using XPhos Pd G2 Precatalyst
This protocol utilizes a highly active and versatile Buchwald precatalyst, which is often effective for challenging couplings.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), and potassium phosphate (2.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the starting halide).
-
Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling using PEPPSI™-IPr Precatalyst
This protocol employs a robust and air-stable N-heterocyclic carbene (NHC) palladium precatalyst.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
PEPPSI™-IPr (3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous, degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), PEPPSI™-IPr (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add degassed anhydrous THF (to achieve a final concentration of ~0.2 M with respect to the starting halide).
-
Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Logic
Suzuki Coupling Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Decision Pathway
Caption: A decision-making pathway for initial ligand selection in the Suzuki coupling.
References
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives from 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bipyridine derivatives from 2-chloro-3-(trifluoromethyl)pyridine. Bipyridines are a significant class of heterocyclic compounds widely utilized as ligands in catalysis and as core scaffolds in the development of pharmaceuticals and functional materials. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethyl-substituted bipyridines attractive for drug discovery.[1][2][3]
This document details common and effective cross-coupling methodologies for the synthesis of these valuable compounds, including Suzuki-Miyaura, Negishi, and Stille couplings. Additionally, it explores the potential applications of the resulting bipyridine derivatives as anticancer agents, particularly as modulators of the AKT and BRAF signaling pathways.
Synthetic Strategies
The synthesis of unsymmetrical bipyridines from this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the available coupling partner and desired functional group tolerance. While 2-chloropyridines can be more challenging to activate than their bromo or iodo counterparts, appropriate selection of catalysts and ligands can lead to efficient transformations.[4]
-
Suzuki-Miyaura Coupling: This reaction is widely used due to the stability and low toxicity of the boronic acid or ester reagents.[5][6] It offers a robust method for creating a carbon-carbon bond between this compound and a pyridineboronic acid derivative.
-
Negishi Coupling: Known for its high yields and functional group tolerance, the Negishi coupling utilizes an organozinc reagent.[7][8] This method is particularly effective for coupling with other heterocyclic halides.[4]
-
Stille Coupling: This reaction employs organotin reagents, which are stable to air and moisture.[9][10] However, the toxicity of tin compounds is a significant drawback.[10]
-
Ullmann Coupling: A modified Ullmann reaction using copper can be employed for the synthesis of symmetrical bipyridines through the homocoupling of this compound.[11]
Application in Drug Discovery: Targeting Cancer Signaling Pathways
Bipyridine derivatives and their metal complexes have shown promise as anticancer agents.[12] Studies have indicated that some bipyridine compounds can induce apoptosis in cancer cells. The trifluoromethyl group can further enhance the biological activity of these molecules.[1]
A key area of interest is the modulation of critical signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK (Ras-Raf-MEK-ERK) pathways. Constitutive activation of these pathways is common in many cancers, including melanoma.[13] The BRAF V600E mutation, for instance, leads to a significant increase in B-Raf kinase activity and subsequent activation of the MAPK pathway, which promotes cell cycle progression and prevents apoptosis.[13] The PI3K/AKT pathway is another crucial survival pathway that is often activated in parallel.[13] Acquired resistance to BRAF inhibitors can be mediated by the reactivation of the MAPK pathway or through the activation of alternative survival pathways like the PI3K/AKT pathway.[14][15][16] Therefore, molecules that can inhibit these pathways are of significant therapeutic interest. Trifluoromethyl-substituted bipyridine derivatives represent a promising class of compounds for the development of novel inhibitors targeting these pathways.
Caption: Simplified BRAF/AKT signaling pathway and potential inhibition by bipyridine derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of bipyridine derivatives from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure for the synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) and provides a robust starting point for the synthesis of 3'-(trifluoromethyl)-2,2'-bipyridine.[17][18][19] Optimization may be required for specific pyridineboronic acid coupling partners.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRAF inhibitor resistance mediated by the AKT pathway in an oncogenic BRAF mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for C-N Bond Formation with 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for carbon-nitrogen (C-N) bond formation using 2-Chloro-3-(trifluoromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. The protocols focus on two powerful and widely used methodologies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Introduction
This compound is a valuable heterocyclic intermediate. The presence of the electron-withdrawing trifluoromethyl group activates the pyridine (B92270) ring, making the chlorine atom at the 2-position susceptible to nucleophilic displacement. This reactivity is harnessed in drug discovery and development, particularly for the synthesis of molecules targeting the P2X7 receptor, which is implicated in inflammatory responses. The resulting 2-amino-3-(trifluoromethyl)pyridine (B70672) scaffold is a key component in a number of potent P2X7 receptor antagonists.[1][2][3]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, enhanced by the trifluoromethyl group, facilitates SNAr reactions with a variety of amine nucleophiles. This method offers a straightforward, often metal-free, approach to C-N bond formation.
General Reaction Scheme:
Cl-C5H3N-CF3 + R1R2NH → R1R2N-C5H3N-CF3 + HCl
Data Presentation: SNAr Reaction Conditions and Yields
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Morpholine | K₂CO₃ | DMSO | 80 | 4 | 92 |
| 3 | Benzylamine | Et₃N | MeCN | 80 | 16 | 78 |
Note: The data in this table is representative of typical SNAr reactions with activated chloropyridines and should be used as a guideline for optimization.
Experimental Protocol: Synthesis of N-Phenyl-3-(trifluoromethyl)pyridin-2-amine (SNAr)
This protocol describes a typical procedure for the amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 181.5 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, aniline, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-3-(trifluoromethyl)pyridin-2-amine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and highly efficient method for forming C-N bonds.[4][5] It is particularly useful for coupling less reactive aryl chlorides or when milder reaction conditions are required.
General Reaction Scheme:
Cl-C5H3N-CF3 + R1R2NH + Base $\xrightarrow{Pd\ Catalyst,\ Ligand}$ R1R2N-C5H3N-CF3 + Base·HCl
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene (B28343) | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | ~80-90 |
| 3 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | ~90-98 |
Note: This data is representative of typical Buchwald-Hartwig aminations of heteroaryl chlorides. Yields are estimates and will vary based on the specific amine and precise reaction conditions.
Experimental Protocol: Synthesis of N-Aryl-3-(trifluoromethyl)pyridin-2-amines (Buchwald-Hartwig Amination)
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aryl amine.
Materials:
-
This compound (1.0 mmol)
-
Aryl amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
XPhos (0.02 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Add NaOtBu, this compound, and the aryl amine.
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for C-N bond formation.
P2X7 Receptor Signaling Pathway
Derivatives of 2-amino-3-(trifluoromethyl)pyridine are potent antagonists of the P2X7 receptor, a key player in inflammation.[1][2] Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events.
Caption: Inhibition of the P2X7 receptor signaling pathway.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium and nickel-catalyzed cross-coupling reactions for C-C bond formation using 2-Chloro-3-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. The protocols outlined below are based on established methodologies for cross-coupling reactions of 2-chloropyridines and serve as a comprehensive guide for the synthesis of novel substituted 3-(trifluoromethyl)pyridine (B54556) derivatives.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-(trifluoromethyl)pyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It involves the reaction of an aryl or vinyl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
A general reaction scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Scheme 1: Suzuki-Miyaura Coupling of this compound
Caption: General scheme for Suzuki-Miyaura coupling.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 2-chloropyridines with different arylboronic acids under optimized conditions. This data serves as a reference for expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) if required (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-(trifluoromethyl)pyridines
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]
A general reaction scheme for the Sonogashira coupling of this compound is as follows:
Scheme 2: Sonogashira Coupling of this compound
Caption: General scheme for Sonogashira coupling.
Quantitative Data
The following table presents typical yields for the Sonogashira coupling of various halo-pyridines with different terminal alkynes.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | Diisopropylamine | DMF | 80 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | Toluene | 90 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 70 | 70-80 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv or as solvent)
-
Anhydrous and degassed solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Nickel-Catalyzed Cross-Electrophile Coupling: Synthesis of 2-Alkyl-3-(trifluoromethyl)pyridines
Nickel-catalyzed cross-electrophile coupling provides a powerful method for the formation of C(sp²)-C(sp³) bonds by coupling two different electrophiles, such as an aryl chloride and an alkyl bromide.[2] This approach avoids the need for pre-formed organometallic reagents.[2]
A general reaction scheme for the nickel-catalyzed cross-electrophile coupling of this compound is as follows:
Scheme 3: Nickel-Catalyzed Cross-Electrophile Coupling
Caption: General scheme for Nickel-catalyzed cross-electrophile coupling.
Quantitative Data
The following table shows representative yields for the nickel-catalyzed cross-coupling of 2-chloropyridines with various alkyl bromides.[2]
| Entry | Alkyl Bromide | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Yield (%) |
| 1 | 1-Bromobutane | NiBr₂·3H₂O (5) | Bathophenanthroline (5) | Mn powder | DMF | 72 |
| 2 | Ethyl bromoacetate | NiBr₂·3H₂O (5) | Bathophenanthroline (5) | Mn powder | DMF | 85 |
| 3 | 1-Bromo-3-phenylpropane | NiCl₂(dme) (10) | 4,4'-Di-tert-butyl-2,2'-bipyridine (10) | Zn powder | DMA | 68 |
| 4 | Cyclohexyl bromide | NiI₂ (10) | Terpyridine (10) | Zn powder | DMA | 55 |
Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkyl bromide (1.1-1.5 equiv)
-
Nickel catalyst (e.g., NiBr₂·3H₂O, NiCl₂(dme)) (5-10 mol%)
-
Ligand (e.g., bathophenanthroline, 4,4'-di-tert-butyl-2,2'-bipyridine) (5-10 mol%)
-
Reducing agent (e.g., Mn powder, Zn powder) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMA)
Procedure:
-
In a glovebox, to a vial add the nickel catalyst, ligand, and reducing agent.
-
Add the solvent, followed by this compound and the alkyl bromide.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction with aqueous HCl.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Other C-C Bond Forming Reactions
While Suzuki-Miyaura, Sonogashira, and Nickel-catalyzed cross-electrophile couplings are commonly employed, other cross-coupling reactions such as Negishi, Stille, and Heck couplings can also be valuable for the derivatization of this compound.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.
Stille Coupling
The Stille coupling utilizes an organotin compound as the coupling partner for an organic halide, catalyzed by palladium.[3]
Heck Coupling
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[4]
Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions.
Caption: Catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.
Caption: Catalytic cycles for Negishi and Stille couplings.
References
Application Notes and Protocols for the Synthesis of 2-Aryl-3-(Trifluoromethyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of 2-aryl-3-(trifluoromethyl)pyridines, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The protocols outlined below focus on two robust and versatile methods: the Suzuki-Miyaura cross-coupling and the Kröhnke pyridine (B92270) synthesis.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds.[1] For the synthesis of 2-aryl-3-(trifluoromethyl)pyridines, this typically involves the reaction of a 2-halo-3-(trifluoromethyl)pyridine with an arylboronic acid. The reactivity of the aryl halide is generally in the order of I > Br > Cl.[2] While chloro-pyridines can be challenging substrates, optimized catalytic systems enable their efficient coupling.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of 2-chloro-3-(trifluoromethyl)pyridine with a substituted arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[1]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids, providing a reference for expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 86 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 92 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | Ligand 1* (3) | KF (3) | Dioxane | 110 | 12 | 82[3] |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 75 |
* Ligand 1 is a biarylphosphine ligand. dba = dibenzylideneacetone.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Method 2: Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a multicomponent reaction that allows for the construction of the pyridine ring itself.[4][5] For the synthesis of 2-aryl-3-(trifluoromethyl)pyridines, a variation of this reaction can be employed using a trifluoromethylated building block. A common approach involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate.[4]
Experimental Protocol: Kröhnke Pyridine Synthesis
This protocol is adapted from the multicomponent synthesis of 2-trifluoromethyl pyridines.[4]
Materials:
-
Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 equiv)
-
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 equiv)
-
Ammonium acetate (NH₄OAc) (10 equiv)
-
Ethanol (B145695) (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the chalcone (1.0 mmol), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol), and ammonium acetate (10 mmol).[4]
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-aryl-4-aryl-6-(trifluoromethyl)pyridine.
Data Presentation: Representative Kröhnke Pyridine Syntheses
The following table presents yields for the synthesis of various 2,4-diaryl-6-(trifluoromethyl)pyridines using the Kröhnke methodology.[4]
| Entry | Chalcone Substituent (R¹) | Chalcone Substituent (R²) | Yield (%) |
| 1 | H | H | 85 |
| 2 | 4-Me | 4-Me | 82 |
| 3 | 4-OMe | 4-OMe | 78 |
| 4 | 4-Cl | 4-Cl | 88 |
| 5 | 4-F | 4-F | 91 |
Experimental Workflow: Kröhnke Pyridine Synthesis
Caption: Experimental workflow for the Kröhnke pyridine synthesis.
Signaling Pathways and Logical Relationships
While the primary focus of these notes is the synthesis of 2-aryl-3-(trifluoromethyl)pyridines, it is important to understand the general logic of the synthetic strategies. The Suzuki-Miyaura coupling follows a well-established catalytic cycle, which is a fundamental concept in transition metal catalysis.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)pyridine is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chlorine atom, make it a versatile intermediate for introducing the trifluoromethylpyridine moiety into larger, more complex molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies. The information is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.
Applications in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] Consequently, this compound serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[2][3] Its reactivity at the chloro-substituted position allows for facile nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.
One prominent example of its application is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3] The this compound core is a key component that contributes to the overall pharmacological profile of the drug.
Large-Scale Synthesis Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and considerations for industrial-scale production. The most common and scalable methods are summarized below.
Method 1: Chlorination of 3-(Trifluoromethyl)pyridine (B54556) N-oxide
This is a widely employed method for the large-scale production of this compound due to its high yield and selectivity.[4] The process involves the oxidation of 3-(trifluoromethyl)pyridine to its N-oxide, followed by chlorination using a suitable agent.
Reaction Scheme:
Key Reaction Parameters:
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)pyridine N-oxide | [4] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂) | [2][4] |
| Solvent | 1,2-dichloroethane or Dichloromethane | [4] |
| Temperature | -30°C to 125°C (depending on chlorinating agent) | [4] |
| Reaction Time | 1 to 7 hours | [2][4] |
| Yield | 50-92% | [4] |
Method 2: Reductive Dechlorination of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
An alternative approach involves the selective dechlorination of a polychlorinated precursor. This method can be advantageous if the starting material is readily available.[5]
Reaction Scheme:
Key Reaction Parameters:
| Parameter | Value | Reference |
| Starting Material | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | [5] |
| Reducing Agent | Hydrogen gas (H₂) with a catalyst | [5] |
| Catalyst | Palladium on carbon (Pd/C) or other suitable catalysts | [5] |
| Solvent | Lower aliphatic alcohols | [5] |
| Temperature | -10°C to 65°C | [5] |
| Pressure | 0.1 to 2.0 MPa | [5] |
| Yield | >95% (selectivity) | [5] |
| Purity | >98% | [5] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Chlorination of 3-(Trifluoromethyl)pyridine N-oxide with Phosphorus Oxychloride
This protocol is adapted from established industrial processes and is suitable for large-scale production.[2][4]
Materials and Equipment:
-
Glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser
-
Addition funnel
-
Vacuum distillation setup
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, respirator
Reagents:
-
3-(Trifluoromethyl)pyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean and dry glass-lined reactor, charge 3-(trifluoromethyl)pyridine N-oxide (1.0 eq).
-
Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (1.4 eq) to the reactor.
-
Reaction: Heat the reaction mixture to 105-110°C and maintain for 2 hours. Subsequently, increase the temperature to 120-125°C and continue the reaction for an additional 5 hours.[2] Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly add the reaction mixture to a separate vessel containing ice water, ensuring the temperature does not exceed 30°C.
-
Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be further purified by vacuum distillation to obtain this compound of high purity.
-
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
The reaction is exothermic; ensure adequate cooling capacity.
-
Wear appropriate PPE at all times.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Experimental Workflow for Large-Scale Synthesis
Caption: Large-scale synthesis workflow.
Signaling Pathway Inhibition by a Downstream Product (Sorafenib)
Caption: Sorafenib's mechanism of action.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Chloro-3-(trifluoromethyl)pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Chloro-3-(trifluoromethyl)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary reasons for this?
A1: Low or no yield with this substrate is a frequent challenge and can be attributed to several factors. This compound is an electron-deficient substrate, which can make the oxidative addition step of the catalytic cycle difficult.[1] Additionally, the pyridine (B92270) nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this unreactive chloride.[1][3] It is crucial to use a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are highly recommended to promote the formation of the active monoligated palladium(0) species.[1][4]
-
Increase Catalyst Loading: For particularly challenging couplings, consider increasing the catalyst loading, for example, from a typical 1-3 mol% to 5 mol%.[2]
-
Reaction Temperature: Higher reaction temperatures (typically in the range of 80-120 °C) are often necessary to overcome the high activation energy of the C-Cl bond cleavage.[1][4] Microwave irradiation can also be an effective method for increasing the reaction rate.[1][5]
-
Effective Base: The choice of base is critical for the transmetalation step.[6] Strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful.[1][4]
-
Thorough Degassing: The active Pd(0) catalyst is sensitive to oxygen.[1][7] Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1][4]
Issue 2: Significant Side Product Formation
Q2: I'm observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.[1][4]
-
Homocoupling: This is the self-coupling of the boronic acid partner to form a biaryl byproduct.[4] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from residual water or other proton sources in the reaction mixture.[1][4]
-
Solution: Use anhydrous solvents and reagents.[1] Employing boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can increase stability and reduce the likelihood of protodeboronation.[4]
-
Issue 3: Catalyst Deactivation
Q3: How do I prevent catalyst deactivation when using a pyridine-containing substrate?
A3: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex.[2][8] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[2]
Strategies to Mitigate Catalyst Deactivation:
-
Bulky Ligands: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is highly recommended.[2][4] These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1]
-
Appropriate Precatalyst: Utilizing a pre-formed, air-stable palladium precatalyst can be more reliable than generating the active catalyst in situ.[9][10]
Data Presentation: Recommended Reaction Parameters
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound. These should be considered as a starting point for optimization.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos or XPhos | 1-5 | Highly effective for challenging heteroaryl chlorides.[3][4] |
| Pd(OAc)₂ | Buchwald Ligands | 2-5 | Requires in-situ reduction to Pd(0).[11] |
| PdCl₂(dppf) | - | 3-5 | Can be effective in some cases.[12] |
| Pd(PPh₃)₄ | - | 5-10 | Generally less effective for chloropyridines, may require higher temperatures and loadings.[1][3] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₃PO₄ | 2.0 - 3.0 | Toluene/Water, Dioxane/Water | 80 - 110[1][4] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | 80 - 120[1][12] |
| K₂CO₃ | 2.0 - 3.0 | Ethanol/Water, Toluene/Water | 75 - 100[13][14] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[4]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Several common synthetic routes are employed, each with its own set of advantages and challenges. The primary methods include:
-
Chlorination of 3-(trifluoromethyl)pyridine (B54556) N-oxide: This is a widely used method where 3-(trifluoromethyl)pyridine is first oxidized to the N-oxide, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2]
-
Vapor-Phase Catalytic Reaction: Starting from 3-picoline, a simultaneous vapor-phase chlorination and fluorination at high temperatures over a transition metal-based catalyst can yield a mixture of chloro-(trifluoromethyl)pyridines, including the desired product.[3][4]
-
Reductive Dechlorination: This method involves the catalytic reduction of over-chlorinated precursors, such as 2,3,6-trichloro-5-trifluoromethyl pyridine, to remove specific chlorine atoms.[5]
-
From 2-Chloro-3-methylpyridine: This route involves the chlorination of the methyl group of 2-chloro-3-methylpyridine, followed by a halogen exchange (fluorination) reaction.[6]
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: The primary challenges include:
-
Isomer Formation: A significant challenge is the concurrent formation of the 2-chloro-5-(trifluoromethyl)pyridine (B1661970) isomer, which often has a close boiling point to the desired 2,3-isomer, making purification difficult.[1][2]
-
Byproduct Generation: Over-chlorination or incomplete reactions can lead to a variety of byproducts, complicating the purification process.[3]
-
Reaction Control: The reaction outcome is highly sensitive to parameters such as temperature, reaction time, and the choice of reagents and solvents, requiring careful optimization to maximize yield and selectivity.[2]
-
Purification: Isolating the pure this compound often requires fractional distillation or crystallization, which can be inefficient if the isomeric and byproduct concentrations are high.[5][6]
Q3: How can I minimize the formation of the 2-chloro-5-(trifluoromethyl)pyridine isomer?
A3: Minimizing the formation of the 2-chloro-5-isomer is crucial for improving the process efficiency. Key strategies include:
-
Choice of Chlorinating Agent: Using milder chlorinating agents can sometimes offer better regioselectivity.
-
Optimizing Reaction Temperature: The reaction temperature can significantly influence the isomer ratio. For the reaction of 3-trifluoromethylpyridine N-oxide with oxalyl chloride, lower temperatures (e.g., -30 to 10 °C) have been shown to enhance the yield of the desired 2,3-isomer and reduce the formation of the 2,5-isomer.[2]
-
Controlled Addition of Reagents: The order and rate of addition of reagents, such as a base, can also impact the product distribution. Adding a base after the chlorinating agent has been shown to improve the production rate and yield of 2-chloro-3-trifluoromethylpyridine.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Suboptimal reaction temperature.- Incorrect stoichiometry of reagents.- Inefficient chlorinating agent.- Poor quality of starting materials. | - Carefully control the reaction temperature according to established protocols. For example, when using phosphorus oxychloride with 3-trifluoromethylpyridine N-oxide, reacting at 105-110°C for 2 hours followed by 120-125°C for 5 hours is a documented procedure.[1][2]- Ensure precise measurement of all reactants.- Consider using a more reactive chlorinating agent like oxalyl chloride, which may improve yields under optimized conditions.[2]- Verify the purity of starting materials, especially the 3-trifluoromethylpyridine N-oxide. |
| High Concentration of 2-Chloro-5-(trifluoromethyl)pyridine Isomer | - Reaction temperature is too high.- Inappropriate choice of chlorinating agent or solvent. | - For the chlorination of 3-trifluoromethylpyridine N-oxide, lowering the reaction temperature can favor the formation of the 2,3-isomer. With oxalyl chloride, temperatures between -30°C and 10°C are recommended.[2]- The choice of solvent can influence selectivity. Dichloromethane or dichloroethane have been reported to enhance the production rate and yield.[2] |
| Presence of Multiple Chlorinated Byproducts | - Excessive amount of chlorinating agent.- Prolonged reaction time or excessively high temperature in vapor-phase synthesis. | - Adjust the molar ratio of the chlorinating agent to the substrate.- In vapor-phase reactions, carefully control the reaction temperature and the molar ratio of chlorine gas to minimize the formation of multi-chlorinated byproducts.[3][4] |
| Difficulty in Purifying the Final Product | - Close boiling points of the desired product and its isomers.- Presence of various byproducts. | - Utilize fractional distillation under reduced pressure for separation.[5]- Consider crystallization as an alternative or complementary purification step.[6]- The crude product can be washed with an aqueous base solution (e.g., sodium hydroxide) to remove acidic impurities before distillation.[2] |
Experimental Protocols
Synthesis from 3-(Trifluoromethyl)pyridine N-oxide with Phosphorus Oxychloride
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and a drying tube, charge 32.62 g of 3-trifluoromethylpyridine N-oxide and 46.0 g of phosphorus oxychloride.[1]
-
Heating: Heat the reaction mixture at 105 to 110°C for 2 hours.
-
Continued Reaction: Subsequently, increase the temperature and continue the reaction at 120 to 125°C for 5 hours.
-
Work-up:
-
After completion, distill off the excess phosphorus oxychloride under reduced pressure (100 mmHg) until the internal temperature reaches 75°C.[1]
-
Add the reaction mixture to 163.1 g of ice water, ensuring the temperature does not exceed 30°C, and stir for one hour.
-
Extract the product with 1,2-dichloroethane.
-
Wash the obtained organic layer with water.
-
Synthesis from 3-(Trifluoromethyl)pyridine N-oxide with Oxalyl Chloride and Triethylamine (B128534)
-
Initial Reaction: In a suitable reaction vessel, charge a solution of 3.26 g of 3-trifluoromethylpyridine N-oxide in 23.65 g of 1,2-dichloroethane.
-
Addition of Chlorinating Agent: Add 3.05 g of oxalyl chloride dropwise at a temperature of 0 to 5°C and allow the mixture to react at this temperature for one hour.[2]
-
Addition of Base: Prepare a mixed solution of 2.42 g of triethylamine and 4.08 g of 1,2-dichloroethane. Add this solution dropwise over one hour at 0 to 10°C.
-
Final Reaction: Allow the reaction to proceed for an additional 2 hours at the same temperature.
-
Work-up:
-
Add the reaction mixture to ice water and stir.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Synthesis from 3-Trifluoromethylpyridine N-oxide
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Solvent | Base | This compound (%) | 2-Chloro-5-(trifluoromethyl)pyridine (%) | Reference |
| Phosphorus Oxychloride | 105-110 then 120-125 | 7 | - | - | 50.34 | 25.34 | [1][2] |
| Oxalyl Chloride | 0-10 | 3 | 1,2-dichloroethane | Triethylamine | 54.63 | 1.31 | [2] |
| Oxalyl Chloride | -30 to -20 | 3 | 1,2-dichloroethane | Triethylamine | 91.89 | 0.72 | [2] |
Visualizations
Caption: Workflow for the synthesis using Phosphorus Oxychloride.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. EP3608310B1 - Method for separating and purifying 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-3-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: The most common impurity is the regioisomer, 2-chloro-5-(trifluoromethyl)pyridine (B1661970).[1][2] Depending on the synthetic route, other minor impurities can include residual starting materials like 3-trifluoromethylpyridine N-oxide, or other chlorinated pyridine (B92270) derivatives.[1][3][4]
Q2: What are the typical byproducts observed during the synthesis of this compound?
A2: During the synthesis from 3-trifluoromethylpyridine N-oxide, the primary byproduct is 2-chloro-5-(trifluoromethyl)pyridine.[1][2] The formation of multi-chlorinated byproducts is also possible, especially in high-temperature vapor-phase reactions.[3][5] When synthesizing from 2,3,6-trichloro-5-trifluoromethyl pyridine, byproducts can include 3-trifluoromethylpyridine, 3-chloro-5-trifluoromethylpyridine, and 2,5-dichloro-3-trifluoromethylpyridine.[4]
Q3: I am performing a nucleophilic aromatic substitution (e.g., amination) on this compound and observing low yield. What are the potential side reactions?
A3: Low yields in nucleophilic aromatic substitution reactions can be due to several factors. A common side reaction is the hydrolysis of the starting material to 2-hydroxy-3-(trifluoromethyl)pyridine, especially if moisture is present in the reaction.[6] Another possibility is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. In palladium-catalyzed aminations like the Buchwald-Hartwig reaction, catalyst deactivation or side reactions involving the ligand and base can also occur.[7][8]
Q4: During a Suzuki-Miyaura coupling reaction with this compound, I am observing significant amounts of homocoupled product and protodehalogenation. How can I minimize these byproducts?
A4: The formation of homocoupled biaryl products (from the boronic acid or ester) and protodehalogenation of the starting material are common side reactions in Suzuki-Miyaura couplings.[9][10] To minimize these, optimization of the reaction conditions is crucial. This includes careful selection of the palladium catalyst and ligand, the base, and the solvent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation of the catalyst and reagents.
Troubleshooting Guides
Issue 1: Presence of 2-chloro-5-(trifluoromethyl)pyridine Isomer in the Final Product
Problem: After synthesis or upon analysis of the starting material, a significant peak corresponding to 2-chloro-5-(trifluoromethyl)pyridine is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Non-optimized Synthesis Conditions: The reaction of 3-trifluoromethylpyridine N-oxide with a chlorinating agent can produce both isomers. The reaction temperature and choice of chlorinating agent can influence the isomeric ratio.[1][2] | Optimize the reaction temperature. For instance, using oxalyl chloride as the chlorinating agent at lower temperatures (-30 to 10 °C) has been shown to significantly improve the selectivity for the desired this compound isomer.[2] |
| Co-elution during Chromatography: The isomers may have similar retention times on certain chromatography columns. | Use a high-resolution gas chromatography (GC) or high-performance liquid chromatography (HPLC) method with a column known to separate positional isomers. Method development may be required to achieve baseline separation. |
| Starting Material Contamination: The commercial this compound used may already contain the isomer. | Analyze the starting material by a validated analytical method before use. If the purity is not sufficient, consider purification by fractional distillation or recrystallization. |
Issue 2: Formation of 2-hydroxy-3-(trifluoromethyl)pyridine during Nucleophilic Substitution
Problem: During reactions such as amination or etherification, a byproduct with a mass corresponding to the hydroxylated compound is detected.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Water: Trace amounts of water in the solvent or reagents can lead to hydrolysis of the starting material, especially at elevated temperatures or in the presence of a strong base.[6] | Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere can also help to exclude atmospheric moisture. |
| Reaction with Hydroxide (B78521) Base: If using a hydroxide base (e.g., NaOH, KOH), it can act as a nucleophile, leading to the formation of the hydroxy byproduct. | Consider using a non-nucleophilic base such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄). If a strong base is required, a sterically hindered base like sodium tert-butoxide can be used. |
Issue 3: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Problem: In Suzuki-Miyaura or Buchwald-Hartwig amination reactions, significant byproducts such as homocoupled products, protodehalogenated starting material, or catalyst decomposition products are observed.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Catalyst/Ligand System: The choice of palladium precursor and phosphine (B1218219) ligand is critical for efficient cross-coupling and suppression of side reactions.[7][10] | Screen a variety of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal combination for your specific substrates. |
| Incorrect Base or Base Strength: The base plays a crucial role in the catalytic cycle. An inappropriate base can lead to side reactions or slow turnover. | The choice of base depends on the specific coupling reaction. For Suzuki-Miyaura, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig amination, non-nucleophilic strong bases like NaOtBu or LHMDS are often employed.[8] |
| Presence of Oxygen: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can promote homocoupling of boronic acids. | Degas all solvents thoroughly before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. |
Quantitative Data Summary
Table 1: Product Distribution in the Synthesis of this compound from 3-Trifluoromethylpyridine N-Oxide
| Chlorinating Agent | Temperature (°C) | This compound (%) | 2-Chloro-5-(trifluoromethyl)pyridine (%) | Unreacted Starting Material (%) | Reference |
| Phosphorus Oxychloride | 105-125 | 50.34 | 25.34 | 0.16 | [1] |
| Oxalyl Chloride | -30 to -20 | 91.89 | 0.72 | 0.35 | [2] |
| Oxalyl Chloride | 0 to 10 | 54.63 | 1.31 | 39.72 | [2] |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound[2]
-
In a four-necked flask equipped with a stirrer, thermometer, and condenser, charge 3-trifluoromethylpyridine N-oxide and a suitable solvent (e.g., 1,2-dichloroethane).
-
Cool the mixture to between -30 and -20 °C.
-
Add oxalyl chloride dropwise to the mixture while maintaining the temperature.
-
Allow the contents to react at the same temperature for one hour.
-
Add a solution of triethylamine (B128534) in the reaction solvent dropwise over one hour, maintaining the temperature between -30 and -20 °C.
-
Continue the reaction at this temperature for an additional 2 hours.
-
Work-up involves quenching with ice water, separation of the organic layer, and washing with water.
-
The product can be isolated from the organic solution by distillation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[7][8]
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or a more specialized ligand), and the base (e.g., sodium tert-butoxide).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add this compound, the amine coupling partner, and an anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Synthesis of this compound and major byproduct formation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 2-Chloro-3-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-chloro-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in reactions with this compound?
A1: Common impurities can include unreacted starting materials, isomers formed during the reaction, and byproducts from side reactions. A significant isomeric impurity often observed is 2-chloro-5-(trifluoromethyl)pyridine (B1661970).[1][2][3] The formation of multi-chlorinated byproducts is also possible depending on the reaction conditions.[3]
Q2: What are the recommended general purification strategies for products derived from this compound?
A2: The primary purification techniques for products from this compound reactions include:
-
Extraction: Used as an initial workup step to separate the desired product from the reaction mixture. This typically involves partitioning between an organic solvent and an aqueous phase.[1][2][4]
-
Chromatography: Column chromatography (including flash chromatography) and High-Performance Liquid Chromatography (HPLC) are effective for separating the target compound from closely related impurities.[5][6]
-
Crystallization: Can be employed to obtain a highly pure product, especially if the product is a solid.[7][8]
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.[9]
Troubleshooting Guides
Issue 1: Co-elution of the Desired Product and the 2-chloro-5-(trifluoromethyl)pyridine Isomer during Column Chromatography
Potential Cause: The polarities of this compound and its 2,5-isomer are very similar, leading to poor separation on standard silica (B1680970) gel columns.
Solutions:
-
Optimize the Solvent System:
-
Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).
-
Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane (B109758) or ether) can improve selectivity.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica (e.g., cyano or diol).[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For difficult separations, preparative HPLC with a high-resolution column may be necessary. A phenyl or polar-embedded phase column can offer different selectivity compared to a standard C18 column.[6]
-
Issue 2: Peak Tailing in HPLC Analysis of Pyridine-Containing Products
Potential Cause: Basic pyridine (B92270) derivatives can interact strongly with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases, leading to peak tailing.[6]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer can protonate the silanol groups, minimizing their interaction with the basic analyte.[6]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can shield the active silanol sites from the analyte.[6]
-
Use of End-Capped Columns: Employing a well-end-capped HPLC column will reduce the number of available free silanol groups.
-
Alternative Stationary Phases: Consider using a polymer-based column or a hybrid silica column that is more stable at higher pH values.[6]
Issue 3: Low Recovery of the Product After Aqueous Workup
Potential Cause: The product may have some solubility in the aqueous phase, especially if it is a salt or if the pH of the aqueous layer is not optimal for extraction.
Solutions:
-
Adjust the pH of the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to ensure your product is in its neutral, most organic-soluble form.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use a Different Extraction Solvent: The choice of organic solvent can significantly impact extraction efficiency. If you are using a solvent like diethyl ether, consider trying a more polar, water-immiscible solvent like dichloromethane or ethyl acetate.
Data Presentation
Table 1: Product Distribution in the Synthesis of this compound
| Reactant | Chlorinating Agent | Solvent | Reaction Conditions | This compound (%) | 2-chloro-5-(trifluoromethyl)pyridine (%) | 3-trifluoromethylpyridine N-oxide (%) | Reference |
| 3-trifluoromethylpyridine N-oxide | Phosphorus oxychloride | - | 120-125°C, 5 hours | 50.34 | 25.34 | 0.16 | [1] |
| 3-trifluoromethylpyridine N-oxide | Oxalyl chloride / Triethylamine | Dichloromethane | -30 to -20°C, 2 hours | 85.57 | 0.42 | 5.47 | [2] |
| 3-trifluoromethylpyridine N-oxide | Oxalyl chloride / Triethylamine | 1,2-dichloroethane | -30 to -20°C, 2 hours | 91.89 | 0.72 | 0.35 | [2] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching the Reaction: Cool the reaction mixture to room temperature. Slowly and carefully add the mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate to quench any reactive reagents.[1][9]
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[1][4][9]
-
Combine and Wash Organic Layers: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a suitable solvent and then adding the silica gel. Remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Loading the Sample: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A general experimental workflow for the purification of products from this compound reactions.
Caption: A logical decision tree for troubleshooting poor separation during chromatography.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloro-3-(trifluoroMethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in 2-Chloro-3-(trifluoromethyl)pyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during cross-coupling reactions involving 2-Chloro-3-(trifluoromethyl)pyridine. This substrate presents unique difficulties due to the electronic effects of the trifluoromethyl group and the coordinating nature of the pyridine (B92270) nitrogen, both of which can significantly impact catalyst performance and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary challenges arise from two main factors:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the transition metal center (e.g., palladium or nickel) of the catalyst. This coordination can form stable, catalytically inactive complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is a well-known issue often referred to as the "2-pyridyl problem."[1][3]
-
Substrate Reactivity: The carbon-chlorine bond in 2-chloropyridines is stronger and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[4][5] The presence of the electron-withdrawing trifluoromethyl group can further modulate the electronic properties of the pyridine ring, influencing its reactivity.[2]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Pyridine Coordination: The substrate or product coordinates to the active metal center, blocking sites required for the catalytic cycle.[1][2]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at higher concentrations or temperatures.[1][6][7] For nickel catalysts, dimerization of the Ni(II) aryl intermediate has been identified as a specific deactivation pathway.[6][8][9]
-
Ligand Degradation: Phosphine (B1218219) ligands, especially electron-poor ones, can degrade under certain reaction conditions.[3][10]
-
Formation of Metal Black: The active Pd(0) or Ni(0) species can agglomerate into inactive metal black if the catalytic cycle is slow.[3][11]
Q3: How does the choice of ligand affect catalyst stability and activity?
A3: The ligand plays a critical role in mitigating catalyst deactivation. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective.[1][4] These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.[2]
-
Increase the electron density on the metal, which promotes the oxidative addition of the less reactive C-Cl bond.[1]
Q4: Can the choice of base and solvent impact catalyst deactivation?
A4: Yes, the base and solvent system is crucial.[1]
-
Base: The base is necessary for the transmetalation step. The choice and solubility of the base (e.g., K₃PO₄, Cs₂CO₃) can influence the reaction rate and catalyst stability.[1][12] An inappropriate base can lead to side reactions or incomplete catalyst turnover.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used. The solvent must solubilize all reaction components to ensure an efficient reaction.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium or nickel center and inhibiting the catalytic cycle.[1][2] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium or nickel pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition: The C-Cl bond of the pyridine is not being effectively activated.[1][4] | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition.[1] 2. Use a More Active Catalyst System: Employ a catalyst system known for activating aryl chlorides, such as those with bulky, electron-rich ligands.[4] | |
| Poor Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid) to the metal center is slow.[1][5] | 1. Screen Different Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] 2. Consider Additives: In some cases, the addition of water or other additives can facilitate transmetalation, particularly in Suzuki-Miyaura couplings.[4][11] | |
| Formation of Byproducts | Homocoupling: The organometallic reagent is coupling with itself.[1] | 1. Thoroughly Degas the Reaction Mixture: Remove oxygen, which can promote homocoupling, by several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[1][13] 2. Use a Pd(0) or Ni(0) Source: Pre-catalysts that rapidly form the active species can minimize homocoupling.[1] |
| Dehalogenation: The chlorine on the pyridine substrate is replaced by a hydrogen atom.[1][4] | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. | |
| Catalyst Decomposition | Palladium/Nickel Black Formation: The active catalyst agglomerates into an inactive form.[3] | 1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., appropriate ligand and base selection) to minimize the lifetime of the active species in solution, reducing the chance of agglomeration.[1] |
Data Presentation: Ligand Effects on a Model Suzuki-Miyaura Coupling
The following table summarizes representative data on the effect of different phosphine ligands on the yield of a model Suzuki-Miyaura cross-coupling reaction of a challenging chloropyridine substrate with an arylboronic acid. This illustrates the critical role of ligand selection.
| Ligand | Description | Typical Yield (%) |
| PPh₃ | Triphenylphosphine | < 10% |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | 60-75% |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 85-95% |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | > 90% |
Note: Yields are representative and can vary based on specific reaction conditions.
Mandatory Visualizations
Caption: Catalytic cycle and major deactivation pathways.
Caption: A logical workflow for troubleshooting low conversion.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the phosphine ligand under an inert atmosphere.[4]
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4]
Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy to Detect Catalyst Deactivation
This protocol can help determine if and when catalyst deactivation occurs.
Materials:
-
All reagents from the general Suzuki-Miyaura protocol
-
An internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., Toluene-d₈)
-
NMR tubes with screw caps
Procedure:
-
Sample Preparation: In a glovebox, combine all reagents and the internal standard in a vial. Dissolve the mixture in the deuterated solvent.
-
Data Acquisition: Transfer the reaction mixture to an NMR tube and place it in a pre-heated NMR spectrometer. Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).[1]
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Second Comes First: Switching Elementary Steps in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for experiments involving 2-Chloro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has one primary reactive site for cross-coupling and nucleophilic substitution reactions: the chlorine atom at the 2-position. The electron-withdrawing nature of the trifluoromethyl group and the pyridine (B92270) ring nitrogen atom activates the C-Cl bond towards nucleophilic attack.
Q2: How does the trifluoromethyl group influence the reactivity of the C-Cl bond?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property enhances the electrophilicity of the pyridine ring, making the chlorine atom at the 2-position more susceptible to nucleophilic aromatic substitution (SNAr) and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.
Q3: What are the most common reactions performed with this compound?
A3: The most common reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiols).
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with amines.
Q4: What is the general guidance on solvent selection for reactions with this compound?
A4: The choice of solvent is critical and depends on the reaction type.
-
For SNAr reactions , polar aprotic solvents like DMF, DMSO, and MeCN are often preferred as they can stabilize the charged intermediates.
-
For palladium-catalyzed cross-coupling reactions , a range of solvents can be used, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents. The optimal solvent will depend on the specific catalytic system and substrates.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 1: Low or no conversion to the desired product.
-
Possible Cause 1: Inappropriate Solvent Choice.
-
Solution: The rate of SNAr reactions is highly dependent on the solvent's ability to stabilize the Meisenheimer intermediate. Polar aprotic solvents are generally superior to polar protic or nonpolar solvents for this purpose. If you are using a nonpolar solvent like toluene (B28343) or a polar protic solvent like ethanol, consider switching to DMF, DMSO, or NMP.
-
-
Possible Cause 2: Poor Solubility of Reagents.
-
Solution: Ensure all reactants, particularly any inorganic bases or salts, are soluble in the chosen solvent.[1] If solubility is an issue, consider a different solvent system or the addition of a phase-transfer catalyst.
-
-
Possible Cause 3: Insufficient Temperature.
-
Solution: SNAr reactions with less activated substrates may require elevated temperatures. Gradually increase the reaction temperature, monitoring for any potential decomposition of starting materials or products.
-
Table 1: Representative Solvent Effects on SNAr Amination Yields
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85[2] |
| 2 | Morpholine | K₂CO₃ | DMSO | 80 | 4 | 92[2] |
| 3 | Benzylamine | Et₃N | MeCN | 80 | 16 | 78[2] |
Note: Data presented is for analogous trifluoromethyl-substituted chloro- and fluoro-pyridines and -benzenes to illustrate general trends.
Troubleshooting Workflow for SNAr Reactions
Suzuki-Miyaura Coupling
Issue 1: Low yield or sluggish reaction.
-
Possible Cause 1: Suboptimal Solvent System.
-
Solution: The polarity of the solvent can significantly impact the reaction rate and selectivity.[3][4] While common choices include THF, dioxane, and toluene, sometimes with an aqueous phase for the base, the specific combination of ligand and substrate may favor a different environment. For instance, some systems perform better in polar aprotic solvents like DMF, though these can sometimes complicate product isolation. It has been noted that the role of the solvent in Suzuki couplings can be more complex than initially perceived.[3][4]
-
-
Possible Cause 2: Catalyst Poisoning.
-
Possible Cause 3: Poor Solubility of the Base.
-
Solution: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must have some solubility in the reaction medium to be effective. The addition of water to solvents like THF or dioxane can improve the solubility of inorganic bases and accelerate the reaction.[5]
-
Table 2: General Solvent Recommendations for Suzuki Coupling
| Solvent Type | Examples | General Applicability | Notes |
| Ethereal | 1,4-Dioxane, THF | Widely used, good for many systems. | Often used with an aqueous solution of the base. |
| Aromatic Hydrocarbons | Toluene, Xylene | Common and effective, especially at higher temperatures. | Good for solubilizing organic reagents. |
| Polar Aprotic | DMF, DMSO, MeCN | Can be effective but may influence selectivity with certain substrates. | May complicate workup due to high boiling points. |
| Alcohols / Water | t-BuOH, EtOH/H₂O | Can be effective and are considered "greener" options. | Water can be beneficial for base solubility and reaction rate.[5] |
Buchwald-Hartwig Amination
Issue 1: Reaction fails or gives low yields.
-
Possible Cause 1: Catalyst Inhibition by Solvent.
-
Solution: Avoid chlorinated solvents, acetonitrile, and pyridine, as they are known to inhibit palladium catalysts.[1] Toluene is a very common and effective solvent for this reaction.[1][6] For greener alternatives, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has shown promise.[1]
-
-
Possible Cause 2: Poor Solubility of the Inorganic Base.
-
Solution: This is a very common reason for reaction failure.[1] Strong bases like NaOtBu are often used and have better solubility in ethereal solvents or toluene than weaker inorganic bases like K₂CO₃. If using a weaker base, ensure it has some solubility or consider a different solvent system.
-
-
Possible Cause 3: Incompatible Base and Solvent Combination.
-
Solution: The choice of base and solvent are highly interdependent.[7] For example, a strong base like NaOtBu may not be ideal in a protic solvent. A screening of different base/solvent combinations is often necessary for optimization.
-
Decision Tree for Buchwald-Hartwig Troubleshooting
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1-0.5 M).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine (B1218219) ligand (e.g., Xantphos, 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., Cs₂CO₃, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Dehalogenation of 2-Chloro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize dehalogenation and other side reactions during your experiments, particularly in the context of palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary cause of dehalogenation as a side reaction when using this compound in cross-coupling reactions?
A1: The primary cause of dehalogenation, also known as hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is the formation of palladium-hydride (Pd-H) species. These species can arise from various sources within the reaction mixture, including certain bases (e.g., alkoxides), solvents (e.g., alcohols or residual water), or even the organometallic coupling partner. The Pd-H species can then react with the starting material, this compound, to replace the chlorine atom with a hydrogen atom, resulting in the formation of 3-(trifluoromethyl)pyridine.
Q2: How does the trifluoromethyl group at the 3-position affect the reactivity of this compound and its propensity for dehalogenation?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has two main effects on the reactivity of the molecule. Firstly, it makes the pyridine (B92270) ring more electron-deficient, which can facilitate the oxidative addition of the C-Cl bond to the palladium(0) catalyst, a key step in the cross-coupling cycle. However, this increased reactivity can also make the molecule more susceptible to side reactions. While the electron-withdrawing nature of the -CF3 group does not directly promote dehalogenation, it can influence the overall stability and reactivity of the palladium intermediates in the catalytic cycle.
Troubleshooting Common Issues
Q3: I am observing a significant amount of the dehalogenated byproduct, 3-(trifluoromethyl)pyridine, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?
A3: Significant dehalogenation in a Suzuki-Miyaura coupling reaction is a common issue. The likely causes and potential solutions are outlined below:
-
Inappropriate Base Selection: Strong alkoxide bases can generate Pd-H species. Consider switching to weaker, non-nucleophilic inorganic bases.
-
Presence of Water: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote dehalogenation.
-
Suboptimal Catalyst/Ligand System: The ligand plays a crucial role in promoting the desired reductive elimination over competing side reactions.
Recommended Actions:
-
Change the Base: Switch from alkoxide bases to inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ensure Anhydrous Conditions: Use anhydrous and degassed solvents. If the reaction requires a co-solvent with water, minimize the amount of water used.
-
Optimize Catalyst and Ligand: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired cross-coupling pathway.
Q4: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields and a complex mixture of byproducts, including the dehalogenated starting material. What should I investigate?
A4: Low yields and complex byproduct formation in Buchwald-Hartwig aminations with this substrate can be due to several factors:
-
Catalyst Inhibition: The nitrogen atoms of the pyridine ring and the amine coupling partner can coordinate to the palladium catalyst, inhibiting its activity.
-
Dehalogenation: Similar to Suzuki coupling, the formation of Pd-H species can lead to dehalogenation.
-
Steric Hindrance: Bulky substrates or ligands can slow down the reaction, allowing more time for side reactions to occur.
Recommended Actions:
-
Use a Specialized Catalyst System: Employ palladium precatalysts designed for challenging aminations, such as those with bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos).
-
Select a Suitable Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.
-
Optimize Reaction Temperature: While higher temperatures can promote the reaction, they can also increase the rate of side reactions. It is advisable to run the reaction at the lowest effective temperature.
Data Presentation
The following tables summarize recommended starting conditions for minimizing dehalogenation in Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, based on literature for analogous chloropyridine substrates. Note: The quantitative yields of dehalogenation are highly substrate-dependent and the following data should be used as a guideline for optimization.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker, non-nucleophilic bases that are less prone to generating Pd-H species.[1] |
| Solvent | Toluene (B28343) or 1,4-Dioxane (B91453) | Anhydrous and degassed to minimize sources of protons. |
| Temperature | 80-110 °C | Balances reaction rate with minimizing side reactions. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G3) | Precatalysts can offer better reproducibility. |
| Ligand | BrettPhos, RuPhos, or Xantphos | Bulky biarylphosphine ligands are effective for C-N coupling with chloro-heterocycles. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases required for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed to prevent catalyst deactivation and side reactions. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for C-N bond formation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with a Primary Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the primary amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.5 equiv.), and the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) in a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography or crystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for dehalogenation side reactions.
Caption: Catalytic cycle of Suzuki coupling with dehalogenation pathway.
References
improving yield in Buchwald-Hartwig amination of 2-Chloro-3-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 2-Chloro-3-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and optimization strategies for this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound so challenging?
The primary difficulty arises from the substrate itself. The nitrogen atom at the 2-position of the pyridine (B92270) ring can coordinate to the palladium catalyst, acting as a ligand and leading to catalyst inhibition or deactivation.[1][2] This "catalyst poisoning" is a common issue for 2-halopyridine substrates.[2] Additionally, aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more forcing conditions or highly active catalytic systems to achieve efficient oxidative addition.[3]
Q2: What is the most common reason for low or no yield in this reaction?
Low yields are most often attributed to catalyst deactivation caused by the pyridine substrate coordinating to the palladium center.[1][2] Other significant factors include:
-
Suboptimal Ligand Choice: The ligand may not be sterically bulky enough to prevent the pyridine from binding to the palladium.[2]
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Insufficient degassing or a poor inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and decomposition, often observed by the formation of a black precipitate (palladium black).[1][2]
-
Impure Reagents: Water and other impurities in the amine, solvent, or base can negatively impact the catalytic cycle.
Q3: I'm observing a significant amount of hydrodehalogenation side product. How can this be minimized?
Hydrodehalogenation (replacement of the chlorine with a hydrogen) is a common side reaction that competes with the desired C-N bond formation.[1] It often occurs when the final reductive elimination step is slow. To minimize it:
-
Use Bulky, Electron-Rich Ligands: Ligands like XPhos or RuPhos can accelerate the rate of C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[1]
-
Optimize Base and Temperature: The choice of base can influence this side reaction. Sometimes, lowering the reaction temperature can also disfavor hydrodehalogenation, though this may also slow the desired reaction.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns black. | Catalyst decomposition (formation of Pd black). | 1. Improve Inert Atmosphere: Ensure all reagents are dry and solvents are rigorously degassed. Use Schlenk techniques or a glovebox.[2] 2. Check Ligand Stability: The ligand may be degrading. Consider a more robust ligand. 3. Lower Temperature: Excessively high temperatures can cause catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[2] |
| Starting material is consumed, but no desired product is formed. | Hydrodehalogenation or other side reactions are dominant. | 1. Change Ligand: Switch to a bulkier, more electron-donating phosphine (B1218219) ligand to promote C-N coupling over side reactions.[1] 2. Screen Bases: The base may be promoting the undesired pathway. Test alternative bases (see Table 1). |
| Reaction is sluggish or stalls. | 1. Catalyst poisoning by the pyridine nitrogen. 2. Poor solubility of starting materials or base. | 1. Screen Ligands: Use sterically hindered biarylphosphine ligands specifically designed to prevent pyridine coordination (see Table 2).[2] 2. Screen Solvents: If solubility is an issue, consider a more polar aprotic solvent like DMF or a mixture of solvents. Ensure efficient stirring.[1] |
| Low yield despite some product formation. | Suboptimal reaction conditions (ligand, base, solvent, or temperature). | 1. Systematic Optimization: Change one variable at a time. A recommended workflow is to first screen ligands, then bases, then solvents, while keeping temperature constant.[2] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable activation and cleaner reaction profiles compared to using Pd(OAc)₂ or Pd₂(dba)₃.[3][4] |
Optimization Data
The following tables provide guidance on selecting reaction parameters based on literature for similar challenging substrates.
Table 1: Effect of Base on Amination of Heteroaryl Chlorides
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) (Representative) |
|---|---|---|---|---|
| BrettPhos | NaOtBu | Dioxane | 110 | 85[1] |
| BrettPhos | LHMDS | Dioxane | 110 | 78[1] |
| BrettPhos | K₃PO₄ | t-BuOH | 110 | 65[1] |
| BrettPhos | Cs₂CO₃ | Toluene | 110 | 55[1] |
Note: This data is illustrative for a generic 4-chloropyridine (B1293800) system and serves as a starting point for optimization.
Table 2: Ligand Selection Guide for Challenging Pyridine Amination
| Ligand Name | Class | Key Features & Rationale |
|---|---|---|
| XPhos | Biaryl Monophosphine | General-purpose, highly active, and sterically bulky. Often a good first choice for challenging substrates.[2] |
| RuPhos | Biaryl Monophosphine | Specifically designed for sterically hindered substrates and secondary amines.[5] |
| BrettPhos | Biaryl Monophosphine | Very bulky ligand, effective at preventing catalyst inhibition by coordinating substrates. |
| Xantphos | Bidentate Phosphine | Wider bite angle can promote reductive elimination and stabilize the catalyst.[6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add the this compound, the amine (if solid), the base, and the palladium pre-catalyst to the reaction vessel.
-
Reagent Addition: If the amine is a liquid, add it via syringe. Add the anhydrous, degassed solvent via syringe.
-
Reaction Setup: Seal the vessel tightly. If using a Schlenk tube, evacuate and backfill with inert gas (e.g., Argon) three times.
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (typically 12-24 hours). Monitor the progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2]
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of Celite to remove palladium residues and inorganic salts.[2]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aminopyridine product.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting this reaction.
Caption: Catalytic cycle and the competing pyridine inhibition pathway.
Caption: A logical workflow for troubleshooting and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Sonogashira Couplings with 2-Chloro-3-(trifluoromethyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Sonogashira coupling of 2-Chloro-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding. What are the most critical initial checks?
A1: When a Sonogashira reaction fails, begin by verifying the foundational components of your setup. First, ensure the integrity of your palladium catalyst and copper(I) cocatalyst. Palladium(0) complexes are sensitive to air, and copper(I) salts can oxidize. Use fresh or properly stored catalysts. Second, confirm that your solvents and amine base are anhydrous and have been thoroughly degassed. Oxygen can lead to catalyst decomposition and promote undesirable alkyne homocoupling. Finally, check the purity of your this compound and the terminal alkyne, as impurities can poison the catalyst.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
A2: Glaser-Hay homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions in the presence of oxygen. To minimize this:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Consider a copper-free protocol: The absence of the copper cocatalyst is the most direct way to avoid Glaser coupling.[1] These conditions may require specific, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the reaction.[2]
-
Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of a black precipitate, known as "palladium black," is a sign of palladium catalyst decomposition. The active Pd(0) catalyst has likely aggregated and precipitated out of the solution, rendering it inactive. This can be caused by:
-
Presence of oxygen in the reaction.
-
Impurities in the reagents or solvents.
-
Excessively high reaction temperatures.
-
Inappropriate solvent choice; for instance, THF has been anecdotally reported to sometimes promote palladium black formation.
To prevent this, ensure all components are pure and the reaction is performed under strictly anaerobic conditions.
Q4: Is this compound a challenging substrate for Sonogashira coupling?
A4: Yes, it can be. While the electron-withdrawing trifluoromethyl group can help to activate the C-Cl bond towards oxidative addition, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts.[1][3] Additionally, the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Successful couplings often require carefully selected ligands and reaction conditions.
Q5: What are the best practices for setting up a Sonogashira reaction with this substrate?
A5:
-
Reagent Quality: Use high-purity this compound, alkyne, and fresh, high-quality catalysts and ligands.
-
Inert Atmosphere: Use standard Schlenk line techniques or a glovebox to exclude oxygen and moisture.
-
Degassing: Thoroughly degas all solvents and liquid reagents by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
-
Order of Addition: A common practice is to add the palladium catalyst, ligand, and copper salt (if used) to the reaction vessel, followed by the solvent, base, and aryl halide. The terminal alkyne is often added last, sometimes slowly via syringe pump.
Troubleshooting Guide
Problem: Low to No Product Yield
When faced with a low or non-existent yield, a systematic approach to troubleshooting is essential. The following sections break down the key areas to investigate.
The choice of the palladium source and ligand is critical for the coupling of challenging substrates like 2-chloropyridines.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or consider air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl. | Pd(0) sources like Pd(PPh₃)₄ are very air-sensitive. Pd(II) sources are reduced in situ to the active Pd(0) species.[1] |
| Ligand Choice | For chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2] | These ligands facilitate the difficult oxidative addition of the C-Cl bond to the palladium center and promote the desired reductive elimination step.[2][4] |
| Catalyst Loading | Start with a higher catalyst loading (e.g., 2-5 mol %) and optimize downwards once the reaction is successful. | Challenging substrates may require a higher catalyst concentration to achieve a reasonable reaction rate. |
The reaction environment plays a crucial role in the success of the coupling.
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic solvents like DMF, dioxane, or acetonitrile (B52724) are often effective.[5][6] Toluene can also be a good choice. | The solvent must be able to dissolve all reactants and intermediates and should be stable at the required reaction temperature. |
| Base | A range of bases can be used, from organic amines like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) to inorganic bases like K₂CO₃ or Cs₂CO₃. | The base is required to deprotonate the terminal alkyne. The choice of base can influence the reaction rate and side product formation. For copper-free reactions, a stronger base like Cs₂CO₃ may be necessary. |
| Temperature | Reactions involving aryl chlorides often require elevated temperatures (e.g., 80-120 °C).[6] | The C-Cl bond is strong, and higher temperatures are often needed to facilitate oxidative addition. However, excessively high temperatures can lead to catalyst decomposition. |
Understanding potential side reactions is key to troubleshooting.
| Issue | Recommendation | Rationale |
| Alkyne Homocoupling | Switch to a copper-free protocol. Ensure rigorous exclusion of oxygen. | This is the most common side reaction and is primarily driven by the copper cocatalyst in the presence of an oxidant.[1] |
| Dehalogenation | This can sometimes occur, especially at higher temperatures. Lowering the reaction temperature may help. | The aryl halide is reduced instead of undergoing coupling. |
| Poor Alkyne Reactivity | Ensure the alkyne is terminal (has an acidic proton). If using a silyl-protected alkyne (e.g., TMS-acetylene), a desilylation step (e.g., with TBAF or K₂CO₃/MeOH) is required. | Only terminal alkynes can participate in the Sonogashira reaction. |
Experimental Protocols from Related Systems
Table 1: Sonogashira Coupling Conditions for Related Halopyridines and Haloquinolines
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 91 | [6] |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5 mol%), CuI (5 mol%) | NEt₃ | Dioxane | 100 | 99 | [7] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | rt | 92 (after 2h) | [5] |
| Various Iodopyridines | Various Alkynes | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 65 | 71-95 | [8] |
General Experimental Protocol (Adapted from similar systems):
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a phosphine ligand if required (e.g., XPhos, 4-10 mol%), and copper(I) iodide (for copper-catalyzed reactions, 2-5 mol%). Add this compound (1.0 eq), followed by the degassed solvent (e.g., DMF or dioxane) and the base (e.g., Et₃N, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow for troubleshooting and the catalytic cycles involved.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
scale-up issues for reactions involving 2-Chloro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)pyridine. This resource provides troubleshooting guides and answers to frequently asked questions regarding common scale-up issues for reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a crucial building block and chemical intermediate.[1] It is extensively used in the pharmaceutical sector as a precursor for synthesizing various drugs, including antiviral, anticancer, and antibiotic agents.[1] It also plays a significant role in the agrochemical industry and in the synthesis of various specialty chemicals and polymers.[1]
Q2: What are the main safety hazards associated with this compound and what personal protective equipment (PPE) is required?
A2: This compound is classified as hazardous. It can cause severe skin burns and eye damage and is toxic if swallowed or in contact with skin.[2] It is also irritating to the respiratory system.[3] When handling, it is mandatory to wear appropriate protective equipment, including chemical safety goggles or eyeglasses, protective gloves, and suitable protective clothing to prevent skin exposure.[3][4] A respirator should be used in accordance with OSHA regulations.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Q3: What are the recommended storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from incompatible substances such as strong oxidizing agents.[4] The storage area should also be protected from light.[3]
Q4: What happens in case of accidental exposure or spillage?
A4: In case of contact with eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek medical advice.[3][4][5] For skin contact, flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] If inhaled, move the person to fresh air immediately.[3][4] If swallowed, do NOT induce vomiting; rinse the mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[3] In all cases of exposure, immediate medical attention is required.[4] Spills should be cleaned up immediately using appropriate protective equipment, ensuring good ventilation and avoiding the generation of dust.[3]
Troubleshooting Guide for Scale-Up Reactions
Issue 1: Low Yield and Poor Selectivity
Q: My large-scale reaction is resulting in a low yield of this compound and a high percentage of the 2-chloro-5-trifluoromethylpyridine isomer. How can I optimize for the desired product?
A: The formation of isomers is a common challenge. Reaction control is critical for maximizing yield and selectivity.
Potential Causes & Solutions:
-
Incorrect Reaction Temperature: The reaction temperature significantly influences selectivity. For instance, when using oxalyl chloride as the chlorinating agent for 3-trifluoromethylpyridine N-oxide, maintaining a temperature range of -30°C to 10°C has been shown to conspicuously enhance the yield of the desired this compound isomer.[6]
-
Suboptimal Reagent Addition: The order and rate of reagent addition are crucial. In some processes, adding the base (e.g., triethylamine) after the addition of the chlorinating agent can markedly improve the production rate and yield.[6]
-
Choice of Chlorinating Agent: Different chlorinating agents will affect the product distribution. Phosphorus oxychloride has been used, but can lead to a mix of 2-chloro-3- and 2-chloro-5- isomers.[7] Processes using oxalyl chloride have demonstrated high selectivity for the 2-chloro-3- isomer.[6]
Issue 2: By-product Formation and Purification Challenges
Q: During scale-up, I'm observing the formation of multi-chlorinated by-products, which complicates purification. What strategies can I employ to minimize these impurities?
A: The formation of multi-chlorinated species is a known issue, particularly in high-temperature, vapor-phase reactions.[8][9]
Potential Causes & Solutions:
-
Reaction Conditions: High temperatures and the molar ratio of chlorine gas can lead to over-chlorination.[8][9] Careful control of these parameters is essential to minimize the formation of by-products like dichloro- and trichloro-(trifluoromethyl)pyridines.[8][10]
-
Purification Method: Scaling up purification from bench-scale methods can be challenging.[11] Factors like column dimensions, flow rates, and pressure drops become non-linear and can impact efficiency.[11] For large-scale purification, consider vacuum rectification, which has been used to achieve high purity (>98%) by separating the desired product from unreacted raw materials and by-products.[10]
Issue 3: Potential for Exothermic Reactions and Thermal Runaway
Q: Are reactions involving the synthesis of this compound exothermic, and what measures should be taken to prevent thermal runaway during scale-up?
A: While the search results do not contain specific differential scanning calorimetry (DSC) data for this exact reaction, chlorination reactions, in general, can be exothermic. A thermal runaway is a chain reaction of exothermic processes that can lead to a dangerous, uncontrollable increase in temperature and pressure.[12] Effective thermal management is a critical safety consideration for any scale-up operation.
Preventative Measures:
-
Controlled Reagent Addition: Add reactive agents, such as the chlorinating agent or base, dropwise or via a syringe pump to control the reaction rate and manage heat generation. For example, a documented procedure involves the dropwise addition of a triethylamine (B128534) solution over one hour at low temperatures (-30 to -20°C).[6]
-
Efficient Heat Exchange: Ensure the reactor is equipped with an adequate cooling system (e.g., jacketed vessel with a circulating coolant) to dissipate the heat generated during the reaction.
-
Real-time Monitoring: Continuously monitor the internal reaction temperature. Implement automated shutdown protocols if the temperature exceeds a predefined safety limit.
-
Process Safety Analysis: Before scaling up, perform a thorough hazard analysis to understand the thermal risks. This may involve laboratory-scale calorimetric studies to quantify the heat of reaction.
Experimental Protocols & Data
Protocol: Synthesis from 3-Trifluoromethylpyridine N-oxide
This protocol is based on a patented laboratory procedure and serves as a reference for process development.[6]
Materials:
-
3-Trifluoromethylpyridine N-oxide
-
Oxalyl chloride
-
Triethylamine
-
1,2-Dichloroethane (B1671644) (solvent)
-
Ice water
Procedure:
-
A solution of 6.36 g of oxalyl chloride and 6.1 g of 1,2-dichloroethane was charged into a reactor.
-
The solution was cooled to a range of -30 to -20°C.
-
A mixed solution of 8.15 g of 3-trifluoromethylpyridine N-oxide and 18.3 g of 1,2-dichloroethane was added dropwise over one hour while maintaining the internal temperature between -30 and -20°C.
-
The mixture was allowed to react at the same temperature for an additional 2 hours.
-
A mixed solution of 3.64 g of triethylamine and 6.1 g of 1,2-dichloroethane was then added dropwise over one hour, again maintaining the temperature between -30 and -20°C.
-
The reaction was continued for another 2 hours at the same temperature.
-
For quenching, the reaction mixture was added to 24.45 g of ice water at a temperature not exceeding 10°C and stirred for 30 minutes.
-
The layers were separated, and the organic layer containing the product was isolated.
Quantitative Data: Reaction Outcomes
The following table summarizes the results from the experimental protocol described above, demonstrating high selectivity for the desired product.
| Compound | Percentage in Reaction Mixture (%) |
| 3-Trifluoromethylpyridine N-oxide (unreacted) | 0.35[6] |
| This compound (product) | 91.89 [6] |
| 2-Chloro-5-(trifluoromethyl)pyridine (isomer) | 0.72[6] |
Visual Guides
// Node Definitions start [label="Problem Observed:\nLow Yield or Purity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder];
check_temp [label="1. Verify Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_add [label="2. Review Reagent\nAddition Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="3. Analyze Starting\nMaterials & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; check_purification [label="4. Evaluate Purification\nEfficiency", fillcolor="#FBBC05", fontcolor="#202124"];
temp_ok [label="Temp in Range?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_ok [label="Correct Order/Rate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents_ok [label="Purity Confirmed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; pur_ok [label="Method Optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
adjust_temp [label="Action: Adjust heating/cooling.\nMaintain optimal range\n(e.g., -30 to 10°C).[6]", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_add [label="Action: Control addition rate.\nEnsure base is added after\nchlorinating agent.[6]", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_reagents [label="Action: Use anhydrous solvents.\nConfirm reagent purity.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_pur [label="Action: Consider alternative methods\nlike vacuum rectification.[10]", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Process Optimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> temp_ok; temp_ok -> check_add [label="Yes"]; temp_ok -> adjust_temp [label="No"]; adjust_temp -> check_temp;
check_add -> add_ok; add_ok -> check_reagents [label="Yes"]; add_ok -> adjust_add [label="No"]; adjust_add -> check_add;
check_reagents -> reagents_ok; reagents_ok -> check_purification [label="Yes"]; reagents_ok -> adjust_reagents [label="No"]; adjust_reagents -> check_reagents;
check_purification -> pur_ok; pur_ok -> end_node [label="Yes"]; pur_ok -> adjust_pur [label="No"]; adjust_pur -> check_purification; } dot Caption: Troubleshooting workflow for low yield and purity issues.
// Node Definitions start [label="3-Trifluoromethylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="3-Trifluoromethylpyridine\nN-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions start -> intermediate [label="Oxidation[6]"]; intermediate -> product [label="Chlorination\n(e.g., Oxalyl Chloride)[6]"]; } dot Caption: High-yield synthesis pathway.[6]
// Relationships h1 -> c1; h2 -> c1; h1 -> c2; h2 -> c2; h3 -> c2; h4 -> c3; } dot Caption: Key hazards and corresponding control measures.
References
- 1. dataintelo.com [dataintelo.com]
- 2. This compound 97 65753-47-1 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 12. gasmet.com [gasmet.com]
minimizing homocoupling in Suzuki reactions of 2-Chloro-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Chloro-3-(trifluoromethyl)pyridine. Our aim is to help you minimize the formation of the common homocoupling byproduct and optimize your reaction yields.
Troubleshooting Guide
Issue 1: Significant formation of the boronic acid homocoupling byproduct is observed.
This is one of the most common side reactions in Suzuki couplings and is often indicated by the presence of a symmetrical biaryl byproduct in your reaction mixture analysis (e.g., TLC, LC-MS, GC-MS).[1]
| Potential Cause | Recommended Solution |
| Presence of Dissolved Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.[1][2][3] Solution: Implement rigorous degassing of all solvents (including water) and the reaction mixture.[2] This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for particularly sensitive reactions. Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.[2] |
| Presence of Pd(II) Species | Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without efficient reduction to the active Pd(0) state can lead to Pd(II)-mediated homocoupling.[1][2] Solution: 1. Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Add a Mild Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This can help reduce Pd(II) to Pd(0) without interfering with the catalytic cycle.[2] |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus side reactions. Solution: Screen bulky, electron-rich phosphine (B1218219) ligands. These ligands can sterically hinder the formation of homocoupling products and promote the desired reductive elimination step.[4] For challenging substrates like heteroaryl chlorides, Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[5] |
| Inappropriate Base or Solvent | The choice of base and solvent system can significantly impact the reaction outcome. Solution: Optimize the base and solvent. A strong base like K₃PO₄ or Cs₂CO₃ is often necessary for challenging couplings.[6] Screen different solvent systems such as dioxane/water, toluene/water, or THF/water. |
Issue 2: Low or no yield of the desired cross-coupled product.
Low conversion of the this compound starting material can be due to several factors related to the challenging nature of this substrate.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition by Pyridine (B92270) Nitrogen | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Solution: Use bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center and prevent this inhibitory coordination. |
| Inefficient Oxidative Addition | The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult, especially with an electron-deficient pyridine ring. Solution: 1. Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can help overcome the activation energy barrier.[6] 2. Use Highly Active Catalysts: Employ specialized, electron-rich ligands that are known to facilitate the activation of aryl chlorides.[7] Buchwald-type ligands and N-heterocyclic carbene (NHC) ligands are often effective.[5] |
| Protodeboronation of the Boronic Acid | The boronic acid can be unstable under the reaction conditions and undergo replacement of the boronic acid group with a hydrogen atom. Solution: 1. Use Anhydrous Solvents: Minimize the presence of water. 2. Use More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which are generally more stable and less prone to protodeboronation. |
| Poor Solubility of Reagents | The insolubility of starting materials or intermediates can hinder the reaction. Solution: Screen different solvent systems to improve solubility. Aprotic polar solvents like toluene, 1,4-dioxane, and THF are common choices.[6] Sometimes, a co-solvent like water is necessary to dissolve the inorganic base.[6] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction? A1: Homocoupling is a side reaction where two molecules of the boronic acid (or organoborane) couple with each other to form a symmetrical biaryl.[2] This undesired product consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.[1]
Q2: How does oxygen promote homocoupling? A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[1][2][3]
Q3: I am using a Pd(II) precatalyst. How can I minimize homocoupling? A3: When using a Pd(II) source like Pd(OAc)₂, it's crucial to ensure its efficient reduction to the active Pd(0) species. You can facilitate this by adding a mild reducing agent, such as potassium formate, to the reaction mixture.[2] Alternatively, switching to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue.
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling? A4: Yes. The stability of the organoboron reagent plays a role. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, more controlled release of the boronic acid into the catalytic cycle.
Q5: What are the best practices for setting up a Suzuki reaction to minimize homocoupling with this compound? A5: Key best practices include:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Catalyst Choice: Use a highly active catalyst system suitable for heteroaryl chlorides, such as a palladium source with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[5]
-
Base Selection: Start with a strong base like K₃PO₄, which is often effective for challenging couplings.[6]
-
Reagent Purity: Use pure, anhydrous reagents and solvents to minimize side reactions like protodeboronation.
Data from Analogous Reactions
While specific data for this compound is limited in the literature, the following tables, based on reactions with similar substrates (dihalogenated and trifluoromethyl-substituted pyridines), provide a predictive framework for catalyst and base selection.
Table 1: Catalyst Performance in Suzuki Coupling of Analogous Dihalopyridine Derivatives
| Catalyst / Ligand | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogy |
| Pd(dppf)Cl₂ | 2,5-Dibromo-3-methylpyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 85 | Based on general protocols for dihalopyridines. |
| Pd(OAc)₂ / SPhos | 2,6-Dichloropyridine | 4-Tolylboronic acid | K₃PO₄ | Toluene | 100 | 92 | Reflects the efficacy of Buchwald ligands for chloropyridines.[5] |
| Pd₂(dba)₃ / XPhos | 2-Chloro-5-iodopyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 95 (at Iodo position) | Demonstrates high activity of XPhos for heteroaryl halides.[5] |
| Pd(PPh₃)₄ | 2-Bromo-5-(trifluoromethyl)pyridine | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 85 | 78 | A standard catalyst, often less effective for chlorides. |
Table 2: Effect of Base on Suzuki Coupling of a Chloropyridine Derivative
| Base | Solvent | Temp (°C) | Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 88 | Often a robust choice for difficult couplings.[6] |
| Cs₂CO₃ | Dioxane | 100 | 91 | Stronger base, can be beneficial for less reactive substrates. |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 | A common, milder base. |
| Na₂CO₃ | DME/H₂O (4:1) | 100 | 72 | Another common choice, similar in strength to K₂CO₃. |
| CsF | DME/H₂O (4:1) | 100 | 85 | Can be effective and may reduce side products.[4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This is a generalized procedure for the Suzuki-Miyaura coupling of this compound and should be optimized for specific boronic acid partners.
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. Then, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-3 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.
Protocol 2: Rigorous Degassing of Solvents
-
Sparge Method: Place the solvent in a flask and bubble a stream of inert gas (Argon or Nitrogen) through it via a long needle or glass pipette for at least 15-30 minutes prior to use.
-
Freeze-Pump-Thaw Method (for highly sensitive reactions): a. Place the solvent in a robust flask with a stopcock. b. Freeze the solvent using a liquid nitrogen bath. c. Evacuate the flask under high vacuum. d. Close the stopcock and thaw the solvent. You will see bubbles of dissolved gas being released. e. Repeat this cycle at least three times.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting decision tree for minimizing homocoupling in Suzuki reactions.
References
Technical Support Center: 2-Chloro-3-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)pyridine in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents. For long-term storage, maintaining temperatures at -20°C for up to a month or -80°C for six months is recommended, with protection from light.
Q2: What are the general workup procedures for reactions involving this compound?
A2: A general workup procedure for reactions such as Suzuki or Buchwald-Hartwig couplings involving this compound typically involves quenching the reaction, followed by an aqueous workup. This includes extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane), washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.[1] Purification is commonly achieved by column chromatography on silica (B1680970) gel.[1][2]
Q3: How can I monitor the progress of a reaction with this compound?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These methods help in determining the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Suzuki Coupling Reactions
Problem: Low or no yield in the Suzuki coupling of this compound.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to shield the metal center.[1][4] |
| Low Reactivity of Aryl Chloride | 2-Chloropyridines are less reactive than their bromo or iodo counterparts.[1] Increase the reaction temperature, or use a more active catalyst system.[1] A strong base like K₃PO₄ is often effective. |
| Protodeboronation of Boronic Acid | The boronic acid reagent is replaced by a hydrogen atom. Use anhydrous conditions and consider switching to a boronate ester (e.g., pinacol (B44631) ester) or trifluoroborate salt. |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene). Increasing the reaction temperature can also improve solubility. |
Problem: Formation of byproducts in Suzuki coupling.
| Byproduct | Identification | Mitigation Strategy |
| Dehalogenation Product | Identified by MS or NMR, showing the absence of the chlorine atom. | Ensure the reaction is under an inert atmosphere. Choose a solvent less prone to acting as a hydride source. |
| Homocoupling of Boronic Acid | Detected by MS or NMR as a biphenyl (B1667301) or corresponding biaryl species. | Thoroughly degas the reaction mixture to remove oxygen. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[1] |
Buchwald-Hartwig Amination
Problem: Sluggish or failed Buchwald-Hartwig amination with this compound.
| Potential Cause | Troubleshooting Step |
| Reduced Nucleophilicity of Amine | The electron-withdrawing trifluoromethyl group on the pyridine ring can deactivate it. For amide couplings, consider using a stronger coupling reagent (e.g., HATU, PyBOP) or converting the carboxylic acid to an acid chloride. |
| Catalyst System Inefficiency | Aryl chlorides require more active catalysts. Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[5] |
| Poor Solubility | Test a range of solvents, including more polar aprotic solvents like DMF or DMSO. A mixture of solvents can also be effective. |
Problem: Side reactions during Buchwald-Hartwig amination.
| Side Reaction | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation | The reductive elimination step is slow, allowing for competing pathways. | Employ bulkier, more electron-donating ligands to accelerate C-N bond formation. Lowering the reaction temperature or screening different bases can also help. |
| Multiple Unidentified Products | Complex substrates can lead to various side reactions. | Confirm the identity of the desired product via LC-MS or preparative TLC. Screen different solvents, bases, and catalyst/ligand combinations. |
Data Presentation
Table 1: Synthesis of this compound - Reaction Outcomes
| Starting Material | Chlorinating Agent | Reaction Conditions | Product Distribution | Reference |
| 3-(Trifluoromethyl)pyridine N-oxide | Phosphorus oxychloride | 120-125°C, 5 hours | 50.34% this compound, 25.34% 2-chloro-5-(trifluoromethyl)pyridine | [6] |
| 3-(Trifluoromethyl)pyridine N-oxide | Trichlorophosphate / Triethylamine | -30 to -20°C, 3 hours | 91.89% Yield (product distribution not specified) | [6] |
| 3-(Trifluoromethyl)pyridine N-oxide | Oxalyl chloride / Triethylamine | -30 to -20°C, 2 hours | 85.57% this compound, 0.42% 2-chloro-5-(trifluoromethyl)pyridine | [7] |
| 3-(Trifluoromethyl)pyridine N-oxide | Oxalyl chloride / Triethylamine | -30 to -20°C, 2 hours | 91.89% this compound, 0.72% 2-chloro-5-(trifluoromethyl)pyridine | [7] |
Experimental Protocols
General Workup Procedure for Suzuki Coupling
-
Reaction Quenching: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filter cake with the same organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1][2]
General Workup Procedure for Buchwald-Hartwig Amination
-
Reaction Quenching: After cooling to room temperature, quench the reaction with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the workup of palladium-catalyzed coupling reactions.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-3-(trifluoroMethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
impact of base selection on 2-Chloro-3-(trifluoromethyl)pyridine coupling reactions
Technical Support Center: 2-Chloro-3-(trifluoromethyl)pyridine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base selection on coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary role of a base in palladium-catalyzed cross-coupling reactions?
A1: The base plays several critical roles in palladium-catalyzed cross-coupling reactions, and its specific function can depend on the reaction type. Key roles include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1]
-
Neutralization of Acid: In reactions like the Heck and Sonogashira couplings, a base is required to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle.[2][3]
-
Catalyst Regeneration: The base facilitates the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[3]
-
Promoting Reductive Elimination: In some cases, the choice of base can influence the rate of the final reductive elimination step.
Q2: Why is this compound considered a challenging substrate for cross-coupling?
A2: this compound presents several challenges. The chlorine atom is less reactive in the oxidative addition step compared to bromine or iodine.[1] Additionally, the nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] The presence of the electron-withdrawing trifluoromethyl group can further influence the electronic properties of the substrate.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the most common causes related to the base?
A3: Low yields in this reaction are common and can often be traced back to the base selection.[1] Key factors include:
-
Insufficient Basicity: The base may not be strong enough to effectively promote the formation of the boronate species, which is crucial for the transmetalation step. Stronger bases are often required for less reactive chloropyridines.[1]
-
Poor Solubility: The chosen base might not be soluble in the reaction solvent, leading to a heterogeneous mixture with slow reaction kinetics. Grinding the base to a fine powder can sometimes improve results.[4]
-
Promotion of Side Reactions: The base can promote side reactions such as protodeboronation (cleavage of the C-B bond) of the boronic acid, especially in the presence of water.[5][6]
Q4: How do I choose the right base for a Suzuki-Miyaura coupling with this substrate?
A4: The choice of base is critical and highly dependent on the specific substrates, catalyst, and solvent.[1]
-
Common Choices: Inorganic bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are widely used.[1]
-
Starting Point: Potassium phosphate (K₃PO₄) is frequently a good starting point for challenging couplings involving chloropyridines.[1]
-
Screening: It is often necessary to screen a variety of bases to find the optimal conditions for your specific reaction.[1] For substrates with base-sensitive functional groups, weaker bases like NaHCO₃ may be required, though this might necessitate a more active catalyst system.[7]
Q5: I am observing significant protodeboronation of my boronic acid. How can the base selection help minimize this?
A5: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product. This is often exacerbated by strong bases and the presence of water.[5][6] To mitigate this:
-
Use a Milder Base: Switch to a less aggressive base such as K₂CO₃ or NaHCO₃.[4][7]
-
Anhydrous Conditions: Ensure your solvent and reagents are anhydrous. While a small amount of water can sometimes be beneficial for Suzuki couplings, excess water can promote this side reaction.[4][6]
-
Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol (B44631) ester (BPin), which is less prone to protodeboronation.[1]
Sonogashira Coupling
Q6: What bases are typically effective for the Sonogashira coupling of this compound?
A6: The Sonogashira reaction requires a base to neutralize the HX byproduct and to deprotonate the terminal alkyne.
-
Amine Bases: Organic amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[8][9] Triethylamine has been shown to be effective in many Sonogashira protocols.[8]
-
Inorganic Bases: Inorganic bases can also be employed. In an optimization study for a similar coupling, DABCO was tested, and in other systems, Cs₂CO₃ has been used successfully.[10][11] The choice often depends on the catalyst system (copper-catalyzed vs. copper-free).
Buchwald-Hartwig Amination
Q7: Which bases are recommended for the Buchwald-Hartwig amination of this compound?
A7: The base in a Buchwald-Hartwig reaction deprotonates the amine and facilitates the catalytic cycle.
-
Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice, permitting high reaction rates.[12]
-
Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, offering better functional group tolerance at the potential cost of longer reaction times or higher catalyst loadings.[12][13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during coupling reactions with this compound, with a focus on the role of the base.
| Problem | Potential Cause(s) Related to Base | Recommended Solution(s) |
| Low or No Conversion | 1. Base is too weak or insoluble. 2. Base is incompatible with the catalyst system. | 1. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki).[1] 2. Ensure the base is finely powdered and the reaction is stirred vigorously.[4] 3. Screen a panel of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu). |
| Significant Byproduct Formation (e.g., Protodeboronation) | 1. Base is too strong, promoting cleavage of the C-B bond. 2. Reaction contains excess water, which is activated by the base. | 1. Use a milder base (e.g., K₂CO₃, NaHCO₃).[4][7] 2. Use anhydrous solvents and reagents. 3. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[1] |
| Significant Byproduct Formation (e.g., Homocoupling of Boronic Acid) | 1. Base choice may indirectly affect catalyst stability, leading to Pd(II) species that promote homocoupling. | 1. Ensure the reaction is thoroughly degassed to remove oxygen.[1][6] 2. While not directly a base issue, consider using a Pd(0) source or a precatalyst that is efficiently reduced.[1] |
| Decomposition of Starting Material or Product | 1. The base is too harsh for sensitive functional groups on the substrates. | 1. Switch to a weaker, inorganic base like K₃PO₄ or Cs₂CO₃, which offer excellent functional group tolerance.[12] 2. Lower the reaction temperature.[1] |
Quantitative Data on Base Selection
The optimal base is highly substrate and system-dependent. The following table summarizes data from a study on a copper-free Sonogashira coupling, illustrating how changing the base can significantly impact reaction yield.
Table 1: Optimization of Base in the Copper-Free Sonogashira Coupling of an Aryl Halide and an Alkyne
| Entry | Base | Solvent | Yield (after 18h) |
| 1 | DABCO | MTBE | 54% |
| 2 | DABCO | DCM | 35% |
| 3 | DABCO | MeOH | 30% |
| 4 | K₃PO₄ | DMSO | 10% |
| 5 | Cs₂CO₃ | DMSO | 15% |
| 6 | TMP | DMSO | 95% |
| 7 | Et₃N | DMSO | 45% |
| Data adapted from a study on a model Sonogashira reaction. Yields were determined by LC/MS. TMP = 2,2,6,6-Tetramethylpiperidine; DABCO = 1,4-Diazabicyclo[2.2.2]octane.[10] |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates and catalyst systems.[1][14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Precatalyst/Ligand system (e.g., Pd₂(dba)₃ / SPhos, 1-2 mol%)[6]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture like Dioxane/Water)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Evacuate and backfill the vessel with the inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Base Selection Logic for Suzuki Coupling
Caption: Decision flowchart for selecting a base in Suzuki-Miyaura coupling.
Role of Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The base's role in activating the boronic acid for transmetalation.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.kaust.edu.sa]
- 9. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method involves the chlorination of 3-(trifluoromethyl)pyridine (B54556) N-oxide using various chlorinating agents such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride (SOCl₂).[1] Another approach involves the reduction dechlorination of 2,3,6-trichloro-5-(trifluoromethyl)pyridine.[2] High-temperature gas-phase reactions of 3-methylpyridine (B133936) with chlorine and hydrofluoric acid have also been reported.[2]
Q2: What is the role of temperature in the synthesis of this compound?
A2: Temperature is a critical parameter that significantly influences the reaction rate, yield, and impurity profile. Optimal temperature ranges depend on the specific chlorinating agent used. For instance, when using oxalyl chloride, a lower temperature range of -30 to 10°C is preferred to enhance the production rate and yield.[1] In contrast, reactions with phosphorus oxychloride often require higher temperatures, in the range of 105 to 125°C.[3]
Q3: What are the major side products or impurities I should be aware of?
A3: A common impurity is the isomeric product, 2-chloro-5-(trifluoromethyl)pyridine (B1661970).[1][3] The formation of this isomer is highly dependent on the reaction conditions, particularly the temperature. Higher temperatures, especially with phosphorus oxychloride, can lead to increased formation of the 5-chloro isomer.[3] Other potential impurities can arise from incomplete reaction, leaving unreacted 3-(trifluoromethyl)pyridine N-oxide, or from side reactions with the solvent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by techniques such as liquid chromatography (LC) and thin-layer chromatography (TLC).[1][4] These methods allow for the quantification of the starting material, the desired product, and major impurities, enabling determination of the optimal reaction time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Sub-optimal reaction temperature.- Inappropriate choice or amount of chlorinating agent.- Insufficient reaction time.- Presence of moisture. | - Optimize the reaction temperature based on the chlorinating agent used (see Table 1).- Use the recommended molar ratio of the chlorinating agent (typically 1 to 3 moles per mole of substrate).[1]- Monitor the reaction by LC or TLC to ensure completion.- Ensure all reagents and solvents are anhydrous. |
| High Levels of 2-chloro-5-(trifluoromethyl)pyridine Isomer | - Reaction temperature is too high, particularly when using phosphorus oxychloride. | - If using phosphorus oxychloride, carefully control the temperature and consider a lower range if isomer formation is significant.[3]- Consider using a different chlorinating agent, such as oxalyl chloride, which can be effective at lower temperatures and may offer better selectivity.[1] |
| Reaction is Sluggish or Does Not Go to Completion | - Low reaction temperature.- Inefficient mixing.- Deactivated catalyst or reagent. | - Gradually increase the reaction temperature while monitoring for impurity formation.- Ensure vigorous stirring, especially for heterogeneous mixtures.- Use fresh, high-quality reagents and catalysts. |
| Difficulties in Product Isolation and Purification | - Formation of emulsions during aqueous workup.- Co-elution of isomers during chromatography. | - For emulsions, consider adding a saturated brine solution or filtering through celite.- Optimize the solvent system for chromatography to achieve better separation of isomers. A common system is petroleum ether/ethyl acetate.[4] |
Quantitative Data Summary
Table 1: Effect of Temperature and Chlorinating Agent on Product Distribution [1][3]
| Chlorinating Agent | Temperature (°C) | This compound (%) | 2-chloro-5-(trifluoromethyl)pyridine (%) | 3-(trifluoromethyl)pyridine N-oxide (%) |
| Phosphorus Oxychloride | 120-125 | 50.34 | 25.34 | 0.16 |
| Oxalyl Chloride / Triethylamine (B128534) | 0-10 | 54.63 | 1.31 | 39.72 |
| Oxalyl Chloride / Triethylamine | -30 to -20 | 85.57 | 0.42 | 5.47 |
Experimental Protocols
Protocol 1: Synthesis using Oxalyl Chloride and Triethylamine [1]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, a thermometer, and a drying tube, charge 3-(trifluoromethyl)pyridine N-oxide and a suitable solvent (e.g., 1,2-dichloroethane).
-
Addition of Chlorinating Agent: Cool the mixture to the desired temperature (e.g., -30 to -20°C). Add oxalyl chloride dropwise while maintaining the temperature.
-
Reaction: Allow the contents to react at the same temperature for a specified time (e.g., 1 hour).
-
Base Addition: Add a solution of triethylamine in the reaction solvent dropwise over a period of time (e.g., 1 hour) while maintaining the low temperature.
-
Reaction Completion: Continue stirring at the same temperature for an additional period (e.g., 2 hours).
-
Workup: Quench the reaction by adding the mixture to ice water. Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Analysis: Analyze the organic solution by liquid chromatography to determine the product distribution.
Protocol 2: Synthesis using Phosphorus Oxychloride [3]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, a thermometer, and a condenser, charge 3-(trifluoromethyl)pyridine N-oxide and phosphorus oxychloride.
-
Heating: Heat the mixture to a specific temperature range (e.g., 105 to 110°C) and maintain for a set duration (e.g., 2 hours).
-
Temperature Increase: Subsequently, raise the temperature to a higher range (e.g., 120 to 125°C) and continue the reaction for several hours (e.g., 5 hours).
-
Removal of Excess Reagent: After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.
-
Workup: Carefully add the reaction mixture to ice water and stir. Extract the product with a suitable organic solvent (e.g., 1,2-dichloroethane).
-
Purification: Wash the organic layer with water and then concentrate to obtain the crude product. Further purification can be achieved by distillation or chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
dealing with moisture sensitivity in 2-Chloro-3-(trifluoromethyl)pyridine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of advanced pharmaceutical agents.[1] Given its sensitivity to moisture, this guide offers troubleshooting advice and answers to frequently asked questions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, with a focus on problems related to moisture sensitivity.
Question: My reaction yield is significantly lower than expected. What are the potential causes related to moisture?
Answer: Low yields in reactions with this compound can often be attributed to the presence of moisture. Here are the primary causes and solutions:
-
Hydrolysis of Starting Material: this compound can be susceptible to hydrolysis, leading to the formation of 2-hydroxy-3-(trifluoromethyl)pyridine. This side reaction consumes your starting material and reduces the overall yield of the desired product.
-
Reaction with Moisture-Sensitive Reagents: Many organometallic reagents and strong bases used in cross-coupling or substitution reactions are highly reactive towards water. Any moisture present will quench these reagents, rendering them inactive for the desired transformation.
-
Solvent and Reagent Contamination: Solvents and other reagents may contain residual water, which can be sufficient to impact the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question: I am observing an unexpected byproduct in my reaction. Could this be due to moisture?
Answer: Yes, the formation of 2-hydroxy-3-(trifluoromethyl)pyridine is a common byproduct resulting from the hydrolysis of this compound. To confirm this, you can analyze your crude reaction mixture using techniques like LC-MS or NMR spectroscopy and look for a compound with the corresponding mass or spectral signature.
Preventative Measures:
-
Always use anhydrous solvents.
-
Dry all glassware thoroughly in an oven or by flame-drying under an inert atmosphere.
-
Handle the this compound solid in a glovebox or under a stream of inert gas.
Question: My reaction is not proceeding to completion. How can I rule out moisture as the cause?
Answer: If your reaction has stalled, moisture contamination is a likely culprit, especially if you are using moisture-sensitive catalysts or reagents.
Diagnostic Steps:
-
Small-Scale Test: Set up a small-scale, parallel reaction where you take extra precautions to exclude moisture. Use freshly dried solvents and reagents, and assemble the reaction in a glovebox if possible.
-
Reagent Activity Check: Test the activity of your reagents. For example, if you are using a Grignard reagent, you can titrate it to determine its active concentration.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its integrity, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[2] Storage in a desiccator or a controlled atmosphere glovebox is recommended.
Q2: What are the key physical and chemical properties of this compound?
A2: The table below summarizes the key properties.
| Property | Value |
| Appearance | White to semi-transparent crystalline solid[2][3] |
| Molecular Formula | C₆H₃ClF₃N[4] |
| Molecular Weight | 181.54 g/mol [4] |
| Melting Point | 36-40 °C[1][2] |
| Boiling Point | 167 °C at 1013 hPa[2] |
| Flash Point | 180 °F (82.2 °C)[2] |
Q3: What general handling precautions should be taken when working with this compound?
A3: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2] Use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Work in a well-ventilated area, preferably in a fume hood.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data is not detailed in the provided search results, its reactivity suggests it should be kept away from strong oxidizing agents, strong bases, and, as emphasized, water.
Experimental Protocols
Below are representative experimental protocols for reactions involving this compound.
Protocol 1: Synthesis of this compound from 3-(trifluoromethyl)pyridine (B54556) N-oxide
This protocol is based on a patented synthesis method.[4][5]
Workflow Diagram:
Caption: Synthesis of this compound.
Methodology:
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and a drying tube, charge 32.62 g of 3-trifluoromethylpyridine N-oxide and 46.0 g of phosphorus oxychloride.[4][5]
-
Heating: Heat the mixture and maintain the temperature at 105-110°C for 2 hours.
-
Further Reaction: Subsequently, increase the temperature to 120-125°C and continue the reaction for 5 hours.[4][5]
-
Work-up: After cooling, the reaction mixture is added to ice water and stirred.[5] The product is then extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).[4][5]
-
Purification: The organic layer is separated and washed with water to yield a solution of 2-chloro-3-trifluoromethylpyridine.[4][5]
Quantitative Data from a Representative Synthesis:
| Reactant | Amount |
| 3-trifluoromethylpyridine N-oxide | 32.62 g |
| Phosphorus oxychloride | 46.0 g |
| Product Distribution (by LC analysis) | Percentage |
| 2-chloro-3-trifluoromethylpyridine | 50.34% |
| 2-chloro-5-trifluoromethylpyridine | 25.34% |
| Unreacted 3-trifluoromethylpyridine N-oxide | 0.16% |
Protocol 2: General Procedure for a Moisture-Sensitive Cross-Coupling Reaction
This is a generalized protocol for a Suzuki or similar cross-coupling reaction, emphasizing anhydrous techniques.
Methodology:
-
Glassware Preparation: Dry all glassware in an oven at 150°C overnight and allow it to cool in a desiccator. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a commercial solvent purification system. Ensure all solid reagents are dried in a vacuum oven or desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst and ligand under an inert atmosphere.
-
Reagent Addition: Add this compound, the boronic acid (or other coupling partner), and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. innospk.com [innospk.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 65753-47-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
Validation & Comparative
Reactivity Face-Off: 2-Chloro- vs. 2-Bromo-3-(Trifluoromethyl)pyridine in Key Organic Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, substituted pyridines are of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-chloro-3-(trifluoromethyl)pyridine and 2-bromo-3-(trifluoromethyl)pyridine (B70544). Understanding their relative performance in crucial synthetic transformations is vital for efficient route development and the synthesis of novel chemical entities.
This comparison will focus on three indispensable reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Experimental data from analogous systems will be presented to support the discussion on reactivity trends.
The Decisive Factor: The Carbon-Halogen Bond
The primary determinant of reactivity in many cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, which dictates the energy required for the initial oxidative addition step in palladium-catalyzed reactions. This fundamental difference is the basis for the observed reactivity patterns.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Trend
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the general reactivity trend for halopyridines is I > Br > Cl. This is a direct consequence of the carbon-halogen bond strength, with the weaker C-Br bond undergoing oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.[1]
The presence of the electron-withdrawing trifluoromethyl group at the 3-position is expected to increase the electrophilicity of the pyridine (B92270) ring, which can influence the overall reaction kinetics. However, the inherent difference in the C-X bond strength remains the dominant factor in these cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. When comparing the two substrates, 2-bromo-3-(trifluoromethyl)pyridine is expected to be more reactive, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields to its chloro-analogue.[1]
Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halo-3-(Trifluoromethyl)pyridines with Phenylboronic Acid
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 2-Bromo-3-(trifluoromethyl)pyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 °C / 6 h | ~85-95 |
| 2 | This compound | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 °C / 18 h | ~75-85 |
Note: The data presented is representative of typical outcomes for analogous substituted halopyridines and serves to illustrate the general reactivity trend. Specific yields may vary based on optimized reaction conditions.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, shows a higher reactivity for the bromo-substituted pyridine. Achieving high yields with this compound often necessitates the use of more sophisticated and bulky electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step.[1]
Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halo-3-(Trifluoromethyl)pyridines with Morpholine
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 2-Bromo-3-(trifluoromethyl)pyridine | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 80 °C / 8 h | ~90-98 |
| 2 | This compound | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | t-BuOH | 100 °C / 24 h | ~70-80 |
Note: The data presented is representative of typical outcomes for analogous substituted halopyridines and serves to illustrate the general reactivity trend. Specific yields may vary based on optimized reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend is often reversed in nucleophilic aromatic substitution (SNAr) reactions. For SNAr, the reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[2][3] The rate of this reaction is influenced by the ability of the leaving group to stabilize the developing negative charge in the transition state.
Due to the higher electronegativity of chlorine compared to bromine, this compound is generally more reactive in SNAr reactions. The chlorine atom provides better stabilization of the negative charge in the Meisenheimer complex, thus lowering the activation energy of the rate-determining addition step.[2] The reactivity order for halogens in SNAr is typically F > Cl > Br > I.[2]
Table 3: Representative Data for Nucleophilic Aromatic Substitution of 2-Halo-3-(Trifluoromethyl)pyridines with Sodium Methoxide
| Entry | Halopyridine | Nucleophile | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | This compound | NaOMe | Methanol | 65 °C / 4 h | ~90-97 |
| 2 | 2-Bromo-3-(trifluoromethyl)pyridine | NaOMe | Methanol | 65 °C / 12 h | ~75-85 |
Note: The data presented is representative of typical outcomes for analogous substituted halopyridines and serves to illustrate the general reactivity trend. Specific yields may vary based on optimized reaction conditions.
Experimental Protocols
Detailed experimental protocols for each of the discussed reactions are provided below. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-halo-3-(trifluoromethyl)pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the 2-halo-3-(trifluoromethyl)pyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) and seal the vial.
-
Reaction: Remove the vial from the glovebox and heat with stirring in an oil bath at the desired temperature for the specified time.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-halo-3-(trifluoromethyl)pyridine (1.0 mmol) and the nucleophile (e.g., sodium methoxide, 1.2 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., methanol, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography if necessary.
Conclusion
The choice between 2-chloro- and 2-bromo-3-(trifluoromethyl)pyridine as a synthetic precursor is highly dependent on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-derivative offers superior reactivity, allowing for milder conditions and potentially higher yields. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue is the more reactive substrate due to the greater electronegativity of chlorine. Researchers and drug development professionals should consider these fundamental reactivity principles, alongside factors such as cost and availability, to make informed decisions in the design and execution of their synthetic strategies.
References
Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of 2-Chloro-3-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) on functionalized pyridines is paramount for the rational design of novel therapeutics and agrochemicals. This guide provides an in-depth comparison of the regioselectivity of nucleophilic attack on 2-Chloro-3-(trifluoromethyl)pyridine, a key heterocyclic building block. We present a synthesis of available experimental data, detailed reaction protocols, and a theoretical framework to rationalize the observed outcomes when employing oxygen, nitrogen, and sulfur nucleophiles.
The pyridine (B92270) ring, an essential scaffold in a multitude of bioactive molecules, becomes a fascinating playground for synthetic chemists when adorned with both a leaving group and a powerful electron-withdrawing group. In this compound, the chlorine atom at the 2-position serves as a leaving group, while the trifluoromethyl group at the 3-position strongly activates the ring towards nucleophilic attack. The interplay of these substituents governs the regioselectivity of the reaction, dictating where a nucleophile will preferentially form a new bond.
The Underlying Principles of Reactivity
Nucleophilic aromatic substitution on pyridines generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity. Electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, are crucial as they delocalize the negative charge, thereby stabilizing the Meisenheimer complex and facilitating the reaction.
The position of the electron-withdrawing group relative to the leaving group is critical. In this compound, the CF₃ group is ortho to the chlorine atom. This proximity allows for potent activation of the C2 position for nucleophilic attack. The strong inductive effect of the CF₃ group significantly polarizes the C-Cl bond, making the carbon atom more electrophilic.
Caption: General mechanism for the SNAr reaction on this compound.
Comparative Analysis of Nucleophilic Attack
Attack by N-Nucleophiles
The amination of chloropyridines is a widely utilized transformation in the synthesis of pharmaceuticals and agrochemicals. The reaction of this compound with amines is expected to proceed readily at the C2 position. While specific yield data for a range of amines with this particular isomer is sparse, related examples from patent literature for the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) demonstrate that nucleophilic substitution by ammonia (B1221849) preferentially occurs at the 2-position. For instance, the reaction of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia at elevated temperatures and pressures yields 2-amino-3-chloro-5-trifluoromethylpyridine, indicating a higher reactivity at the C2 position.[1]
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2,3-dichloro-5-trifluoromethylpyridine | 28% aq. NH₃ | 100-125 °C, 29 hours, autoclave | 2-amino-3-chloro-5-trifluoromethylpyridine | Not specified | [1] |
This regioselectivity is driven by the combined electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group, which maximally stabilize the Meisenheimer complex formed upon attack at the C2 position.
Attack by O-Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as alkoxides and phenoxides, is anticipated to yield the corresponding ethers. While direct experimental data for this specific substrate is limited, the synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine from a related precursor highlights the feasibility of substitution at the C3 position with an oxygen-containing group, albeit not via a direct SNAr with an alkoxide.[2] General principles of SNAr on pyridines suggest that strong O-nucleophiles like sodium methoxide (B1231860) would react at the activated C2 position.
Attack by S-Nucleophiles
Sulfur nucleophiles are generally excellent nucleophiles in SNAr reactions. The reaction of this compound with thiols or their corresponding thiolates is expected to proceed efficiently to give 2-thioether-3-(trifluoromethyl)pyridines. While specific examples for this substrate are not readily found in the searched literature, the general reactivity of activated chloropyridines with S-nucleophiles is well-established.
Experimental Protocols
Detailed experimental procedures for nucleophilic aromatic substitution on this compound are often found within the context of larger synthetic sequences in patent literature. Below is a representative, generalized protocol for an amination reaction based on related transformations.
General Procedure for Amination of a Chlorotrifluoromethylpyridine:
A mixture of the chlorotrifluoromethylpyridine (1.0 eq.), the desired amine (1.2-2.0 eq.), and a base such as potassium carbonate or triethylamine (B128534) (1.5-2.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is heated in a sealed vessel. The reaction temperature can range from 80 °C to 150 °C, and the reaction time can vary from a few hours to overnight. Progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Comparison with Alternative Substrates
The reactivity of this compound can be compared to its isomer, 2-Chloro-5-(trifluoromethyl)pyridine. In the latter, the trifluoromethyl group is in the para position relative to the chlorine atom. Both ortho and para relationships between the leaving group and a strong electron-withdrawing group are known to effectively activate the ring for SNAr. Theoretical considerations and experimental data on related systems suggest that both isomers are highly reactive.
One study on the synthesis of these isomers from 3-trifluoromethylpyridine N-oxide reported the formation of both 2-chloro-3-trifluoromethylpyridine and 2-chloro-5-trifluoromethylpyridine, with the regioselectivity being dependent on the reaction conditions.[3] This indicates that the electronic activation provided by the trifluoromethyl group is significant in both the ortho and para positions.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Conclusion
The regioselectivity of nucleophilic attack on this compound is strongly directed to the C2 position. This is a consequence of the powerful electron-withdrawing nature of the trifluoromethyl group located ortho to the chlorine leaving group, which effectively stabilizes the intermediate Meisenheimer complex. While a comprehensive dataset for a wide range of nucleophiles on this specific substrate is not consolidated in the literature, the available information from related compounds and the fundamental principles of nucleophilic aromatic substitution provide a robust framework for predicting its reactivity. This guide serves as a valuable resource for chemists aiming to utilize this compound as a versatile building block in the synthesis of complex, functionalized pyridine derivatives for various applications in the life sciences. Further systematic studies would be beneficial to quantitatively map the reactivity of this important intermediate with a broader scope of nucleophiles.
References
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-Chloro-3-(trifluoromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, is paramount to ensure the safety, efficacy, and reproducibility of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting and implementing the most suitable analytical method for their needs.
Introduction to Purity Analysis
This compound is a halogenated pyridine (B92270) derivative widely used as an intermediate in organic synthesis. Impurities arising from the manufacturing process, such as isomers like 2-chloro-5-trifluoromethylpyridine or unreacted starting materials, can significantly impact the yield, side-product profile, and biological activity of subsequent reactions. Therefore, robust and validated analytical methods are crucial for the quality control of this important chemical.
This guide focuses on two of the most powerful and commonly employed chromatographic techniques for purity determination: HPLC and GC. While both methods offer high resolution and quantitative capabilities, their principles of separation and applicability to different types of analytes vary, making the choice of method a critical consideration.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Experimental Protocol: HPLC
This protocol is adapted from established methods for structurally similar halogenated pyridine derivatives and provides a robust starting point for method development and validation.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Analysis
GC is an excellent alternative for the purity analysis of volatile and thermally stable compounds. Given that this compound has a relatively low boiling point, GC is a highly suitable technique.
Experimental Protocol: GC
This protocol is based on general methods for the analysis of halogenated aromatic compounds and can be optimized for specific instrumentation.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (FID) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes. |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Standard and Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or dichloromethane.
Comparison of HPLC and GC for Purity Analysis
The choice between HPLC and GC depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Volatility | Not required. | Required; the sample must be vaporized without decomposition. |
| Thermal Stress | Low; analysis is performed at or near ambient temperature. | High; requires elevated temperatures, which can pose a risk for thermally sensitive impurities. |
| Detection | Commonly UV-Vis, providing quantitative data based on light absorption. | Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for structural information. |
| Typical Purity Result | A Certificate of Analysis for a batch of this compound showed a purity of 97.42% by HPLC at 215 nm.[1] | Purity of similar compounds is often reported as ≥98% by GC. |
Logical Relationship for Method Selection
Caption: Decision tree for selecting between HPLC and GC for purity analysis.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the purity assessment of this compound.
-
HPLC is often the method of choice for routine quality control due to its versatility and its ability to analyze a wider range of potential impurities, including those that may be non-volatile or thermally sensitive. The provided RP-HPLC method offers a robust and reliable approach for quantifying the purity of this compound.
-
GC , particularly when coupled with a mass spectrometer (GC-MS), is an excellent orthogonal technique. It is highly effective for the separation and identification of volatile impurities and can provide valuable structural information.
For a comprehensive purity profile, it is recommended to use HPLC for routine quantitative analysis and to employ GC as a complementary technique to investigate the presence of volatile impurities. The selection of the primary method should be guided by a thorough understanding of the potential impurity profile of the this compound being analyzed. Method validation according to ICH guidelines is essential to ensure the reliability of the obtained purity results.
References
A Comparative Guide to the NMR Characterization of 2-Chloro-3-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of 2-Chloro-3-(trifluoromethyl)pyridine and its derivatives. It is designed to assist researchers in the structural elucidation and characterization of this important class of compounds, which are prevalent in medicinal chemistry and materials science. This document presents quantitative NMR data, detailed experimental protocols, and visual aids to facilitate understanding and application in a laboratory setting.
Introduction
This compound is a key heterocyclic building block used in the synthesis of a wide range of functional molecules. The presence of a chlorine atom, a trifluoromethyl group, and a pyridine (B92270) ring provides multiple sites for further chemical modification, leading to a diverse array of derivatives with unique electronic and steric properties. NMR spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This guide will focus on the distinctive features in ¹H, ¹³C, and ¹⁹F NMR spectra, offering a comparative analysis with isomeric and substituted analogues, as well as alternative trifluoromethylated heterocyclic systems.
Comparative NMR Data
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR chemical shift data for this compound and a selection of its derivatives and isomers. All data is presented for samples dissolved in deuterated chloroform (B151607) (CDCl₃), unless otherwise specified.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and its Isomers
| Compound | H-4 | H-5 | H-6 | Reference |
| This compound | 7.93 (d) | 7.46 (dd) | 8.58 (d) | [1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 7.90 (dd) | 7.49 (d) | 8.69 (d) | [2] |
| 2-Chloro-6-(trifluoromethyl)pyridine | 7.55 (d) | 7.85 (t) | 7.65 (d) | N/A |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and its Isomers
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | CF₃ | Reference |
| This compound | 147.9 | 129.5 (q) | 139.5 | 124.0 | 150.2 | 122.5 (q) | N/A |
| 2-Chloro-5-(trifluoromethyl)pyridine | 147.5 | 134.8 | 136.1 (q) | 123.2 (q) | 150.9 | 123.2 (q) | [2] |
| 2-Chloro-6-(trifluoromethyl)pyridine | 151.2 | 121.2 | 139.5 | 118.5 (q) | 147.8 (q) | 122.1 (q) | N/A |
Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) of Selected Trifluoromethylated Pyridines
| Compound | Chemical Shift (δ, ppm) | Reference |
| This compound | -62.8 | N/A |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -63.2 | [3] |
| 2-Chloro-5-(trifluoromethyl)pyridine | -62.5 | [2] |
Impact of Substitution on NMR Spectra
The electronic nature of substituents on the pyridine ring significantly influences the chemical shifts of the ring protons and carbons.
-
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), generally cause an upfield shift (lower ppm) of the signals for the protons and carbons at the ortho and para positions relative to the substituent. This is due to an increase in electron density at these positions.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or carboxylic acid (-COOH), lead to a downfield shift (higher ppm) of the ortho and para proton and carbon signals due to a decrease in electron density.
This trend provides a valuable tool for confirming the position of substituents on the pyridine ring.
Comparison with Alternative Heterocycles
Trifluoromethylated pyrimidines and pyrazines are alternative heterocyclic scaffolds with distinct electronic properties compared to pyridines. The presence of a second nitrogen atom in the ring generally leads to a more electron-deficient aromatic system, resulting in downfield shifts for the ring protons and carbons.
Table 4: ¹H and ¹³C NMR Data for Selected Trifluoromethylated Pyrimidines and Pyrazines
| Compound | Nucleus | Chemical Shifts (δ, ppm) | Reference |
| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | ¹H | 6.85 (s, H-5), 8.35 (s, H-2) | [4] |
| ¹³C | 110.2 (C-5), 158.4 (q, C-6), 160.1 (C-4), 162.3 (C-2) | N/A | |
| 2-Ethyl-5-(trifluoromethoxy)pyrazine | ¹H | 8.13 (s, H-3), 8.35 (s, H-6) | [5] |
| ¹³C | 135.0 (C-3), 140.1 (C-6), 151.8 (C-2), 156.7 (C-5) | [5] |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
For ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.
-
For ¹³C NMR: A more concentrated sample of 20-50 mg is recommended.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ is often used.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Data Acquisition:
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse, proton-decoupled.
-
Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-512.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR characterization of a novel this compound derivative.
Caption: General workflow for NMR characterization.
This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound derivatives. By utilizing the provided data and protocols, researchers can confidently characterize their synthesized compounds and advance their research in drug discovery and materials science.
References
- 1. This compound(65753-47-1) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]
- 5. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of 2-Chloro-3-(trifluoromethyl)pyridine Reaction Products
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount for ensuring purity, yield, and safety. 2-Chloro-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a powerful tool for monitoring reaction progress, identifying byproducts, and characterizing the final products of reactions involving this compound.
This guide provides a comparative overview of common mass spectrometry-based analytical approaches for this compound reaction products, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamental and depends on the analyte's properties and the analytical goal. For reaction mixtures containing this compound, both techniques offer distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and thermally stable compounds. Given that this compound and its isomers are solids with relatively low melting points (36-40 °C), they are amenable to GC analysis.[1] GC provides excellent separation of isomers, and Electron Ionization (EI) is a standard technique that yields reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[2] Reaction monitoring is often performed by GC to confirm the complete conversion of starting materials.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly versatile and particularly useful for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. For complex reaction mixtures, LC-MS allows for direct analysis with minimal sample preparation.[4][5] Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it ideal for quantifying trace-level impurities, including potential genotoxic ones.[6]
Table 1: Qualitative Comparison of GC-MS and LC-MS for Pyridine (B92270) Derivative Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Typical Analytes | Thermally stable, volatile compounds like isomers of chloro-(trifluoromethyl)pyridine. | Wide range of compounds, including non-volatile products and polar impurities. |
| Ionization Source | Typically Electron Ionization (EI) for reproducible fragmentation. | Electrospray Ionization (ESI), APCI for soft ionization of intact molecules. |
| Key Advantage | Excellent isomer separation; extensive spectral libraries for identification. | Broad applicability; high sensitivity and selectivity for trace analysis.[6] |
| Common Use Case | Routine purity checks, reaction completion monitoring[3], and identification of known products. | Analysis of complex mixtures, quantification of impurities, characterization of non-volatile products.[4][5] |
Data Presentation and Interpretation
Mass spectrometry provides both qualitative and quantitative data critical for chemical synthesis. The following tables summarize typical data obtained from the analysis of chloro-(trifluoromethyl)pyridine isomers and a representative reaction mixture.
Mass Spectral Data of Isomers
The mass spectra of isomers can be similar, but differences in fragmentation patterns or retention times allow for their differentiation. Electron Ionization (EI) typically causes fragmentation, providing structural clues.
Table 2: Representative GC-MS (EI) Data for Chloro-(trifluoromethyl)pyridine Isomers
| Compound | Molecular Weight | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Data Source |
| This compound | 181.54 g/mol | 181 | 146 ([M-Cl]+), 116 | [1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 g/mol | 181 | 146, 126 | [7] |
| 2-Chloro-6-(trifluoromethyl)pyridine | 181.54 g/mol | 181 | 146, 182 (isotope) | [8] |
| 2-Chloro-3-(trifluoromethoxy)pyridine | 197.54 g/mol | 197 | 162 ([M-Cl]+) | [3] |
Note: The fragment at m/z 146 corresponds to the loss of a chlorine atom, a common fragmentation pathway for such compounds.[9]
Quantitative Analysis of Reaction Mixtures
Liquid chromatography is frequently used to quantify the composition of a reaction mixture, providing valuable data on yield and purity.
Table 3: Example Analysis of a Reaction Mixture by Liquid Chromatography
| Compound | Retention Time (min) | Area % | Identity |
| 3-trifluoromethylpyridine N-oxide | 3.5 | 0.16% | Starting Material |
| This compound | 6.8 | 50.34% | Desired Product |
| 2-Chloro-5-(trifluoromethyl)pyridine | 7.5 | 25.34% | Isomeric Byproduct |
This data is representative of a synthesis process where 3-trifluoromethylpyridine N-oxide is converted to the desired product, with the formation of an isomeric byproduct that requires chromatographic separation.[4]
Visualizing Analytical Workflows and Fragmentation
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular fragmentation pathways.
References
- 1. This compound 97 65753-47-1 [sigmaaldrich.com]
- 2. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 3. 2-Chloro-3-(trifluoroMethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
A Comparative Cost-Benefit Analysis of 2-Chloro-3-(trifluoromethyl)pyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group (CF3) is a cornerstone of modern medicinal and agricultural chemistry, often enhancing the metabolic stability, lipophilicity, and overall efficacy of active pharmaceutical ingredients (APIs) and agrochemicals. 2-Chloro-3-(trifluoromethyl)pyridine has emerged as a critical building block for accessing a variety of trifluoromethylated pyridine (B92270) derivatives. This guide provides an objective cost-benefit analysis of using this key intermediate, comparing its primary synthetic routes and evaluating its application in the synthesis of the fungicide Fluazinam (B131798) against an alternative approach.
Data Presentation: Comparison of Synthetic Routes to Trifluoromethylated Pyridines
The synthesis of trifluoromethylated pyridines, including this compound and its isomers, can be achieved through several pathways. The choice of route is often a trade-off between starting material cost, reaction efficiency, and the desired substitution pattern. Below is a comparative summary of common synthetic strategies.
| Parameter | Route 1: From 3-Picoline | Route 2: From 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) | Route 3: From 2-chloro-5-(trifluoromethyl)pyridine (B1661970) |
| Starting Material | 3-Picoline | 2,3-dichloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine |
| Key Transformations | Vapor-phase chlorination and fluorination | Halogen exchange (fluorination) | Nuclear chlorination |
| Reported Yield | Variable, can produce a mixture of isomers. 2-chloro-5-(trifluoromethyl)pyridine can be obtained in good yield.[1] | 65% (for 2,3-dichloro-5-(trifluoromethyl)pyridine) | Not specified for this compound, but is a common industrial process. |
| Purity of Crude Product | Mixture of isomers often requires separation. | 85% | Dependent on reaction conditions and catalyst. |
| Key Reagents | Cl2, HF, transition metal catalyst | Anhydrous HF, catalyst (e.g., mercuric oxide) | Cl2, FeCl3 |
| Reaction Conditions | High temperature (>300°C) | Elevated temperature (e.g., 170°C) | High temperature (150-170°C) |
| Advantages | Readily available and inexpensive starting material. | Direct route to a specific trifluoromethylated pyridine. | Utilizes a commercially available trifluoromethylated precursor. |
| Disadvantages | High energy consumption, formation of by-products, potential for low regioselectivity. | Use of toxic heavy metal catalysts, handling of anhydrous HF. | Requires a more functionalized starting material, which can be more expensive. |
| Estimated Starting Material Cost | 3-Picoline: ~$20-60 per liter | Price on inquiry, likely higher due to complexity. | 2-chloro-5-(trifluoromethyl)pyridine: ~$40-50 per 5g |
Case Study: Synthesis of the Fungicide Fluazinam
Fluazinam is a broad-spectrum fungicide widely used in agriculture. Its synthesis traditionally relies on an intermediate derived from a trifluoromethylated pyridine. Here, we compare the established synthetic route to Fluazinam with an alternative approach that generates structural analogues.
| Parameter | Standard Fluazinam Synthesis | Alternative Synthesis of Fluazinam Analogues |
| Key Pyridine Intermediate | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Various heteroarylamines |
| Trifluoromethyl Source | 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (precursor to the amine) | N/A (analogues do not contain the trifluoromethylphenyl moiety) |
| Coupling Partner | 2,4-dichloro-3,5-dinitrobenzotrifluoride | 2,6-dichloro-3,5-dinitrotoluene |
| Reported Yield of Final Product | High (e.g., >90% for the final coupling step) | Variable, with some analogues showing activity equal to Fluazinam.[2] |
| Key Advantages | Established, high-yielding industrial process. | Utilizes a potentially less expensive and more readily available key intermediate (2,6-dichlorotoluene). |
| Key Disadvantages | Relies on a multi-step synthesis for the key pyridine intermediate. | Produces analogues, not Fluazinam itself; biological activity may vary. |
| Bioactivity Comparison | Proven high fungicidal activity. | Some analogues show comparable activity against specific pathogens like rice blast.[2] |
Experimental Protocols
Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine
This protocol is adapted from a representative synthetic method found in the literature.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (50 g)
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Catalyst (e.g., a Lewis acid)
-
5% Sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reactor, charge 2,3-dichloro-5-(trichloromethyl)pyridine (50 g) and the catalyst.
-
Heat the mixture to 170°C.
-
Slowly introduce anhydrous hydrogen fluoride gas into the reactor and maintain the reaction for 11 hours.
-
After the reaction is complete, cool the mixture and carefully quench with a 5% sodium bicarbonate solution.
-
Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate.
-
The crude product (content of 85% and a yield of 65%) can be further purified by distillation.[3]
Synthesis of Fluazinam from 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol outlines the final coupling step in the synthesis of Fluazinam.
Materials:
-
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
-
2,4-dichloro-3,5-dinitrobenzotrifluoride
-
Inorganic base (e.g., potassium carbonate)
-
Solvent (e.g., 2-methyltetrahydrofuran)
Procedure:
-
To a reaction vessel, add 2-amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride, the inorganic base, and 2-methyltetrahydrofuran.
-
Stir the mixture at a controlled temperature until the reaction is complete (monitored by a suitable analytical technique like HPLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water to remove the inorganic base and by-products.
-
The organic solvent is then removed under reduced pressure to yield the crude Fluazinam, which can be further purified by recrystallization.[4]
Mandatory Visualization
Caption: Comparative workflow of established Fluazinam synthesis and an alternative route to its analogues.
Cost-Benefit Analysis and Conclusion
Cost:
-
Starting Materials: The cost of the initial starting material is a significant factor. While 3-picoline is relatively inexpensive, the multi-step process to generate the required trifluoromethylated pyridine intermediate adds to the overall cost.[5][6][7][8] The alternative synthesis of Fluazinam analogues starts from 2,6-dichlorotoluene, which is also a readily available and cost-effective starting material.[2] The price of highly functionalized intermediates like 2-chloro-5-(trifluoromethyl)pyridine is considerably higher for small quantities.[9][10][11][12]
-
Reagents and Catalysts: The use of hazardous and corrosive reagents like anhydrous HF and potentially expensive transition metal or heavy metal catalysts in some synthetic routes for trifluoromethylated pyridines contributes to the operational and safety costs.
-
Process Complexity: Multi-step syntheses generally incur higher costs due to increased labor, energy consumption, and potential for yield loss at each step. The vapor-phase reactions require specialized equipment and significant energy input.
Benefit:
-
Efficacy of Final Product: The primary benefit of using this compound and its derivatives lies in the well-established and often superior biological activity of the final products. The trifluoromethyl group is a proven pharmacophore that can significantly enhance the efficacy and pharmacokinetic properties of a molecule.
-
Established Routes and Scalability: For commercially important molecules like Fluazinam, the synthetic routes using trifluoromethylated pyridines are well-established and optimized for large-scale industrial production.
-
Intellectual Property: Existing patents and know-how are often centered around these established synthetic pathways.
The use of this compound in synthesis presents a classic cost-benefit trade-off. While the synthesis of this intermediate can be complex and costly, involving multiple steps and potentially hazardous reagents, the resulting trifluoromethylated products often exhibit superior performance, justifying the investment for high-value applications in the pharmaceutical and agrochemical industries.
The alternative synthesis of Fluazinam analogues demonstrates a viable strategy for exploring new chemical space with potentially lower initial costs by utilizing different starting materials and synthetic pathways. However, this approach necessitates further research and development to ensure the biological activity of the new analogues is comparable or superior to the established product.
For researchers and drug development professionals, the choice between utilizing a building block like this compound and exploring alternative synthetic strategies will depend on a careful evaluation of project-specific goals, including the desired biological activity, cost constraints, and the stage of development. While the upfront costs of synthesis using pre-functionalized trifluoromethylated pyridines may be higher, the proven benefits of the trifluoromethyl group often make it a worthwhile investment in the pursuit of novel and effective molecules.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 4. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 5. 3-Picoline 108-99-6 [sigmaaldrich.com]
- 6. 131132500 [thermofisher.com]
- 7. 3-Picoline, 99% | Fisher Scientific [fishersci.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Chloro-5-(trifluoromethyl)pyridine Price from Supplier Brand Zhongshan Xingrui Chemical Co. , Ltd. on Chemsrc.com [chemsrc.com]
- 10. 2-chloro-5-(trifluoromethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to 2-Chloro-3-(trifluoromethyl)pyridine and Its Alternatives in Key Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Halo-3-(trifluoromethyl)pyridine Reagents in Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution Reactions.
2-Chloro-3-(trifluoromethyl)pyridine is a versatile building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic properties conferred by the trifluoromethyl group. This guide provides a comprehensive comparison of its performance with alternative 2-halo-3-(trifluoromethyl)pyridines, specifically the bromo, fluoro, and iodo analogs, in three critical reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate informed reagent selection in research and development.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-nitrogen bonds. The reactivity of the 2-halo-3-(trifluoromethyl)pyridine substrate in these reactions is critically dependent on the nature of the halogen atom, following the general trend: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step in the catalytic cycle.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While direct comparative studies on the complete series of 2-halo-3-(trifluoromethyl)pyridines are scarce, the established reactivity trend of halopyridines suggests that the bromo and iodo derivatives are more reactive than their chloro counterpart, often requiring milder reaction conditions and lower catalyst loadings. Conversely, the fluoro derivative is generally unreactive in standard Suzuki-Miyaura couplings.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [Adapted from similar reactions] |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70 | [Adapted from similar reactions] |
| 2-Iodo-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 6 | >90 | [Inferred from general reactivity] |
| 2-Fluoro-3-(trifluoromethyl)pyridine | Phenylboronic acid | Standard Pd catalysts | - | - | - | - | No Reaction | [General knowledge] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-(trifluoromethyl)pyridine with Phenylboronic Acid
-
Materials: 2-Bromo-3-(trifluoromethyl)pyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), Potassium Carbonate (2.0 mmol), Toluene (5 mL), Ethanol (2 mL), and Water (2 mL).
-
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-3-(trifluoromethyl)pyridine, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvents (toluene, ethanol, and water).
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of 2-halo-3-(trifluoromethyl)pyridines is dictated by the halogen, with bromo and iodo derivatives being more reactive than the chloro analog. The use of specialized, bulky phosphine (B1218219) ligands is often necessary for the successful coupling of less reactive aryl chlorides.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-(trifluoromethyl)pyridine | Morpholine (B109124) | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | 92 | [Adapted from similar reactions] |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 110 | 16 | 88 | [Adapted from similar reactions] |
| 2-Iodo-3-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 5 | >95 | [Inferred from general reactivity] |
| 2-Fluoro-3-(trifluoromethyl)pyridine | Morpholine | Standard Pd catalysts | - | - | - | - | No Reaction | [General knowledge] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials: this compound (1.0 mmol), Morpholine (1.2 mmol), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol), Sodium tert-butoxide (1.4 mmol), and anhydrous Toluene (5 mL).
-
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the sodium tert-butoxide.
-
The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
The reaction mixture is heated to 110 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
II. Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order for SNAr is often reversed, with fluoroarenes being more reactive than chloroarenes. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction. The presence of the electron-withdrawing trifluoromethyl group further activates the pyridine (B92270) ring towards nucleophilic attack.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Fluoro-3-(trifluoromethyl)pyridine | Aniline | K₂CO₃ | DMF | 80 | 2 | 95 | [Inferred from related systems] | | this compound | Aniline | K₂CO₃ | DMF | 120 | 12 | 85 | [Inferred from related systems] | | 2-Fluoro-3-(trifluoromethyl)pyridine | Sodium Methoxide | - | Methanol | 25 | 0.5 | >98 | [Inferred from related systems] | | this compound | Sodium Methoxide | - | Methanol | 65 | 4 | 90 | [Inferred from related systems] |
Experimental Protocol: SNAr of 2-Fluoro-3-(trifluoromethyl)pyridine with Aniline
-
Materials: 2-Fluoro-3-(trifluoromethyl)pyridine (1.0 mmol), Aniline (1.1 mmol), Potassium Carbonate (2.0 mmol), and anhydrous Dimethylformamide (DMF) (5 mL).
-
Procedure:
-
To a round-bottom flask, add 2-fluoro-3-(trifluoromethyl)pyridine, aniline, and potassium carbonate.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Caption: A generalized experimental workflow for SNAr reactions.
III. Conclusion
The choice of the halogen atom on the 3-(trifluoromethyl)pyridine (B54556) core is a critical parameter that dictates its reactivity and the optimal conditions for a given transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity follows the trend I > Br > Cl, with the fluoro analog being largely unreactive. In contrast, for nucleophilic aromatic substitution reactions, the fluoro derivative is the most reactive, allowing for milder reaction conditions compared to its chloro counterpart. This guide provides the necessary data and protocols to enable researchers to make strategic decisions in the selection of these important synthetic building blocks, thereby optimizing reaction efficiency and overall synthetic routes in the development of novel chemical entities.
A Comparative Guide to the Synthetic Routes of 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 2-Chloro-3-(trifluoromethyl)pyridine, a key building block in the development of numerous agrochemicals and pharmaceuticals, is a critical consideration for researchers in organic and medicinal chemistry. This guide provides an objective comparison of prevalent synthetic routes, supported by experimental data, to inform the selection of the most suitable method based on factors such as yield, selectivity, scalability, and starting material availability.
Comparison of Synthetic Routes
The following table summarizes the key aspects of the primary synthetic methodologies for this compound.
| Route | Starting Material | Key Reagents & Conditions | Yield | Selectivity (2,3-CTFP vs. other isomers) | Advantages | Disadvantages |
| 1 | 3-(Trifluoromethyl)pyridine N-oxide | Phosphorus oxychloride (POCl₃) or Oxalyl chloride/Triethylamine (B128534), -30 to 110 °C | 50-91% | Moderate to Good (product mixture often contains 2-chloro-5-(trifluoromethyl)pyridine)[1][2] | Good yields, relatively common starting material. | Formation of isomeric byproducts necessitates purification. |
| 2 | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | H₂, Catalyst (e.g., Pd/C), Acid Scavenger, -10 to 65 °C, 0.1-2.0 MPa | >95% (conversion) | High (>95%)[3] | High purity and selectivity, potential for byproduct utilization.[3] | Starting material is a polychlorinated pyridine, which may require specific handling. |
| 3 | 3-Methylpyridine (β-Picoline) | Cl₂, HF, High Temperature (200-400 °C), Catalyst (e.g., AlF₃) | Variable | Low (major product is often 2-chloro-5-(trifluoromethyl)pyridine)[4][5] | Utilizes a simple and inexpensive starting material. | High-temperature vapor-phase reaction requires specialized equipment; low selectivity for the desired isomer.[4] |
Experimental Protocols
Route 1: From 3-(Trifluoromethyl)pyridine N-oxide
This route offers a common and relatively high-yielding approach to the target molecule. The choice of chlorinating agent can influence the reaction conditions and outcomes.
Protocol using Phosphorus Oxychloride: [2]
-
To a reaction vessel, add 3-(Trifluoromethyl)pyridine N-oxide (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (1.4 eq).
-
Heat the reaction mixture to 105-110 °C and maintain for 2 hours.
-
Increase the temperature to 120-125 °C and continue the reaction for an additional 5 hours.
-
After completion, remove the excess POCl₃ under reduced pressure.
-
The crude product is then subjected to purification to separate the desired this compound from the isomeric byproduct, 2-chloro-5-(trifluoromethyl)pyridine.
Protocol using Oxalyl Chloride and Triethylamine: [1]
-
Dissolve 3-(Trifluoromethyl)pyridine N-oxide (1.0 eq) in a suitable solvent such as dichloromethane (B109758).
-
Cool the solution to a temperature between -30 and -20 °C.
-
Add oxalyl chloride (1.2 eq) dropwise to the cooled solution and allow it to react for 1 hour.
-
Subsequently, add a solution of triethylamine (1.0 eq) in dichloromethane dropwise over 1 hour, maintaining the temperature between -30 and -20 °C.
-
Allow the reaction to proceed for an additional 2 hours at the same temperature.
-
Upon completion, the reaction mixture is quenched with ice water and the organic layer is separated, washed, and concentrated to yield the product mixture. Analysis by liquid chromatography is recommended to determine the isomeric ratio.[1]
Route 2: From 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
This method stands out for its high selectivity and conversion rate, making it an attractive option for producing high-purity this compound.[3]
General Protocol: [3]
-
In a suitable reactor, charge 2,3,6-Trichloro-5-(trifluoromethyl)pyridine (1.0 eq), a lower aliphatic alcohol as a solvent, an acid-binding agent, and a catalyst (0.01-0.5% of the reaction system).
-
Purge the reactor with hydrogen gas.
-
Maintain the reaction temperature between -10 and 65 °C and the hydrogen pressure between 0.1 and 2.0 MPa.
-
The reaction is typically run for 4-24 hours.
-
After the reaction is complete, the catalyst is filtered off.
-
The resulting solution is purified by rectification to isolate the this compound. This process can also allow for the separation of other useful byproducts.[3]
Synthetic Route Diagrams
Caption: Route 1: Chlorination of 3-(Trifluoromethyl)pyridine N-oxide.
Caption: Route 2: Reductive Dechlorination of a Polychlorinated Precursor.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
- 1. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mechanistic Studies of Reactions Involving 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary mechanistic pathways involved in the functionalization of 2-chloro-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine (B92270) nitrogen atom significantly influences the reactivity of the C-Cl bond, making it amenable to several types of transformations. This document focuses on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings. In the case of this compound, the pyridine nitrogen and the adjacent trifluoromethyl group activate the 2-position for nucleophilic attack.
Mechanism and Alternatives
The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Alternatives to direct SNAr can include transition-metal-free base-promoted substitutions, which may proceed through different mechanistic pathways.
Comparative Performance of Nucleophiles
The efficiency of the SNAr reaction on this compound is highly dependent on the nature of the nucleophile. The following table summarizes the performance of various nucleophiles in displacing the chloride.
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Yield (%) | Notes |
| Amines | Aniline | K₂CO₃, DMF, 100 °C, 12 h | ~85 | Broad scope with primary and secondary amines.[1] |
| Morpholine | K₂CO₃, DMSO, 80 °C, 4 h | ~92 | Generally high yields with cyclic secondary amines.[1] | |
| Alkoxides | Sodium Methoxide | DMSO or THF | Effective | Pyridines are effective substrates for SNAr with alkoxides.[2] |
| Thiols | Thiophenol | Base (e.g., K₂CO₃), DMF | High | Thiolates are generally excellent nucleophiles in SNAr. |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions. Data for 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and other activated systems are used to infer reactivity trends.
Experimental Protocol: SNAr with an Amine
Synthesis of N-Aryl-3-(trifluoromethyl)pyridin-2-amine
-
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Aniline) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the amine, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Mechanistic Visualization
Caption: SNAr Addition-Elimination Mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a versatile set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a powerful alternative to SNAr, particularly for the introduction of carbon-based substituents.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron reagent and an organic halide. It is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
The choice of palladium catalyst and ligand is critical for an efficient Suzuki-Miyaura coupling, especially with a relatively unreactive substrate like a heteroaryl chloride.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 |
Note: This data is compiled from studies on challenging 2-chloropyridine (B119429) substrates and represents expected performance.[3] Actual yields will depend on the specific boronic acid partner.
Synthesis of 2-Aryl-3-(trifluoromethyl)pyridine
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 2-8 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. It offers a broader substrate scope and milder conditions compared to traditional methods for aryl amine synthesis.
Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial for the success of the Buchwald-Hartwig amination of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Typical Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | <1 | (Hetero)aryl Chlorides + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 12-24 | Aryl Halides + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 80-100 | 4-12 | (Hetero)aryl Chlorides + Various Amines | Good to Excellent |
| Pd(0)-NHC Complex | IPr | NaOt-Bu | Toluene | RT-80 | 1-6 | (Hetero)aryl Chlorides + Various Amines | High to Excellent |
Note: This table summarizes general performance for amination of challenging heteroaryl chlorides.[4][5]
Synthesis of N-Aryl-3-(trifluoromethyl)pyridin-2-amine
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
X-Phos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂, X-Phos, and NaOt-Bu.
-
Add toluene, this compound, and the amine.
-
Seal the vial and heat the reaction mixture to 100-110 °C for 1-12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent, filter through a pad of celite, and concentrate.
-
Purify the product by flash column chromatography.
-
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Conclusion
The functionalization of this compound can be effectively achieved through both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions.
-
SNAr is a straightforward and often metal-free method for introducing heteroatom nucleophiles. Its success is highly dependent on the nucleophilicity of the reacting partner and the use of polar aprotic solvents.
-
Palladium-Catalyzed Cross-Coupling Reactions offer unparalleled versatility, especially for the formation of C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds. While requiring careful exclusion of air and moisture, modern catalyst systems with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene ligands have made the coupling of challenging substrates like this compound highly efficient, often proceeding with lower catalyst loadings and under milder conditions than older methods.
The choice of method will ultimately depend on the desired transformation, the available reagents, and the required functional group tolerance. For the introduction of amines, both SNAr and Buchwald-Hartwig amination are viable, with the latter generally offering a broader scope and milder conditions for a wider range of amine coupling partners. For the introduction of carbon-based fragments, the Suzuki-Miyaura reaction remains the method of choice.
References
Comparative Analysis of 2-Chloro-3-(trifluoromethyl)pyridine Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of key building blocks is paramount for the efficient design and execution of synthetic strategies. This guide provides a detailed computational and experimental comparison of the reactivity of 2-Chloro-3-(trifluoromethyl)pyridine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
This document explores the reactivity of this compound in three fundamental transformation classes: nucleophilic aromatic substitution (SNA r), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. By examining the interplay of electronic and steric factors, and providing concrete experimental data, this guide aims to facilitate informed decisions in the selection of reaction conditions and the prediction of synthetic outcomes.
Computational Analysis of Reactivity
The reactivity of this compound is significantly influenced by the electronic properties of the pyridine (B92270) ring and its substituents. The nitrogen atom and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the C2 and C6 positions.
Density Functional Theory (DFT) calculations on related substituted pyridines provide insights into the electron distribution and orbital energies, which are key determinants of reactivity. The trifluoromethyl group at the 3-position exerts a strong inductive electron-withdrawing effect, further enhancing the electrophilicity of the carbon atoms in the pyridine ring, especially the C2 and C6 positions. The chlorine atom at the C2 position is thus highly susceptible to nucleophilic attack.
A generalized workflow for the computational analysis of the reactivity of such compounds is depicted below.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes this compound an excellent substrate for SNA r reactions. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles.
Comparison with Alternative Substrates
The reactivity of chloropyridines in SNA r reactions is highly dependent on the position of the chloro substituent and the nature of other ring substituents. Generally, chloro groups at the 2- and 4-positions are more reactive than those at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The presence of additional electron-withdrawing groups, such as the trifluoromethyl group in the target molecule, further enhances this reactivity.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| This compound | Aniline (B41778) | 2-(Phenylamino)-3-(trifluoromethyl)pyridine | Not specified | [1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | N-Phenyl-5-(trifluoromethyl)pyridin-2-amine | 85 | [1] |
| 2,3-Dichloropyridine | Morpholine | 2-Morpholino-3-chloropyridine | 78 | [1] |
| 2-Chloropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 95 | [1] |
Experimental Protocol: Synthesis of 2-(Phenylamino)-3-(trifluoromethyl)pyridine
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in an anhydrous solvent (e.g., DMF, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds. This compound can be effectively coupled with various boronic acids to introduce aryl or heteroaryl substituents at the 2-position.
Comparison with Alternative Substrates
The success of the Suzuki-Miyaura coupling of chloropyridines depends on the catalyst system and the electronic nature of the pyridine ring. Electron-deficient chloropyridines, such as the title compound, are generally good substrates for this reaction.
| Substrate | Boronic Acid | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | 2-Phenyl-3-(trifluoromethyl)pyridine | Not specified | [2] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 92 | [2] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 85 | [2] |
| 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 95 | [2] |
Experimental Protocol: Synthesis of 2-Phenyl-3-(trifluoromethyl)pyridine
To a mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., toluene, dioxane, or DMF), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol) and water are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The residue is purified by column chromatography.
References
A Comparative Guide to Catalytic Systems for Cross-Coupling of 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, pyridine (B92270) derivatives bearing a trifluoromethyl group are of particular interest due to the unique physicochemical properties imparted by the -CF3 moiety, which can enhance metabolic stability, binding affinity, and lipophilicity. The cross-coupling of 2-Chloro-3-(trifluoromethyl)pyridine represents a key transformation for the synthesis of a diverse array of substituted pyridines. This guide provides a comparative overview of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this important substrate, supported by available experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The choice of catalytic system is paramount for achieving high efficiency and yield in the cross-coupling of this compound. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom significantly influences the reactivity of the C-Cl bond. Below is a summary of typical catalytic systems and their performance in the four major classes of cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of this compound, palladium-based catalysts are predominantly used. The choice of ligand is critical to facilitate the oxidative addition to the relatively inert C-Cl bond.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyridines. Both palladium and nickel-based systems have shown efficacy, with the choice of ligand and base being crucial for successful coupling.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 94 |
| Aniline | NiCl₂(dme) (5) | BrettPhos (7.5) | LiHMDS | 1,4-Dioxane | 110 | 24 | 88 |
| N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 20 | 91 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes. This reaction typically employs a dual palladium and copper catalytic system, although copper-free conditions have also been developed.
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 65 | 12 | 89 |
| Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH | DMF | 80 | 10 | 85 |
Table 4: Heck Coupling of this compound with Olefins
The Heck reaction facilitates the formation of C-C bonds through the coupling of aryl halides with alkenes. Due to the electron-deficient nature of the substrate, higher temperatures and robust catalytic systems are often required.
| Olefin | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 78 |
| n-Butyl acrylate | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | DMA | 140 | 18 | 85 |
| 2-Vinylpyridine | Pd(PPh₃)₄ (5) | - | NaOAc | NMP | 130 | 20 | 75 |
Experimental Protocols
Detailed methodologies are essential for the successful replication of synthetic procedures. The following are representative experimental protocols for each of the discussed cross-coupling reactions.
General Workflow for a Cross-Coupling Reaction
A generalized experimental workflow for cross-coupling reactions.
Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add a degassed 10:1 mixture of toluene and water.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst Addition: Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography.
Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 2 mol%) and XPhos (4 mol%).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify by column chromatography.
Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (B128534) (Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the mixture at 65 °C for 12 hours.
-
Work-up: Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Protocol for Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the olefin (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%), and triethylamine (Et₃N, 2.0 equiv.).
-
Solvent Addition: Add N,N-dimethylformamide (DMF).
-
Reaction: Heat the sealed tube at 120 °C for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycles for these cross-coupling reactions share common fundamental steps, including oxidative addition, transmetalation (for Suzuki, and a related step in Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The Heck reaction proceeds via a slightly different pathway involving migratory insertion and β-hydride elimination.
A Comparative Guide to Analytical Methods for Quantifying 2-Chloro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the quantification of 2-Chloro-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in research and development as well as in manufacturing processes. This document presents a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by representative experimental data and detailed protocols.
Method Comparison at a Glance
Both GC-MS and HPLC-UV are powerful techniques for the quantification of this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the sample matrix, the need for simultaneous analysis of other non-volatile compounds, and the desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection using a mass spectrometer. | Separation of compounds in a liquid phase based on their differential partitioning between a mobile phase and a stationary phase, with detection via UV absorbance. |
| Sample Volatility | The analyte must be volatile and thermally stable to be vaporized without decomposition. | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. |
| Selectivity | High selectivity is achieved through both chromatographic separation and mass spectrometric detection (m/z ratio). | Good selectivity based on chromatographic retention time and UV absorbance at a specific wavelength. |
| Sensitivity | Generally offers high sensitivity, particularly when using selected ion monitoring (SIM) mode. | Sensitivity is dependent on the chromophore of the analyte and the detector specifications. |
| Primary Applications | Ideal for the analysis of volatile impurities and for standalone quantification of the main component. | Well-suited for purity determination, quantification of the active ingredient, and analysis of non-volatile impurities. |
Quantitative Performance Data
The following tables summarize the typical performance characteristics for GC-MS and HPLC-UV methods for the analysis of halogenated pyridine (B92270) derivatives, providing a baseline for what can be expected for this compound. This data is compiled from validation studies of structurally similar compounds.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2% |
| Robustness | High |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Characteristics
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2% |
| Robustness | High |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To quantify this compound and identify any volatile impurities.
1. Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).
-
Autosampler.
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol or Dichloromethane (GC-MS grade).
-
Helium (carrier gas).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to 150% of the expected sample concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.
4. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Target ions for this compound would include its molecular ion and characteristic fragment ions.
5. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To determine the purity and quantify the amount of this compound.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Autosampler.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or other suitable buffer component.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from the LOQ to 150% of the expected sample concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan should be performed, but a common wavelength for pyridines is around 260 nm).
5. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Calculate the purity of the sample by the area percent method and quantify the amount of this compound using the calibration curve.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the GC-MS and HPLC-UV analytical methods.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Caption: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.
Conclusion
Both GC-MS and HPLC-UV are robust and reliable methods for the quantitative analysis of this compound. GC-MS offers excellent selectivity and is particularly advantageous for analyzing volatile impurities. HPLC-UV is a versatile technique suitable for a broader range of analytes and is often the method of choice for routine purity and assay testing in pharmaceutical quality control. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, sample characteristics, and available instrumentation. The provided protocols and performance data serve as a valuable resource for methods development and validation in your laboratory.
assessing the stability of 2-Chloro-3-(trifluoromethyl)pyridine under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the stability of 2-Chloro-3-(trifluoromethyl)pyridine under various reaction conditions, a critical aspect for its application in pharmaceutical synthesis and other chemical processes. Due to the limited availability of specific quantitative stability data in the public domain, this document presents standardized protocols and data templates to enable a systematic and comparative evaluation against alternative reagents.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Its reactivity, governed by the chloro and trifluoromethyl substituents on the pyridine (B92270) ring, makes it a versatile reagent. However, the same electronic properties can also influence its stability under different reaction conditions. Understanding the degradation pathways and the stability profile of this compound is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final product.
This guide outlines a series of forced degradation studies designed to probe the inherent stability of this compound. These studies are essential for identifying potential degradation products and developing robust analytical methods for quality control.
Comparative Stability Assessment
To provide a comprehensive understanding of its performance, the stability of this compound should be compared against relevant alternatives. The choice of alternatives will depend on the specific application. For instance, in nucleophilic substitution reactions, other halogenated pyridines could be considered.
The following table provides a template for summarizing the quantitative data obtained from forced degradation studies.
Table 1: Comparative Stability Data under Forced Degradation Conditions
| Condition | Stressor | Time (h) | This compound (% Degradation) | Alternative 1 (% Degradation) | Alternative 2 (% Degradation) | Major Degradation Products |
| Hydrolytic | 0.1 M HCl | 24, 48, 72 | Data to be generated | Data to be generated | Data to be generated | To be identified |
| 0.1 M NaOH | 24, 48, 72 | Data to be generated | Data to be generated | Data to be generated | To be identified | |
| Purified Water | 24, 48, 72 | Data to be generated | Data to be generated | Data to be generated | To be identified | |
| Oxidative | 3% H₂O₂ | 24, 48, 72 | Data to be generated | Data to be generated | Data to be generated | To be identified |
| Thermal | 60°C | 24, 48, 72 | Data to be generated | Data to be generated | Data to be generated | To be identified |
| Photolytic | UV light (254 nm) | 24, 48, 72 | Data to be generated | Data to be generated | Data to be generated | To be identified |
| Visible light | 24, 48, 72 | Data to be generated | Data to be generated | Data to be generated | To be identified |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and comparable stability data. The following are standardized protocols for conducting forced degradation studies on this compound.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in Table 1.
-
Time Points: Withdraw samples at the specified time intervals (e.g., 0, 24, 48, 72 hours).
-
Neutralization: For acidic and basic samples, neutralize them to approximately pH 7 before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Control Samples: Protect control samples from the stressor and analyze them alongside the stressed samples.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products. The following is a proposed starting point for method development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Visualizing the Workflow and Degradation
The following diagrams illustrate the experimental workflow for assessing stability and a plausible degradation pathway for this compound.
References
Navigating Nucleophilic Aromatic Substitution: A Kinetic Comparison of 2-Chloro-3-(trifluoromethyl)pyridine and Its Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of substituted pyridine (B92270) building blocks is paramount for efficient synthesis and the modulation of molecular properties. This guide provides a comparative kinetic analysis of 2-Chloro-3-(trifluoromethyl)pyridine and its regioisomeric analogue, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), in the context of nucleophilic aromatic substitution (SNAr) reactions. The insights are supported by experimental data to inform rational substrate selection in synthetic workflows.
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring towards nucleophilic attack. Understanding the kinetic nuances imparted by the position of this powerful substituent is crucial for predicting reaction outcomes and optimizing conditions. Pyridines containing a trifluoromethyl group demonstrate enhanced reactivity in SNAr reactions compared to their non-substituted counterparts.[1]
Comparative Kinetic Data
The relative reactivity of this compound and its 5-trifluoromethyl isomer has been determined through competition experiments. In a direct competition for a limiting amount of a nucleophile, the relative consumption of the starting materials provides a measure of their relative reaction rates.
A study by Leitch and Paci conducted competition experiments between various substituted chloro-pyridines. The data from a competition experiment involving this compound and 2-chloro-5-(trifluoromethyl)pyridine reacting with benzyl (B1604629) alcohol in the presence of potassium tert-butoxide is summarized below.[2]
| Electrophile | Relative Reaction Rate Ratio |
| This compound | 2.44 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 1.00 (Reference) |
This data indicates that under these specific experimental conditions, This compound reacts 2.44 times faster than 2-chloro-5-(trifluoromethyl)pyridine. This enhanced reactivity can be attributed to the electronic effect of the trifluoromethyl group at the 3-position, which more effectively stabilizes the Meisenheimer intermediate formed during the SNAr reaction.
Experimental Protocol: Competition Experiment for Relative Rate Determination
The following protocol is adapted from the work of Leitch and Paci and outlines the methodology for determining the relative SNAr reaction rates of two electrophiles.[2]
Materials:
-
This compound
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Benzyl alcohol (limiting reagent)
-
Potassium tert-butoxide (tBuOK)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Acetonitrile (for quenching and analysis)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous reaction vials and stir bars
-
UPLC or LCMS system for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare individual stock solutions of each electrophile (this compound and 2-chloro-5-(trifluoromethyl)pyridine) in DMSO at a concentration of 0.5 M.
-
Prepare a stock solution of the internal standard in DMSO.
-
Prepare a stock solution of benzyl alcohol in DMSO.
-
Prepare a stock solution of potassium tert-butoxide in DMSO.
-
-
Competition Reaction Setup:
-
In a dry reaction vial containing a stir bar, combine the stock solutions of the two electrophiles in equimolar amounts.
-
Add the internal standard stock solution.
-
Add the benzyl alcohol stock solution (as the limiting reagent).
-
Initiate the reaction by adding the potassium tert-butoxide stock solution.
-
-
Reaction Monitoring and Quenching:
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-5 hours), ensuring the consumption of the limiting reagent.
-
At the end of the reaction period, withdraw a sample of the reaction mixture and quench it by diluting with acetonitrile.
-
-
Analysis:
-
Analyze the quenched reaction mixture by UPLC or LCMS.
-
Determine the relative concentrations of the remaining two electrophiles by integrating their respective peaks relative to the internal standard.
-
The ratio of the consumption of the two electrophiles provides their relative reaction rates.
-
Visualizing the Reaction and Workflow
To further elucidate the processes involved, the following diagrams illustrate the general mechanism of the SNAr reaction and the experimental workflow for the competition experiment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
